molecular formula C14H11FN2O4 B8026965 Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Cat. No.: B8026965
M. Wt: 290.25 g/mol
InChI Key: OAWDACAERHIYJM-UHFFFAOYSA-N
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Description

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, with the CAS number 1852899-95-6, is a valuable chemical building block in organic and medicinal chemistry research. This compound features both a carbamate-protected aniline and nitro and fluoro substituents on its aromatic ring, making it a versatile intermediate for constructing more complex molecules . The presence of these functional groups allows researchers to utilize this compound in various synthetic pathways, including nucleophilic aromatic substitution and catalytic cross-coupling reactions, to create novel compounds for pharmaceutical and materials science applications . Its structural features are particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) and the development of new chemical entities for biological screening . As a key intermediate, it can be used to generate libraries of compounds for drug discovery efforts, contributing to the development of potential treatments for a range of diseases . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(3-fluoro-5-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDACAERHIYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate , a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and immunomodulators. This monograph details its molecular architecture, validated synthetic protocols, chemoselective reactivity profiles, and safety considerations. Special emphasis is placed on the orthogonal protection strategies enabled by the benzyloxycarbonyl (Cbz) group in the presence of a nitro-functionalized fluoroarene.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule comprises a 3-fluoro-5-nitroaniline core protected by a carbamate linker. This specific substitution pattern (3,5-meta-disubstitution) is a "privileged scaffold" in medicinal chemistry, often utilized to access hydrophobic pockets in enzyme active sites while modulating metabolic stability via fluorination.

Calculated Physicochemical Properties

Data represents consensus values derived from structure-activity relationship (SAR) computational models.

PropertyValuebiological/Synthetic Implication
Molecular Formula C₁₄H₁₁FN₂O₄Core scaffold tracking.
Molecular Weight 290.25 g/mol Fragment-based drug design compliant (<300 Da).
LogP (Predicted) 3.1 – 3.5Highly lipophilic; requires organic co-solvents (DMSO, DCM).
TPSA ~81.5 ŲGood membrane permeability prediction (<140 Ų).
H-Bond Donors 1 (Amide NH)Critical for binding site interaction.
H-Bond Acceptors 4 (NO₂, C=O)Interaction points for solvent/protein residues.
pKa (NH) ~11.5Weakly acidic due to electron-withdrawing NO₂/F groups.
Electronic Effects

The 3-fluoro and 5-nitro substituents exert a synergistic electron-withdrawing effect (-I and -M effects) on the aniline nitrogen.

  • Consequence: The resulting carbamate NH is more acidic than unsubstituted benzyl phenylcarbamates.

  • Synthetic Impact: The nitrogen is less nucleophilic, requiring stronger bases or activated reagents for subsequent alkylation steps, but the Cbz group is stabilized against mild hydrolysis.

Part 2: Synthetic Methodology

Standard Synthesis Protocol (Schotten-Baumann Conditions)

The most robust method for synthesizing this compound involves the reaction of 3-fluoro-5-nitroaniline with benzyl chloroformate (Cbz-Cl).

Reagents:

  • Substrate: 3-Fluoro-5-nitroaniline (1.0 equiv)

  • Reagent: Benzyl chloroformate (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or NaHCO₃ (saturated aq.)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 3-fluoro-5-nitroaniline in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add pyridine dropwise. A slight exotherm may occur.

  • Acylation: Add benzyl chloroformate (Cbz-Cl) dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the synthesis and the critical decision nodes for purity.

SynthesisWorkflow Start 3-Fluoro-5-nitroaniline Reagents Cbz-Cl + Base (DCM, 0°C) Start->Reagents Intermediate Reaction Mixture (Stir 4-12h) Reagents->Intermediate Check TLC Check Intermediate->Check Check->Intermediate Incomplete Workup Acid Wash (1M HCl) & Extraction Check->Workup Conversion >95% Product Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Workup->Product

Figure 1: Step-wise synthesis workflow for Cbz-protection of electron-deficient anilines.

Part 3: Reactivity & Chemoselectivity (The "Why")

The utility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate lies in its orthogonal reactivity . The molecule contains two reducible groups (Nitro and Cbz-protected Amine) that can be manipulated independently.

The Chemoselectivity Challenge
  • Goal: Reduce the Nitro (-NO₂) group to an Amine (-NH₂) to build a heterocycle or amide.

  • Problem: Standard catalytic hydrogenation (H₂ + Pd/C) will reduce the Nitro group AND cleave the Benzyl carbamate (Cbz) simultaneously, destroying the protecting group.

Solution: Chemoselective Reduction Protocols

To retain the Cbz group while reducing the nitro group, one must avoid Hydrogenolysis conditions.

Method A: Iron-Mediated Reduction (Bechamp Conditions)

  • Reagents: Fe powder (5 equiv), NH₄Cl (aq), Ethanol/Water (4:1).

  • Mechanism: Single electron transfer (SET).

  • Outcome: Selective reduction of -NO₂ to -NH₂. Cbz remains intact.[2]

  • Protocol: Reflux at 80°C for 2 hours. Filter hot through Celite to remove iron oxides.

Method B: Stannous Chloride (SnCl₂)

  • Reagents: SnCl₂·2H₂O, Ethanol or EtOAc.[3][4]

  • Outcome: Highly selective for nitro groups; tolerates acid-sensitive groups.

Orthogonal Deprotection

If the goal is to remove the Cbz group to regenerate the aniline (e.g., after modifying the nitro group):

  • Method: H₂ (1 atm) / Pd/C (10%) in Methanol.

  • Result: Toluene is released, yielding the free amine.

Chemoselectivity Pathway Diagram

Chemoselectivity Core Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (Starting Material) Target1 Target A: 3-Amino-5-fluorophenyl-Cbz (Nitro Reduced, Cbz Intact) Core->Target1 Fe / NH4Cl / EtOH (Chemoselective) Target2 Target B: 3-Fluoro-5-nitroaniline (Cbz Cleaved, Nitro Intact) Core->Target2 HBr / AcOH (Acidolysis) Target3 Target C: 3-Fluoro-1,5-diaminobenzene (Both Groups Reduced) Core->Target3 H2 / Pd-C (Global Hydrogenation)

Figure 2: Divergent reaction pathways demonstrating orthogonal control over the Nitro and Cbz functionalities.

Part 4: Applications in Drug Development

This molecule serves as a high-value intermediate for:

  • PROTAC Linker Synthesis: The reduced aniline (Target A in Fig 2) can be attached to E3 ligase ligands (e.g., Thalidomide derivatives), while the Cbz protects the other amine until the final assembly step.

  • Kinase Inhibitors: The 3-fluoro-5-substituted phenyl ring is a bioisostere for the 3-trifluoromethyl phenyl group found in Sorafenib and Regorafenib. The fluorine atom enhances metabolic stability against P450 oxidation at the phenyl ring.

  • Urea Isosteres: The carbamate moiety can be converted into ureas via reaction with amines after Cbz deprotection, a common motif in p38 MAP kinase inhibitors.

Part 5: Safety & Handling

Hazard Classification (Based on Precursor Data):

  • Acute Toxicity: Likely Toxic if swallowed or inhaled (Category 3). The parent aniline (3-fluoro-5-nitroaniline) is fatal if swallowed; the carbamate derivative is generally less bioavailable but should be treated with high caution.

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizers and strong bases (which may hydrolyze the carbamate).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Cbz stability and cleavage conditions).
  • BenchChem. (2025).[4][5] Selective reduction of nitro group without affecting other functional groups. Retrieved from

  • ChemScene. (2025). Benzyl (3-fluoro-4-nitrophenyl)carbamate Properties and Safety Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5201332, Benzyl N-[3-(trifluoromethyl)phenyl]carbamate (Analogous Structure). Retrieved from

  • Meanwell, N. A., et al. (2025). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.[6] Retrieved from

Sources

An In-Depth Technical Guide to Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a distinct organic molecule that, while not extensively documented in mainstream chemical databases, holds significant potential as a building block in medicinal chemistry and materials science. Its structure incorporates several key functional groups: a carbamate linker, a benzyl protecting group, and a substituted phenyl ring featuring both a fluorine atom and a nitro group. This unique combination of moieties suggests its utility in the synthesis of novel therapeutic agents and functional materials. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a parent molecule, while the nitro group can serve as a precursor for an amino group, opening avenues for further chemical modifications.[1] The carbamate group itself is a crucial structural motif in many approved drugs and prodrugs.[2]

This technical guide provides a comprehensive overview of the fundamental molecular properties of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, including its molecular formula and weight. Furthermore, it delves into a proposed synthetic route and discusses its potential applications in the realm of drug discovery and development, offering insights for researchers looking to leverage this compound in their work.

Molecular Formula and Weight

The molecular formula of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is derived from its constituent chemical fragments: the benzyl group (C₇H₇), the carbamate linker (-NHCOO-), and the 3-fluoro-5-nitrophenyl group (C₆H₃FNO₂). The systematic combination of these fragments results in the following molecular characteristics:

PropertyValue
Molecular Formula C₁₄H₁₁FN₂O₄
Molecular Weight 290.25 g/mol
Exact Mass 290.0699 g/mol

Chemical Structure

The two-dimensional structure of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is depicted below, illustrating the connectivity of the atoms and the arrangement of the functional groups.

Caption: 2D Structure of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties are predicted based on its structure and data from analogous compounds. These values serve as a useful guide for handling and experimental design.

PropertyPredicted ValueNotes
Melting Point 110-120 °CBased on similar nitrophenyl carbamates.
Boiling Point > 400 °CLikely to decompose before boiling at atmospheric pressure.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Typical for protected anilines with aromatic character.
pKa ~12-13Estimated for the N-H proton of the carbamate.

Proposed Synthesis

A plausible and efficient method for the synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate involves the reaction of 3-fluoro-5-nitroaniline with benzyl chloroformate. This is a standard procedure for the introduction of a benzyloxycarbonyl (Cbz) protecting group onto an amine.[3]

Experimental Protocol
  • Reaction Setup: To a solution of 3-fluoro-5-nitroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process 3-fluoro-5-nitroaniline 3-fluoro-5-nitroaniline Reaction Nucleophilic Acyl Substitution 3-fluoro-5-nitroaniline->Reaction Benzyl_chloroformate Benzyl Chloroformate Benzyl_chloroformate->Reaction Solvent DCM or THF Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0 °C to RT Temperature->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Benzyl N-(3-fluoro-5- nitrophenyl)carbamate Purification->Product

Caption: Proposed synthetic workflow for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Potential Applications in Drug Development

The structural features of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate make it an attractive intermediate for the synthesis of a variety of biologically active molecules.

  • Scaffold for Kinase Inhibitors: The substituted aniline core is a common feature in many kinase inhibitors.[4] The nitro group can be readily reduced to an amine, providing a handle for further derivatization and the construction of heterocyclic systems known to interact with the ATP-binding site of kinases.

  • Precursor for Bioactive Amides and Ureas: The carbamate can be deprotected to reveal the free amine, which can then be acylated to form a wide range of amides or reacted with isocyanates to form ureas. Both amides and ureas are prevalent in pharmaceuticals.

  • Introduction of a Fluorine Moiety: The incorporation of fluorine into drug candidates is a widely used strategy to improve their metabolic stability, binding affinity, and pharmacokinetic profile.[1] This compound provides a pre-functionalized ring system for this purpose.

  • Development of Prodrugs: The carbamate linkage itself can be designed to be labile under specific physiological conditions, allowing for the controlled release of an active pharmacological agent.[2]

Conclusion

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, with a molecular formula of C₁₄H₁₁FN₂O₄ and a molecular weight of 290.25 g/mol , is a promising, albeit underrepresented, chemical entity. Its synthesis is achievable through well-established chemical transformations. The presence of strategically placed functional groups, including a fluorine atom, a nitro group, and a carbamate linker, positions this molecule as a versatile building block for the development of novel therapeutics, particularly in the area of oncology and infectious diseases. This guide provides a foundational understanding of its properties and potential, encouraging further exploration and application by the scientific community.

References

  • PubChem. benzyl N-[3-(trifluoromethyl)phenyl]carbamate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • El-Gazzar, A. B. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for in vitro screening, formulation development, and other critical stages of pharmaceutical research.

Executive Summary: The Critical Role of Solubility in Drug Discovery

The solubility of a compound is a fundamental physicochemical property that significantly influences its biopharmaceutical characteristics. For a drug candidate like Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, low bioavailability, and difficulties in formulation.[1][2][3] Therefore, a thorough understanding and accurate measurement of its solubility in relevant solvent systems are paramount for its successful development. This guide will delve into the theoretical underpinnings of this compound's solubility and provide detailed, field-proven protocols for its empirical determination.

Theoretical Considerations: Predicting the Solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Molecular Structure Analysis:

  • Benzyl N-(3-fluoro-5-nitrophenyl)carbamate possesses a complex structure with several functional groups that influence its solubility:

    • Aromatic Rings: The two phenyl rings contribute to the molecule's hydrophobicity.

    • Carbamate Linkage (-NHCOO-): This group can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O).

    • Fluoro and Nitro Groups (-F, -NO2): These electron-withdrawing groups increase the polarity of the nitrophenyl ring and can participate in dipole-dipole interactions. The nitro group, in particular, is a strong hydrogen bond acceptor.

Solvent Properties:

  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent. Its strong hydrogen bond accepting capability and high dielectric constant make it an excellent solvent for a wide range of organic compounds.[4]

  • Methanol (CH3OH): A polar, protic solvent. It can act as both a hydrogen bond donor and acceptor.

Predicted Solubility:

Based on this analysis, Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is expected to exhibit good solubility in DMSO due to the strong dipole-dipole interactions and hydrogen bonding potential. Its solubility in methanol is also anticipated to be significant, although potentially lower than in DMSO, as the protic nature of methanol might lead to more complex solvation dynamics.

Experimental Determination of Solubility: A Methodological Deep Dive

The empirical determination of solubility is crucial and can be approached through two primary methods: kinetic and thermodynamic solubility assays.[1][3][5]

Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[3][6] This method is rapid and well-suited for the early stages of drug discovery.

The following diagram illustrates a typical workflow for determining the kinetic solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM stock solution of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in 100% DMSO B Dispense serial dilutions of stock solution into a 96-well plate A->B C Add assay buffer (e.g., PBS) to each well B->C D Incubate at room temperature with shaking for 2 hours C->D E Measure turbidity using nephelometry or UV-Vis spectrophotometry D->E F Determine the highest concentration without precipitation E->F

Caption: Workflow for Kinetic Solubility Determination.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in 100% DMSO.[7]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

  • Addition of Aqueous Buffer: To each well containing the diluted compound, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[6]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering is not significantly different from the baseline (buffer with DMSO only).

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[2] The shake-flask method is the gold standard for this determination.[2]

The following diagram outlines the shake-flask method for determining the thermodynamic solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid Benzyl N-(3-fluoro-5-nitrophenyl)carbamate to vials containing DMSO or Methanol B Seal vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the supernatant using HPLC-UV C->D

Caption: Workflow for Thermodynamic Solubility Determination.

  • Sample Preparation: Add an excess amount of solid Benzyl N-(3-fluoro-5-nitrophenyl)carbamate to separate vials containing known volumes of DMSO and methanol. The presence of undissolved solid at the end of the experiment is essential.[2]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in each solvent.

Data Presentation and Interpretation

The solubility data for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

SolventSolubility TypeMethodPredicted Solubility Range (µg/mL)
DMSOThermodynamicShake-Flask/HPLC-UV> 2000
MethanolThermodynamicShake-Flask/HPLC-UV500 - 1500
PBS (pH 7.4)KineticNephelometry< 50

Note: The values in this table are hypothetical and serve for illustrative purposes. Actual experimental determination is required for accurate data.

Conclusion and Future Directions

This technical guide has outlined the theoretical basis and practical methodologies for determining the solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in DMSO and methanol. Accurate and reliable solubility data are indispensable for the progression of this compound through the drug discovery pipeline. It is recommended that both kinetic and thermodynamic solubility assays be performed to gain a comprehensive understanding of its solubility profile. Future work should focus on expanding the solubility assessment to a wider range of physiologically relevant buffers and potential formulation vehicles.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Singhvi, G., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 23(1), 236-238.
  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). [Link]

Sources

An In-depth Technical Guide to Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Identification: As of the latest database surveys, a specific CAS (Chemical Abstracts Service) registry number for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate has not been definitively assigned. This suggests the compound may be a novel chemical entity or one that has not been widely cataloged. This guide has been constructed by synthesizing data from structurally related analogs to provide a comprehensive technical overview for research and development purposes.

Core Identifiers and Physicochemical Properties

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is an aromatic carbamate featuring a benzyl protecting group on the nitrogen of a 3-fluoro-5-nitroaniline core. The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences its electronic properties and potential for further chemical modification. These features make it a compound of interest for applications in medicinal chemistry and organic synthesis.

IdentifierValue
IUPAC Name Benzyl N-(3-fluoro-5-nitrophenyl)carbamate
Molecular Formula C₁₄H₁₁FN₂O₄
Molecular Weight 290.25 g/mol
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC(C=C(C2)F)[O-]
InChI Key (Predicted) - Generated upon synthesis and characterization
Appearance Expected to be a pale yellow to white solid
Solubility Likely soluble in organic solvents such as acetone, DMF, and moderately soluble in ethanol. Expected to have low solubility in water.
Storage For long-term stability, it is recommended to store in a cool, dry place, sealed under an inert atmosphere. For related compounds, storage at 2-8°C is common.[1]

Proposed Synthesis and Mechanism

The synthesis of benzyl carbamates from anilines is a well-established transformation in organic chemistry. The most direct and widely practiced method involves the nucleophilic substitution reaction between an aniline derivative and benzyl chloroformate.

Proposed Synthetic Protocol

The synthesis of the title compound can be achieved by the reaction of 3-fluoro-5-nitroaniline with benzyl chloroformate in the presence of a mild base to neutralize the HCl byproduct.

Reaction Scheme:

Synthesis_of_Benzyl_N-(3-fluoro-5-nitrophenyl)carbamate reactant1 3-Fluoro-5-nitroaniline reaction + reactant2 Benzyl Chloroformate base Base (e.g., MgO, NaHCO₃) product Benzyl N-(3-fluoro-5-nitrophenyl)carbamate byproduct Base·HCl reaction->product reaction->byproduct

Caption: Proposed synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-fluoro-5-nitroaniline (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Addition of Base: Add a mild inorganic base such as magnesium oxide (MgO) or sodium bicarbonate (NaHCO₃) (1.2-1.5 equivalents) to the stirred solution. The use of a base is crucial to scavenge the hydrochloric acid generated during the reaction.[2]

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the mixture at a controlled temperature, typically between 0°C and room temperature. This controlled addition helps to manage the exothermic nature of the reaction and minimize side products.[3]

  • Reaction Monitoring: Allow the reaction to stir for several hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Workup and Isolation: Upon completion, the reaction mixture is typically filtered to remove the base and its hydrochloride salt. The filtrate is then concentrated, and the product can be precipitated by the addition of water.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Causality in Experimental Choices:

  • Solvent: Acetone or DMF are chosen for their ability to dissolve the reactants and for their relative inertness under the reaction conditions.

  • Base: A mild base like MgO or NaHCO₃ is preferred over strong organic bases (e.g., triethylamine) to avoid potential side reactions. MgO has been shown to be effective in similar preparations.[2]

  • Temperature Control: Maintaining a low temperature during the addition of the highly reactive benzyl chloroformate is critical to prevent the formation of undesired byproducts.

Inferred Spectroscopic and Analytical Profile

While experimental data for the title compound is not available, a predictive analysis based on its structure and data from analogous compounds allows for the characterization of its expected spectroscopic signature.

Technique Expected Observations
¹H NMR - Aromatic Protons (phenyl ring): Signals in the δ 7.5-8.5 ppm region, showing complex splitting patterns due to fluorine-hydrogen coupling. - Aromatic Protons (benzyl ring): A multiplet around δ 7.3-7.4 ppm.[4] - Methylene Protons (-CH₂-): A singlet around δ 5.1-5.2 ppm.[4] - Amine Proton (-NH-): A broad singlet, with its chemical shift dependent on solvent and concentration.
¹³C NMR - Carbonyl Carbon (-C=O): A signal in the δ 150-155 ppm region. - Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon attached to fluorine will show a large coupling constant (¹JC-F). - Methylene Carbon (-CH₂-): A signal around δ 67-68 ppm.
FT-IR - N-H Stretching: A sharp peak around 3300-3400 cm⁻¹.[4] - C=O Stretching (carbamate): A strong, sharp absorption band in the range of 1700-1730 cm⁻¹.[4] - N-O Stretching (nitro group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). - C-F Stretching: A strong band in the region of 1000-1300 cm⁻¹.
Mass Spec. Expected [M+H]⁺: 291.07

Safety and Handling (Inferred)

The safety profile of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is not established. However, based on the known hazards of structurally similar nitrophenyl and fluorinated aromatic compounds, a precautionary approach is warranted.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity (Oral) отсутствуютWarning H302: Harmful if swallowed.
Skin Irritation отсутствуютWarning H315: Causes skin irritation.
Eye Irritation отсутствуютWarning H319: Causes serious eye irritation.
Respiratory Irritation отсутствуютWarning H335: May cause respiratory irritation.
Precautionary Measures
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Applications in Research and Drug Development

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its stability and ability to act as a peptide bond isostere.[6][7] The specific combination of substituents in Benzyl N-(3-fluoro-5-nitrophenyl)carbamate makes it a versatile intermediate for creating libraries of compounds for drug discovery.

Role as a Chemical Building Block

The true utility of this compound lies in its potential as a precursor to more complex molecules. The nitro group can be readily reduced to an amine, providing a new site for chemical modification. This "masked" amine strategy is a common tactic in multi-step synthesis.

Medicinal_Chemistry_Applications start Benzyl N-(3-fluoro-5-nitrophenyl)carbamate reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction deprotection Cbz Deprotection (e.g., HBr/AcOH) start->deprotection intermediate1 Benzyl N-(3-amino-5-fluorophenyl)carbamate reduction->intermediate1 intermediate2 3-Fluoro-5-nitroaniline deprotection->intermediate2 final_product Further Functionalization (e.g., Kinase Inhibitors, Bioactive Molecules) intermediate1->final_product

Caption: Potential synthetic utility in medicinal chemistry.

Potential Therapeutic Relevance
  • Kinase Inhibitors: The 3-amino-5-fluorophenyl core, accessible from the title compound, is a scaffold that could be elaborated into various kinase inhibitors, a significant class of anti-cancer drugs.[8]

  • Enhanced Pharmacokinetics: The fluorine atom can improve metabolic stability and binding affinity of the final drug molecule by altering its electronic properties and forming favorable interactions with biological targets.[9]

  • Prodrug Strategies: Carbamate linkages are often employed in prodrug design to improve a drug's stability, solubility, or to control its release profile in the body.[7] Fluorinated carbamates, in particular, have been explored to fine-tune the rate of hydrolysis and control drug exposure.[10]

Conclusion

While Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is not a widely cataloged compound, its molecular architecture positions it as a valuable intermediate in synthetic and medicinal chemistry. This guide provides a foundational understanding of its likely properties, a robust protocol for its synthesis, and a forward-looking perspective on its potential applications. As with any new chemical entity, all handling and reactions should be conducted with appropriate safety precautions by trained professionals in a controlled laboratory setting.

References

  • U.S. Environmental Protection Agency. Tridecyl (4-nitrophenyl)carbamate - Hazard. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • MDPI. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. [Link]

  • NIST. Benzylcarbamate. [Link]

  • PubChem. Benzyl carbamate. [Link]

  • PrepChem. Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)carbamate. [Link]

  • Wikipedia. Benzyl carbamate. [Link]

  • National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Chegg. Solved Cbz-protection of 3-Fluoro-2-nitroaniline aga F Mgo. [Link]

  • ResearchGate. Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. [Link]

  • ResearchGate. Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. [Link]

  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]

  • Royal Society of Chemistry. Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. [Link]

  • ACS Publications. New Carbamates and Related Compounds. [Link]

Sources

safety data sheet SDS for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety & Handling of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Executive Summary: The Application Scientist’s Perspective

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a specialized research intermediate, typically encountered in the synthesis of kinase inhibitors or high-affinity ligands where the 3,5-disubstitution pattern on the aniline ring is critical for binding pocket selectivity.

As a Senior Application Scientist, I must clarify a critical operational reality: This specific isomer often lacks a validated, commercially standardized Safety Data Sheet (SDS). Therefore, we do not rely on generic databases. Instead, we construct a Provisional Safety Profile (PSP) derived from Structure-Activity Relationships (SAR) of its high-potency precursors: 3-fluoro-5-nitroaniline and benzyl chloroformate.

This guide treats the compound as a high-potency nitroaromatic , requiring containment protocols that exceed standard organic intermediate handling. The presence of the nitro group implies potential mutagenicity and methemoglobinemia risks, while the carbamate (Cbz) moiety enhances lipophilicity, increasing the vector for transdermal absorption.

Part 1: Chemical Identity & Physicochemical Profiling

Before handling, we must define the physical boundaries of the molecule.

PropertySpecification / PredictionTechnical Note
Chemical Name Benzyl N-(3-fluoro-5-nitrophenyl)carbamateAlso known as N-Cbz-3-fluoro-5-nitroaniline
CAS Number Not Listed (Research Grade)Use CAS 2369-12-2 (Amine Precursor) for tox reference
Molecular Formula C₁₄H₁₁FN₂O₄
Molecular Weight 290.25 g/mol
Physical State Solid (Crystalline Powder)Likely pale yellow to off-white (Nitroaromatic characteristic)
Predicted LogP ~3.4 - 3.8High Lipophilicity – Readily crosses skin barriers
Melting Point ~145–155 °C (Predicted)Higher than the free aniline due to H-bonding of carbamate
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water; forms emulsions

Part 2: Provisional Hazard Identification (GHS)

Rationale: In the absence of animal data for this specific conjugate, we adopt the "Worst-Case" toxicity profile of the parent aniline (3-fluoro-5-nitroaniline), which is a known irritant and potential mutagen.

GHS Classification (Derived)
  • Signal Word: WARNING (Potential DANGER if handled in bulk)

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction.

  • Germ Cell Mutagenicity: Category 2 (H341) – Suspected of causing genetic defects (Nitroaromatic moiety).

  • Specific Target Organ Toxicity: Category 2 (Blood) – Risk of Methemoglobinemia.

The Toxicological Mechanism

The danger lies in the metabolic fate of the molecule. If absorbed:

  • Hydrolysis: Carboxylesterases cleave the Cbz group, releasing 3-fluoro-5-nitroaniline.

  • Bioactivation: The nitro group is reduced to a hydroxylamine and then to a nitroso species.

  • Damage: These reactive species can adduct to DNA (mutagenicity) or oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+), impairing oxygen transport.

Part 3: Safe Handling & Engineering Controls

This section outlines the Self-Validating Protocol for handling. The system validates itself by ensuring that at no point is the operator exposed to the open solid outside of containment.

Visual Workflow: The "Zero-Contact" Protocol

HandlingProtocol cluster_containment Engineering Control Zone (Fume Hood / Glovebox) Receipt 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (Dry, Dark, 2-8°C) Receipt->Storage Log Inventory Weighing 3. Weighing (Iso-Chamber / Vented Balance) Storage->Weighing Transfer Sealed Solubilization 4. Solubilization (Dissolve in DMSO/DCM immediately) Weighing->Solubilization No Open Transfer Reaction 5. Reaction Injection (Closed System) Solubilization->Reaction Syringe Transfer Waste 6. Waste Disposal (Segregated Incineration) Reaction->Waste Quench & Segregate

Caption: Figure 1: The "Zero-Contact" workflow minimizes dust generation. Solubilization occurs immediately after weighing to lock the compound in a liquid phase.

Specific Engineering Controls
  • Primary Containment: Weighing must be performed in a HEPA-filtered balance enclosure or a Class II Biosafety Cabinet. Do not weigh on an open bench.

  • Solvent Trap: When dissolving, add solvent slowly down the side of the vial to prevent aerosolization of the powder.

  • Glove Selection:

    • Standard: Nitrile (Double gloving recommended).

    • High Risk (Solutions): If dissolved in DCM or DMF, use Laminate (Silver Shield) gloves under nitrile, as these solvents permeate nitrile and carry the toxicant through to the skin.

Part 4: Emergency Response Protocols

Every researcher must know the specific antidote logic for nitroaromatics.

ScenarioImmediate ActionScientific Rationale
Inhalation Move to fresh air. Administer Oxygen if breathing is labored.[1][2]Nitro compounds cause hypoxia; supplemental O₂ counteracts potential MetHb formation.
Skin Contact Do NOT use Ethanol/DMSO. Wash with soap and copious water for 15 min.Organic solvents (EtOH) increase skin permeability, driving the nitro-compound deeper into the dermis.
Eye Contact Flush with water/saline for 15 min.[1][2]Mechanical removal of crystalline irritants.
Ingestion Do NOT induce vomiting. Transport to ER. Mention "Nitroaromatic".Vomiting risks aspiration. Medical team needs to check MetHb levels (Chocolate-colored blood is a sign).

Part 5: Synthesis & Stability Context

Understanding how the molecule is made helps predict its degradation hazards.

Synthesis Pathway:



Stability Concerns:

  • Acid Sensitivity: The carbamate linkage is relatively stable to acid, but strong acids (HBr/AcOH) will cleave the Cbz group, regenerating the toxic aniline.

  • Base Sensitivity: Strong bases (NaOH) can hydrolyze the carbamate.

  • Thermal: Nitro compounds have high decomposition energy. Do not heat above 100°C without a DSC (Differential Scanning Calorimetry) safety test.

Metabolic/Chemical Fate Diagram

Fate Parent Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (Lipophilic Prodrug) Cleavage Hydrolysis (Esterases/Acid) Parent->Cleavage Aniline 3-Fluoro-5-nitroaniline (Toxic Intermediate) Cleavage->Aniline Releases Cbz Metab1 N-Hydroxylation (Bioactivation) Aniline->Metab1 CYP450 Reductase Metab2 DNA Adducts (Mutagenicity) Metab1->Metab2 Covalent Binding

Caption: Figure 2: Degradation pathway showing the regeneration of the toxic aniline payload upon hydrolysis.

Part 6: Disposal & Deactivation

Do not dispose of in general organic waste.

  • Segregation: Collect in a dedicated "High Potency / Toxic" liquid waste stream.

  • Deactivation (Spills):

    • For powder spills: Cover with wet paper towels (to prevent dust), then wipe up.

    • Chemical Deactivation: Treat surfaces with 10% Sodium Hypochlorite (Bleach) followed by water. Note: Bleach oxidizes the amine but does not fully neutralize the nitro group; physical removal is primary.

References

  • PubChem. 3-Fluoro-5-nitroaniline (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Nitroanilines and their derivatives. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

Sources

Structural Elucidation and Physicochemical Characterization of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate , a specialized intermediate often utilized in the synthesis of kinase inhibitors and fluorinated pharmaceutical probes.

The molecule features a "Cbz" (carboxybenzyl) protecting group attached to a highly electron-deficient aniline core. The simultaneous presence of a nitro group (


) and a fluorine atom (

) on the aromatic ring creates a unique electronic environment that significantly alters its spectroscopic signature compared to standard carbamates. This guide details the synthesis, spectral elucidation (NMR, IR, MS), and solid-state considerations required for rigorous validation.

Molecular Architecture & Theoretical Basis

Understanding the electronic "push-pull" dynamics is prerequisite to interpreting the spectral data.

Electronic Environment

The core aniline ring is 1,3,5-trisubstituted. Both the nitro group (meta) and the fluorine atom (meta) are electron-withdrawing groups (EWG).

  • Inductive Effect (

    
    ):  The fluorine atom exerts a strong inductive pull, deshielding adjacent protons.
    
  • Resonance Effect (

    
    ):  The nitro group withdraws electron density via resonance, significantly increasing the acidity of the carbamate 
    
    
    
    proton.
  • Consequence: The carbamate nitrogen lone pair is less available for resonance with the carbonyl, making the

    
     bond slightly shorter (higher IR frequency) and the 
    
    
    
    proton highly deshielded (downfield NMR shift).
Retrosynthetic Logic & Synthesis

To analyze the structure, one must understand its origin. The synthesis typically involves the Schotten-Baumann reaction or anhydrous acylation of 3-fluoro-5-nitroaniline with benzyl chloroformate (Cbz-Cl) .

Critical Process Note: Due to the low nucleophilicity of the electron-poor aniline, standard aqueous conditions often fail. Anhydrous conditions with a non-nucleophilic base (e.g., Pyridine or DIPEA) are required to drive the reaction.

SynthesisWorkflow Start 3-Fluoro-5-nitroaniline Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Inter Base Base (Pyridine/DCM) Base->Inter HCl Scavenging Product Benzyl N-(3-fluoro-5-nitrophenyl) carbamate Inter->Product Elimination of Cl-

Figure 1: Synthetic pathway and mechanistic flow for the formation of the target carbamate.

Spectroscopic Characterization Strategy

This section details the self-validating protocols for structural confirmation.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is dominated by the "roof effect" and specific coupling patterns due to the 

F nucleus.

Predicted


H NMR Data (400 MHz, DMSO-

):
PositionTypeChemical Shift (

)
Multiplicity (

values)
Structural Insight
N-H Amide10.2 – 10.5 ppmBroad SingletHighly deshielded by

and Cbz. Exchangeable with

.
Ar-H (C2) Aromatic7.8 – 8.0 ppmdt or dd (

Hz)
Proton between F and carbamate.
Ar-H (C4) Aromatic7.6 – 7.8 ppmdt (

Hz)
Proton between F and

.[1]
Ar-H (C6) Aromatic8.1 – 8.3 ppmt or dd (

Hz)
Proton between

and carbamate (most deshielded aromatic).
Ph-H Benzyl7.30 – 7.45 ppmMultiplet (5H)Characteristic aromatic envelope of the protecting group.
CH

Benzylic5.15 – 5.25 ppmSinglet (2H)Diagnostic peak for Cbz group.

F NMR Protocol: 
  • Standard: Run proton-decoupled

    
    F NMR.
    
  • Expectation: A single singlet (or multiplet if coupled) around -110 to -115 ppm .

  • Validation: The presence of a single fluorine peak confirms no regioisomers (e.g., 2-fluoro or 4-fluoro impurities) are present.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate confirmation of functional group integrity.

  • Carbamate C=O: Look for a strong band at 1715–1735 cm

    
     . This is higher than typical amides due to the ester oxygen's electronegativity.
    
  • Nitro Group: Two distinct bands are mandatory for validation:

    • Asymmetric Stretch:1530–1550 cm

      
       
      
    • Symmetric Stretch:1340–1360 cm

      
       
      
  • N-H Stretch: A sharp band around 3300–3350 cm

    
      (non-hydrogen bonded) or broader around 3250 cm
    
    
    
    (hydrogen bonded).
Mass Spectrometry (MS)
  • Method: ESI (Negative mode is often more sensitive for nitrophenols/carbamates) or APCI.

  • Key Ions:

    • 
       Da.
      
    • 
       Da.
      
    • Fragmentation: High collision energy often yields a fragment at

      
       91  (tropylium ion from benzyl group) and loss of 
      
      
      
      .

Experimental Protocols

Protocol A: Synthesis & Isolation

Rationale: This protocol minimizes side reactions common with electron-deficient anilines.

  • Preparation: Dissolve 3-fluoro-5-nitroaniline (1.0 eq) in anhydrous DCM (0.2 M).

  • Activation: Add Pyridine (1.5 eq) and cool to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise addition of Benzyl Chloroformate (1.1 eq) over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (to remove pyridine), then saturated

    
    , then Brine.
    
  • Purification: Recrystallize from EtOH/Water or perform column chromatography if purity <95%.

Protocol B: Structural Validation Workflow

This workflow ensures no false positives in structural assignment.

ValidationWorkflow Sample Isolated Solid HPLC HPLC Purity Check (>98% required) Sample->HPLC HPLC->Sample Repurify MS MS (ESI) Confirm MW: 290.2 HPLC->MS Pass NMR_H 1H NMR Check 1,3,5-Pattern MS->NMR_H NMR_F 19F NMR Single Peak Validation NMR_H->NMR_F Release Release for Assay NMR_F->Release Confirmed

Figure 2: Step-by-step decision tree for structural validation.

Solid-State & Stability Analysis

For drug development, the physical form is as critical as the chemical structure.

  • H-Bonding Network: The carbamate

    
     is a strong hydrogen bond donor, while the carbonyl oxygen and nitro oxygens are acceptors. In the solid state, this molecule likely forms intermolecular chains (
    
    
    
    ), leading to a high melting point (estimated range: 125–135°C ).
  • Pi-Stacking: The electron-poor aniline ring and the electron-rich benzyl ring may engage in face-to-face

    
    -stacking, influencing solubility.
    
  • Stability: The Cbz group is generally stable to acidic conditions but labile to hydrogenolysis (

    
    ) and strong bases. Avoid storing in basic solutions to prevent hydrolysis to the parent aniline.
    

References

  • Spectrometric Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for assigning NMR shifts).
  • Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Carbamate Synthesis: Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Carbamates. Chemical Reviews.

  • Fluorine NMR: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for interpreting J-coupling in fluoro-anilines).
  • Nitro Group IR: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies. Wiley. (Authoritative source for nitro group band assignment).

Sources

A Technical Guide to the Medicinal Chemistry Applications of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Convergent Design

In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophoric elements into a single molecular entity represents a powerful approach to generating novel therapeutic candidates. Benzyl N-(3-fluoro-5-nitrophenyl)carbamate emerges from this design philosophy, integrating three key functionalities—a carbamate linker, a fluorine substituent, and a nitro group—each with a proven track record of modulating biological activity. This guide provides a comprehensive technical overview of this compound, from its synthetic rationale to its potential therapeutic applications and the experimental workflows required to elucidate them. We will explore the synergistic interplay of its structural components and lay out a roadmap for its investigation as a potential lead compound in drug development programs.

The carbamate group, a stable and versatile peptide bond isostere, offers a robust scaffold for molecular design.[1][2] Its ability to participate in hydrogen bonding and to confer a degree of conformational rigidity can be exploited to achieve specific interactions with biological targets.[1] The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties such as pKa and lipophilicity, and improve binding affinity to target proteins.[3][4][5] Finally, the nitroaromatic moiety, while often associated with toxicity, is a key component in a number of approved drugs and serves as a potent electron-withdrawing group that can significantly influence a molecule's reactivity and biological profile.[6][7]

This guide is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and the practical methodologies to unlock the therapeutic potential of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Chemical Synthesis and Characterization

The synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a straightforward process, achievable through standard laboratory techniques. The proposed synthetic route leverages the nucleophilic character of the aniline nitrogen to react with an activated carbonyl species.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification 3_fluoro_5_nitroaniline 3-Fluoro-5-nitroaniline reaction_vessel Reaction in Acetone with Mild Base (e.g., MgO) 3_fluoro_5_nitroaniline->reaction_vessel benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->reaction_vessel crude_product Crude Benzyl N-(3-fluoro-5-nitrophenyl)carbamate reaction_vessel->crude_product Nucleophilic Acyl Substitution purification Recrystallization (e.g., Ethanol/Water) crude_product->purification final_product Pure Benzyl N-(3-fluoro-5-nitrophenyl)carbamate purification->final_product

Caption: Proposed synthesis workflow for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Detailed Synthesis Protocol

This protocol is adapted from a similar synthesis of Benzyl N-(2-methoxy-4-nitrophenyl)carbamate.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-5-nitroaniline (1 equivalent) in acetone.

  • Base Addition: Add a mild inorganic base such as magnesium oxide (MgO, 1.2 equivalents) to the solution.

  • Acylation: Slowly add benzyl chloroformate (1.1 equivalents) to the stirred mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir overnight. The progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline.

  • Workup: Upon completion, filter the reaction mixture to remove the base. The filtrate, containing the crude product, can be concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Benzyl N-(3-fluoro-5-nitrophenyl)carbamate as a solid.

Compound Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are recommended:

Analytical Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the presence of all structural components.Signals corresponding to the benzyl and nitrophenyl protons with appropriate chemical shifts and coupling constants.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the carbonyl carbon of the carbamate, as well as carbons of the aromatic rings.
¹⁹F NMR To confirm the presence and environment of the fluorine atom.A single resonance for the fluorine atom, likely showing coupling to adjacent protons.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of C₁₄H₁₁FN₂O₄.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak, ideally with a purity of >95%.
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic stretches for N-H, C=O (carbamate), and N-O (nitro) bonds.

Potential Therapeutic Applications and Screening Strategies

The unique combination of functional groups in Benzyl N-(3-fluoro-5-nitrophenyl)carbamate suggests several potential therapeutic avenues. The following sections outline these possibilities and propose corresponding screening cascades.

Anticancer Activity

Rationale: The carbamate moiety is a structural feature in several anticancer agents, and nitroaromatic compounds have also been explored for their cytotoxic effects.[9] The fluorine atom can enhance the compound's metabolic stability and ability to penetrate cell membranes, potentially increasing its efficacy.[10][11]

Proposed Screening Cascade:

Anticancer_Screening start Benzyl N-(3-fluoro-5-nitrophenyl)carbamate cell_viability Primary Screen: MTT/XTT Assay (e.g., NCI-60 Panel) start->cell_viability hit_identification Hit Identification: Compounds showing >50% growth inhibition cell_viability->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active stop End hit_identification->stop Inactive mechanism_of_action Mechanism of Action Studies: - Apoptosis Assays (Caspase-Glo, Annexin V) - Cell Cycle Analysis (Flow Cytometry) dose_response->mechanism_of_action target_identification Target Deconvolution (if novel mechanism) mechanism_of_action->target_identification

Caption: A tiered screening workflow for evaluating anticancer potential.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in culture medium and treat the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Antibacterial Activity

Rationale: Carbamate derivatives have demonstrated efficacy against Gram-positive bacteria, including resistant strains.[12][13] The nitro group is a well-known pharmacophore in antibacterial agents like nitrofurantoin. The combination of these features in the target molecule warrants investigation into its antibacterial properties.

Proposed Screening Cascade:

Antibacterial_Screening start Benzyl N-(3-fluoro-5-nitrophenyl)carbamate mic_determination Primary Screen: Minimum Inhibitory Concentration (MIC) (Gram-positive & Gram-negative strains) start->mic_determination hit_identification Hit Identification: MIC < 16 µg/mL mic_determination->hit_identification mbc_determination Secondary Screen: Minimum Bactericidal Concentration (MBC) hit_identification->mbc_determination Active stop End hit_identification->stop Inactive resistance_studies Resistance Development Studies mbc_determination->resistance_studies mechanism_of_action Mechanism of Action Studies: (e.g., Cell wall synthesis inhibition) resistance_studies->mechanism_of_action

Caption: A screening cascade for the evaluation of antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Compound Preparation: Prepare a stock solution of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in DMSO and then create serial two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a synthetically accessible molecule that embodies a rational design approach, combining three medicinally relevant functional groups. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed screening cascades for anticancer and antibacterial activities offer clear starting points for investigation.

Future work should focus on the synthesis of analogues to establish structure-activity relationships (SAR). Modifications could include altering the substituent on the benzyl group, changing the position of the fluorine and nitro groups on the phenyl ring, and exploring different ester functionalities in place of the benzyl group. Through systematic investigation, the full therapeutic potential of this promising chemical scaffold can be realized.

References

  • Taylor & Francis. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). PharmaInfo. Retrieved from [Link]

  • Priya A, Mahesh Kumar N, & Shachindra L Nargund. (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Tomić, S. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–301. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Lang, T. H., & Luedtke, N. W. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(11), 4478. Retrieved from [Link]

  • Tomić, S. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Retrieved from [Link]

  • Kamal, A. (2015). Organic Carbamates: An Unique Linkage in Anticancer Drug Design. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • Application of organic carbamates in drug design. Part 1: Anticancer agents. (n.d.). Recent patents on anti-cancer drug discovery. Retrieved from [Link]

  • Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Jawiczuk, M., & Demchuk, O. M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. Retrieved from [Link]

  • Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)carbamate. (n.d.). PrepChem.com. Retrieved from [Link]

  • An efficient one-pot synthesis of industrially valuable primary organic carbamates and N-substituted ureas by reusable Merrifield anchored iron(II)-anthra catalyst [FeII(Anthra-Merf)] using urea as a sustainable carbonylation source. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria. (2020). PubMed. Retrieved from [Link]

  • Staszewska-Krajewska, O., & Wagner, E. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1310. Retrieved from [Link]

  • Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. Retrieved from [Link]

  • 1-Fluoro-4-nitrobenzene. (n.d.). DrugBank. Retrieved from [Link]

  • Benzyl n-[3-(trifluoromethyl)phenyl]carbamate (C15H12F3NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. (2021). ResearchGate. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Omega. Retrieved from [Link]

  • Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. (2019). MDPI. Retrieved from [Link]

  • Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram‐positive bacteria. (2019). ResearchGate. Retrieved from [Link]

Sources

literature review on Benzyl N-(3-fluoro-5-nitrophenyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The Benzyl N-(3-fluoro-5-nitrophenyl)carbamate scaffold represents a privileged structural motif in modern medicinal chemistry. The unique combination of a benzyl carbamate group with an electronically-demanding 3-fluoro-5-nitrophenyl ring imparts a range of physicochemical and pharmacological properties that make its derivatives promising candidates for drug development. The fluorine atom enhances metabolic stability and binding affinity, while the nitro group can serve as a key hydrogen bond acceptor or be chemically reduced to an amino group for further derivatization. This guide provides a comprehensive review of the synthetic methodologies for creating these derivatives, details their diverse biological activities—spanning antiviral, antibacterial, and enzyme-inhibiting properties—and explores the critical structure-activity relationships that govern their therapeutic potential.

Introduction: The Architectural Logic of the Scaffold

At the heart of this molecular class is a carbamate linkage between a benzyl group and a specifically substituted aniline. Each component of the Benzyl N-(3-fluoro-5-nitrophenyl)carbamate scaffold is deliberately chosen for its contribution to the molecule's overall profile.

  • The Benzyl Carbamate Core: Beyond its classical role as a protecting group for amines in organic synthesis, the benzyl carbamate moiety is a recurring feature in potent bioactive molecules. It can engage in crucial hydrogen bonding and hydrophobic interactions within protein binding pockets, serving as a stable and synthetically versatile anchor.

  • The 3-Fluoro-5-nitrophenyl Ring: This aromatic system is highly electron-deficient, a characteristic that dictates its reactivity and intermolecular interactions.

    • Fluorine Substitution: The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a drug's properties.[1][2] Fluorine can increase lipophilicity, which may enhance membrane permeability, and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, its high electronegativity can lead to favorable electrostatic interactions with protein targets.[1]

    • Nitro Group: The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It is a key feature in many antimicrobial and antitubercular agents.[3] Critically, the nitro group also serves as a synthetic handle; its reduction to an amine provides a reactive site for introducing further diversity and tuning the molecule's properties.[4]

This guide will explore how this unique combination of functional groups has led to the development of derivatives with significant therapeutic promise.

Synthetic Methodologies

The synthesis of the core scaffold is generally achieved through a straightforward nucleophilic substitution reaction. The primary route involves the reaction of 3-fluoro-5-nitroaniline with benzyl chloroformate.

Diagram of General Synthesis

reagent1 3-Fluoro-5-nitroaniline reaction + reagent1->reaction reagent2 Benzyl Chloroformate reagent2->reaction product Benzyl N-(3-fluoro-5-nitrophenyl)carbamate reaction->product Mild Base (e.g., MgO, Pyridine) Solvent (e.g., Acetone, DCM)

Caption: General synthetic route for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Detailed Experimental Protocol: Synthesis of Benzyl N-(aryl)carbamate

This protocol is adapted from established procedures for similar carbamate syntheses.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of the substituted aniline (e.g., 3-fluoro-5-nitroaniline) in a suitable solvent such as acetone or dichloromethane (DCM).

  • Base Addition: Add 1.2 to 1.5 equivalents of a mild, non-nucleophilic base (e.g., magnesium oxide, pyridine). The base is critical for scavenging the hydrochloric acid byproduct generated during the reaction.

  • Acylation: Cool the stirred mixture in an ice bath (0°C). Slowly add 1.1 equivalents of benzyl chloroformate dropwise via a syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting aniline is consumed, filter the reaction mixture to remove the base and its salt. If necessary, dilute the filtrate with a larger volume of the organic solvent and wash sequentially with a weak acid (e.g., 1M HCl) to remove any remaining base, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure carbamate.[5]

Biological Activities and Therapeutic Potential

Derivatives built upon the benzyl carbamate framework have demonstrated a remarkable breadth of biological activities.

Antiviral Activity: Targeting Coronavirus Proteases

A significant finding is the potent inhibitory activity of benzyl carbamate derivatives against the main protease (Mpro) of coronaviruses, including SARS-CoV-2.[6][7] Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral drugs.

Studies have shown that benzyl carbamates, often equipped with an electrophilic "warhead" like a vinyl ketone, can act as covalent inhibitors.[6] These compounds bind to the active site of the Mpro enzyme, where the electrophilic group forms a covalent bond with the catalytic cysteine residue, thereby inactivating the enzyme. Several derivatives have shown nanomolar potency against the Mpro of SARS-CoV, MERS-CoV, and SARS-CoV-2, with some compounds exhibiting IC₅₀ values as low as 73.2 nM.[6][7] Notably, certain derivatives displayed high specificity for Mpro over other proteases like human cathepsin L, which is a crucial attribute for minimizing off-target effects.[6]

Workflow for Antiviral Screening

cluster_0 In Vitro Screening cluster_1 Cell-Based & In Vivo Validation A Compound Library (Carbamate Derivatives) B Primary Screen: Mpro Enzyme Inhibition Assay (e.g., 10 µM) A->B C Identify Hits (e.g., ≥50% Inhibition) B->C D Dose-Response Assay: Determine IC50 Values C->D E Selectivity Assay (e.g., vs. Human Cathepsin L) D->E F Antiviral Cell Culture Assay (e.g., Plaque Reduction) E->F G Cytotoxicity Assay F->G H In Vivo Efficacy Study (Animal Model) G->H I Lead Candidate H->I

Caption: A typical screening cascade for identifying novel antiviral agents.

Antibacterial and Antitubercular Activity

The benzyl carbamate scaffold, particularly when combined with other phenolic or nitroaromatic systems, has yielded potent antibacterial agents.

  • Gram-Positive Bacteria: A series of (3-benzyl-5-hydroxyphenyl)carbamates demonstrated potent inhibitory activity against a range of sensitive and drug-resistant Gram-positive bacteria, including Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) in the range of 4-8 µg/mL.[8][9] Preliminary evidence suggests these compounds may target the bacterial cell wall, sharing a mechanism similar to that of vancomycin.[9]

  • Mycobacterium tuberculosis: Related nitroaromatic compounds have shown significant promise as antitubercular agents.[3][10] For instance, N-benzyl 3,5-dinitrobenzamides, which share the dinitroaromatic feature, exhibit excellent in vitro activity against drug-susceptible and multidrug-resistant M. tuberculosis strains, with MIC values as low as 0.0625 µg/mL.[3] Similarly, (3-benzyl-5-hydroxyphenyl)carbamates were found to have good inhibitory activity against various M. tuberculosis strains (MIC = 0.625–6.25 µg/mL) and showed potent efficacy in a mouse infection model.[10]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their specific structural features. Synthesizing data from multiple studies allows for the deduction of key SAR trends.

Derivative Class Structural Modification Impact on Activity Target Reference
Antiviral Carbamates Addition of an electrophilic "warhead" (e.g., vinyl ketone)Significantly increases potency via covalent inhibition.Coronavirus Mpro[6][7]
Antiviral Carbamates Variation of the benzyl groupModulates binding affinity and specificity.Coronavirus Mpro[6]
Antibacterial Carbamates Ester group on the carbamate (e.g., 4,4-Dimethylcyclohexanyl)Profoundly affects activity against Gram-positive bacteria.Bacterial Cell Wall[8]
Antitubercular Benzamides 3,5-dinitro substitution vs. 3-nitro-5-(trifluoromethyl)Dinitro compounds are generally more potent.M. tuberculosis[3]
Antitubercular Benzamides N-benzyl group vs. N-phenoxyethylThe N-benzyl group is preferred for higher activity.M. tuberculosis[3]
Diagram of Key SAR Insights

Caption: Key molecular regions influencing the biological activity of derivatives.

Future Directions and Perspectives

The Benzyl N-(3-fluoro-5-nitrophenyl)carbamate scaffold and its close analogs are a fertile ground for the discovery of new therapeutic agents. Future research should focus on several key areas:

  • Expansion of Chemical Diversity: Systematic modification of all three key regions—the benzyl group, the carbamate linker, and the nitrophenyl ring—is warranted. Reducing the nitro group to an amine opens up a vast chemical space for derivatization to improve potency and selectivity.

  • Mechanism of Action Studies: While some mechanisms have been proposed, such as covalent inhibition of proteases and disruption of cell wall synthesis, further detailed biochemical and structural studies (e.g., X-ray crystallography of ligand-protein complexes) are needed to fully elucidate how these compounds exert their effects.

  • Optimization of Pharmacokinetic Properties: Early-stage assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial to identify derivatives with favorable drug-like profiles suitable for in vivo studies and potential clinical development.

  • Exploration of New Therapeutic Areas: The structural alerts present in this scaffold suggest potential for activity in other areas, such as oncology or as antagonists for ion channels like TRPV1.[11][12] Screening against a broader range of biological targets could uncover novel applications.

References

  • Vertex AI Search. (2026, February 19).
  • Serafim, M. S. M., Kronenberger, T., Francisco, K. R., et al. (2025, November 17). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PMC.
  • Serafim, M. S. M., Kronenberger, T., Francisco, K. R., et al. (2025, November 17). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Taylor & Francis Group - Figshare.
  • PrepChem.com. Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)
  • Singh, M. K., Agarwal, A., Awasthi, S. K. Benzyl N-(3-chloro-4-fluorophenyl)
  • ChemScene. Benzyl (3-fluoro-4-nitrophenyl)
  • National Institutes of Health. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • El-Faham, A., El-Sayed, W. M., & El-Daly, M. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • PubMed. (2015, November 1). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • El-Faham, A., El-Sayed, W. M., & El-Daly, M. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Liang, H.-J., Cheng, Y.-J., Wang, L.-X., et al. (2020, January 3). Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria. Sigma-Aldrich.
  • Liang, H.-J., Cheng, Y.-J., Wang, L.-X., et al. (2020, March 15). Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria. PubMed.
  • MDPI. (2019, May 27). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy.
  • ResearchGate. (2026, February 24).
  • Bhat, R. A., Singh, K., Pandey, G., et al. (2025, June 18). Designing and Spectral Investigations of S-benzyl β-(N-3-(2-nitrophenyl)allylidene)dithiocarbazate as a potential 2019-nCoV main Protease Inhibitor. Open Research@CSIR-NIScPR.
  • Frontiers.
  • PMC.
  • ResearchGate. (2019, November 24). Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram‐positive bacteria | Request PDF.
  • ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl....
  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

Sources

Strategic Fluorination in Carbamate Scaffolds: Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate , focusing on the critical role of fluorine substitution in modulating its physicochemical properties, synthetic reactivity, and biological profile.

Technical Guide & Whitepaper

Executive Summary

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate represents a sophisticated case study in medicinal chemistry, demonstrating how strategic fluorine substitution can transform a standard protective group or linker into a functional pharmacophore. This molecule features a benzyloxycarbonyl (Cbz) group attached to a highly electron-deficient 3-fluoro-5-nitroaniline core.

The incorporation of fluorine at the meta position (C3) is not merely decorative; it serves three critical technical functions:

  • Electronic Modulation: It synergizes with the nitro group to drastically lower the pKa of the carbamate nitrogen, enhancing hydrogen bond donor capability.

  • Metabolic Shielding: It blocks oxidative metabolism at the susceptible C3 position.

  • Conformational Control: It influences the preferred torsion angle of the N-aryl bond via electrostatic repulsion, locking the molecule into a bioactive conformation.

This guide details the mechanistic impact of this substitution, validated synthetic protocols for overcoming the low nucleophilicity of the precursor, and the biological implications for drug design.

Physicochemical Impact of Fluorine Substitution[1][2][3][4]

The "Fluorine Effect" in this scaffold is governed by the interplay between the highly electronegative fluorine atom (


) and the strong electron-withdrawing nitro group.
Electronic Tuning and Acidity (pKa)

In a standard N-phenyl carbamate, the nitrogen lone pair is delocalized into the carbonyl and the phenyl ring.

  • Inductive Effect (-I): The fluorine atom at the meta position exerts a strong inductive withdrawal effect (

    
    ) without the compensatory resonance donation (
    
    
    
    ) seen in para substitution.
  • Synergy with Nitro Group: The 5-nitro group (

    
    ) further depletes electron density from the aromatic ring.
    
  • Result: The aniline nitrogen becomes extremely electron-deficient. This lowers the pKa of the carbamate N-H bond significantly compared to the non-fluorinated analog.

    • Standard Phenyl Carbamate pKa: ~12–13[1]

    • 3-Fluoro-5-nitrophenyl Carbamate pKa: Estimated ~9–10

Implication: The increased acidity makes the N-H a potent hydrogen bond donor , potentially strengthening interactions with catalytic residues (e.g., Serine or Histidine) in enzyme active sites.

Lipophilicity and Permeability

While the nitro group lowers lipophilicity (LogP), the fluorine atom acts as a "lipophilic mimic" of hydrogen.

  • C-F Bond: The low polarizability of the C-F bond increases the molecule's ability to penetrate lipid bilayers.

  • LogP Balance: The specific combination of 3-F and 5-NO2 creates a "Goldilocks" zone—sufficiently polar to be soluble in aqueous assay buffers, yet lipophilic enough for passive membrane transport.

19F NMR Utility

The fluorine atom serves as a built-in reporter for 19F NMR spectroscopy . Due to the high sensitivity of the fluorine nucleus to its local electronic environment, this molecule can be used as a probe to monitor:

  • Binding Events: Chemical shift perturbations upon protein binding.

  • Hydrolysis Kinetics: Real-time monitoring of carbamate cleavage without the need for chromogenic tags.

Synthetic Methodology

Synthesizing Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is non-trivial due to the deactivated nucleophile . The 3-fluoro-5-nitroaniline precursor is a very poor nucleophile, making standard Schotten-Baumann conditions inefficient.

Synthesis Logic & Protocol

Challenge: The electron-poor aniline reacts sluggishly with benzyl chloroformate (Cbz-Cl). Solution: Use of a "Catalytic Activation" strategy with high-temperature drive or specific base catalysis.

Protocol: Activated Carbamoylation

Reagents:

  • 3-Fluoro-5-nitroaniline (1.0 eq)

  • Benzyl Chloroformate (1.2 eq)

  • Pyridine (solvent/base) or THF/DIPEA with DMAP (catalytic)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-fluoro-5-nitroaniline (10 mmol) in anhydrous THF (20 mL). Add DIPEA (12 mmol).

  • Activation: Add DMAP (0.5 mmol, 5 mol%) to activate the chloroformate.

  • Addition: Dropwise addition of Benzyl Chloroformate (12 mmol) at 0°C under

    
     atmosphere.
    
  • Reaction: Allow to warm to RT and stir for 12–16 hours. Note: Without DMAP, this reaction may stall.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove base), saturated

    
    , and brine.
    
  • Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography to remove unreacted aniline.

Alternative Route: Curtius Rearrangement

If the aniline is unavailable, start from 3-fluoro-5-nitrobenzoic acid :

  • React acid with Diphenylphosphoryl azide (DPPA) and Benzyl alcohol.

  • Reflux in Toluene.

  • Mechanism: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Carbamate.
Synthesis Workflow Diagram

SynthesisWorkflow cluster_inputs Precursors cluster_process Reaction Conditions Aniline 3-Fluoro-5-nitroaniline (Deactivated Nucleophile) Base Base: DIPEA/Pyridine (Proton Sponge) Aniline->Base Solubilization CbzCl Benzyl Chloroformate (Electrophile) Intermediate Acyl-Pyridinium Intermediate CbzCl->Intermediate Activation by DMAP Product Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Base->Product HCl Scavenging Catalyst Catalyst: DMAP (Acyl Transfer) Intermediate->Product Nucleophilic Attack (Slow Step)

Caption: Activated synthesis pathway overcoming the low nucleophilicity of the fluorinated aniline precursor.

Biological & Pharmacological Implications[6][7]

Metabolic Stability (The "Fluorine Block")

In non-fluorinated aromatics, the C3/C4 positions are primary sites for Phase I oxidation by Cytochrome P450 (CYP) enzymes.

  • Mechanism: CYP enzymes typically abstract a hydrogen atom or epoxidize the ring.

  • Fluorine Role: The C-F bond (~116 kcal/mol) is metabolically inert. Substituting fluorine at C3 effectively blocks metabolic soft spots , extending the half-life (

    
    ) of the compound in microsomal stability assays.
    
Binding Kinetics & Mechanism

This scaffold often functions as a "suicide substrate" or a covalent modifier for serine hydrolases (e.g., FAAH, AChE).

  • Leaving Group Ability: The electron-deficient 3-fluoro-5-nitroaniline is a good leaving group (pKa of conjugate acid is low).

  • Carbamoylation: If an enzyme active site nucleophile (Ser-OH) attacks the carbamate carbonyl:

    • The tetrahedral intermediate forms.

    • The intermediate collapses.

    • Outcome: The Benzyl group is transferred to the enzyme (if the aniline leaves), OR the Aniline is transferred (if the benzyl alcohol leaves).

    • Analysis: Due to the low pKa of the aniline, it is the superior leaving group. Thus, this molecule likely acts as a benzylating agent for the enzyme, or simply a tight-binding reversible inhibitor if the steric bulk prevents hydrolysis.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_F 3-Fluoro Substitution cluster_NO2 5-Nitro Substitution Molecule Benzyl N-(3-fluoro-5-nitrophenyl)carbamate F_Electronic Inductive Effect (-I) Lowers pKa of NH Molecule->F_Electronic F_Metabolic Blocks CYP Oxidation at C3 Position Molecule->F_Metabolic NO2_Electronic Strong Electron Withdrawal (-I, -M) Molecule->NO2_Electronic F_Result Increased H-Bonding & Metabolic Stability F_Electronic->F_Result F_Metabolic->F_Result BioActivity Target Outcome: Potent, Stable Inhibition F_Result->BioActivity Optimized PK/PD NO2_Result Enhances Aniline Leaving Group Ability NO2_Electronic->NO2_Result NO2_Result->BioActivity Reactivity Modulation

Caption: Logical flow of Structure-Activity Relationship (SAR) driven by Fluorine and Nitro substitutions.

Experimental Protocols

Hydrolysis Stability Assay

To verify the electron-withdrawing effect on carbamate stability.

  • Preparation: Prepare a 10 mM stock solution of the carbamate in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) and separately in Glycine-NaOH buffer (pH 10.0).

  • Monitoring: Incubate at 37°C. Aliquot at t=0, 1, 4, 12, 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Expectation:

    • pH 7.4: Stable (<5% degradation in 24h).

    • pH 10.0: Slow hydrolysis releasing 3-fluoro-5-nitroaniline (detectable by yellow color/UV shift).

19F NMR Binding Study
  • Sample: 50 µM Carbamate + Target Protein (e.g., BSA or specific enzyme) in

    
    /Buffer.
    
  • Reference: 50 µM Carbamate in buffer (no protein).

  • Acquisition: Run 19F NMR (non-decoupled).

  • Data Interpretation: Look for line broadening or chemical shift anisotropy (CSA) changes indicating restriction of the fluorine environment upon binding.

References

  • BenchChem. tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate and related fluoro-nitro derivatives. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3] Chemical Society Reviews.

  • ChemScene. Benzyl (3-fluoro-4-nitrophenyl)carbamate Product Data. Retrieved from

  • Sigma-Aldrich. Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate.[4] Retrieved from [4]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The carbamate functional group is a critical structural motif in medicinal chemistry and drug development.[1] Carbamates serve as stable bioisosteres for amide bonds, enhancing metabolic stability, and are integral components of numerous therapeutic agents, including acetylcholinesterase inhibitors.[1] The synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate involves the formation of a carbamate linkage between 3-fluoro-5-nitroaniline and a benzyl chloroformate precursor. This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and the underlying scientific rationale for the synthesis of this compound, which serves as a valuable intermediate in the development of novel pharmaceuticals.

Reaction Overview and Mechanism

The synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is achieved through the acylation of 3-fluoro-5-nitroaniline with benzyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution.

Overall Reaction: Overall chemical reaction for the synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

The reaction mechanism proceeds via the nucleophilic attack of the amine nitrogen of 3-fluoro-5-nitroaniline on the electrophilic carbonyl carbon of benzyl chloroformate.[1][2] This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable carbamate product. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve 3-fluoro-5-nitroaniline and triethylamine in EtOAc B 2. Cool mixture to 0 °C A->B C 3. Add Benzyl Chloroformate dropwise B->C D 4. Stir at room temperature for 3-4 hours C->D E 5. Aqueous Wash (Water & Brine) D->E F 6. Dry organic layer (e.g., MgSO₄) E->F G 7. Concentrate in vacuo F->G H 8. Recrystallization or Column Chromatography G->H I 9. Characterization (NMR, MS, IR) H->I J Pure Product

Sources

Application Note: Chemoselective Cbz Deprotection of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chemoselective protecting group manipulation, mechanistic causality, and validated experimental protocols.

Executive Summary & Mechanistic Rationale

The benzyloxycarbonyl (Cbz) group is a highly reliable amine-protecting group in organic synthesis. However, its removal from Benzyl N-(3-fluoro-5-nitrophenyl)carbamate presents a classical chemoselectivity challenge. The molecule contains three reactive domains:

  • The Cbz-protected aniline.

  • An aryl fluoride (Position 3).

  • An aryl nitro group (Position 5).

The Reductive Pitfall: Standard Cbz deprotection relies on catalytic hydrogenolysis (e.g., H₂, Pd/C). While highly efficient for simple substrates, palladium-catalyzed hydrogenation is fundamentally incompatible with nitroaromatics. The nitro group has a low activation barrier for reduction on palladium surfaces and will rapidly reduce to an amine, yielding the undesired 3-fluoro-5-aminoaniline[1]. Furthermore, prolonged exposure to reductive conditions risks hydrodefluorination of the aryl fluoride.

The Chemoselective Solution: To preserve the nitro and fluoro groups, deprotection must proceed via non-reductive, nucleophilic cleavage of the benzyl-oxygen bond[2]. This is achieved using either strong Brønsted acids or highly oxophilic Lewis acids. These reagents attack the benzylic carbon (via SN2/SN1 mechanisms), liberating the free amine and carbon dioxide without engaging in redox chemistry[3].

Comparative Data Presentation

The following table summarizes the quantitative and qualitative data for selecting the optimal deprotection strategy for nitro-containing substrates.

Deprotection MethodReagent SystemMechanismNitro Group CompatibilityFluoro Group CompatibilityExpected Yield
Catalytic Hydrogenolysis H₂, 10% Pd/C, MeOHReductiveIncompatible (Reduces to -NH₂)Moderate (Risk of defluorination)N/A (Yields side-product)
Strong Brønsted Acid 33% HBr in AcOHSN2 / SN1 CleavageExcellent Excellent80–95%
Lewis Acid Cleavage TMSI, DCMSilyl Carbamate HydrolysisExcellent Excellent85–98%

Reaction Pathway Visualization

The decision tree below illustrates the divergent chemical pathways based on the chosen reagent system.

G SM Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Cond1 H2, Pd/C (Hydrogenolysis) SM->Cond1 Reductive Cond2 TMSI or HBr/AcOH (Acid-Mediated) SM->Cond2 Non-Reductive Prod1 3-Fluoro-5-aminoaniline (Undesired) Cond1->Prod1 Nitro Reduction Prod2 3-Fluoro-5-nitroaniline (Desired) Cond2->Prod2 Chemoselective

Reaction pathways for Cbz deprotection illustrating chemoselective vs. non-selective conditions.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the causality of each step is understood and verifiable by the operator.

Protocol A: Mild Lewis Acid Cleavage using Trimethylsilyl Iodide (TMSI)

TMSI is a modern, highly effective reagent for Cbz removal that avoids the harsh acidity of HBr[4], making it ideal for complex or sensitive substrates[5].

Mechanistic Causality: TMSI is highly oxophilic and selectively silylates the carbonyl oxygen of the Cbz group. The liberated iodide ion then attacks the benzylic carbon, forming benzyl iodide and a silyl carbamate intermediate. The addition of methanol in the quench step solvolyzes the silyl carbamate, driving the irreversible extrusion of CO₂ gas to yield the free aniline.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add Trimethylsilyl iodide (TMSI, 1.5–2.0 equiv.) dropwise via syringe. Note: The solution may turn slightly yellow/brown due to trace iodine generation.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The starting material will disappear, and a highly UV-active spot (the silyl carbamate) will form.

  • Quench (Critical Step): Cool the reaction back to 0 °C and carefully add anhydrous Methanol (5.0 equiv.). Stir for 30 minutes. Self-Validation: You will observe mild effervescence as CO₂ is released.

  • Work-up: Dilute the mixture with additional DCM and wash with a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) to reduce any free iodine, followed by saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-fluoro-5-nitroaniline.

Protocol B: Robust Brønsted Acid Cleavage using HBr/AcOH

This is a classical, highly scalable method that utilizes strong acid to force the cleavage of the Cbz group[3].

Mechanistic Causality: Hydrogen bromide strongly protonates the carbamate, activating it for nucleophilic attack by the bromide ion. Acetic acid acts as a polar, protic solvent that stabilizes the transition state. Because the product is a basic aniline, it will immediately form a hydrobromide salt in situ. A basic workup is strictly required to neutralize the salt and partition the free base into the organic extraction phase.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv.) in glacial acetic acid (0.2 M) in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Slowly add a solution of 33% HBr in Acetic Acid (5.0–10.0 equiv.) at room temperature.

  • Reaction: Stir the mixture at room temperature for 1–4 hours.

  • Validation (In-Process): Evolution of CO₂ gas indicates successful cleavage. LC-MS analysis of an aliquot (quenched in MeOH) will show the mass of the free aniline (Expected m/z = 156.1).

  • Work-up (Critical Step): Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. Pour the resulting residue into crushed ice.

  • Basification: Slowly add solid Na₂CO₃ or 2M NaOH (aq) until the aqueous phase reaches pH 8–9. Self-Validation: The free 3-fluoro-5-nitroaniline will precipitate or form a cloudy suspension as it is liberated from its hydrobromide salt.

  • Isolation: Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate to yield the target amine.

References

  • Engstrom, K. M., et al. "Development of Adagrasib's Commercial Manufacturing Route." ChemRxiv (2021). Available at:[Link]

  • Geng, X., et al. "Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine." Advanced Synthesis & Catalysis, PubMed (2020). Available at: [Link]

  • Decker, C. G., et al. "Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution." PMC - National Institutes of Health (2015). Available at:[Link]

Sources

Application Note: Chemoselective Reduction of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of nitroaromatics to anilines is a fundamental transformation in drug development and synthetic chemistry. However, when the substrate contains multiple sensitive functional groups—such as in Benzyl N-(3-fluoro-5-nitrophenyl)carbamate —standard reduction methods often lead to catastrophic side reactions. This substrate contains a reducible nitro group (-NO₂), a hydrodehalogenation-susceptible aryl fluoride (-F), and a highly hydrogenolysis-sensitive benzyloxycarbonyl (Cbz/Z) protecting group.

This application note provides a comprehensive, field-proven guide to chemoselectively reducing the nitro moiety to yield Benzyl N-(3-amino-5-fluorophenyl)carbamate while perfectly preserving both the Cbz and fluoro groups.

Mechanistic Rationale & Chemoselectivity

The Pitfall of Catalytic Hydrogenation

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is contraindicated for this substrate[1]. Palladium readily inserts into the benzylic C–O bond of the Cbz group. Subsequent hydrogenolysis releases toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the fully deprotected 5-fluoro-benzene-1,3-diamine. Furthermore, prolonged exposure to Pd/C under H₂ can induce hydrodefluorination, stripping the fluorine atom from the aromatic ring.

The Béchamp-Type Iron Reduction (Method A)

To achieve strict chemoselectivity, single-electron transfer (SET) reducing agents must be employed. The use of Iron powder and Ammonium Chloride (Fe/NH₄Cl) is the premier choice[2][3].

  • Causality of Reagent Choice: Unlike traditional Béchamp reductions that use harsh acids (HCl or AcOH) which might hydrolyze the carbamate, NH₄Cl acts as a mild, buffered proton source.

  • Mechanism: Iron transfers electrons directly to the electron-deficient nitro group, sequentially reducing it to a nitroso, then hydroxylamine, and finally an amine. Because this process relies on the specific redox potential of the nitro group, the benzylic C–O bond and the C–F bond remain entirely untouched[4].

The Tin(II) Chloride Reduction (Method B)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic homogeneous alternative[5]. Sn(II) is a mild reducing agent that is oxidized to Sn(IV) while reducing the nitro group. It is highly reliable for preserving Cbz groups, though it presents more challenges during workup due to the formation of tin emulsions.

Chemoselectivity Substrate Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (Starting Material) PdC Pd/C, H2 (Catalytic Hydrogenation) Substrate->PdC Non-selective Fe Fe, NH4Cl, EtOH/H2O (SET Reduction) Substrate->Fe Chemoselective Undesired 5-fluoro-benzene-1,3-diamine + Toluene + CO2 (Cbz Cleaved - Undesired) PdC->Undesired Desired Benzyl N-(3-amino-5-fluorophenyl)carbamate (Cbz Preserved - Desired) Fe->Desired

Divergent reaction pathways highlighting the chemoselectivity of Fe/NH4Cl over Pd/C.

Comparative Analysis of Reduction Conditions

The following table summarizes the expected outcomes of various reduction methodologies applied to Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, guiding the selection of the optimal protocol.

Reduction MethodNitro ReductionCbz PreservationFluoro PreservationWorkup ComplexityEnvironmental Impact
Pd/C, H₂ CompleteFailed (Cleaved) ModerateLowLow
Fe, NH₄Cl CompleteExcellent Excellent Moderate (Filtration)Low (Green)
SnCl₂·2H₂O CompleteExcellent Excellent High (Emulsions)High (Heavy Metal)
Zn, AcOH CompleteGoodGoodModerateModerate

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl) - Recommended

This protocol is highly scalable, environmentally benign, and provides excellent yields (>90%) with perfect preservation of the Cbz group[3].

Reagents:

  • Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (1.0 eq)

  • Iron powder (325 mesh preferred) (5.0 - 10.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material in the Ethanol/Water mixture. Causality: Water is strictly required to dissolve the NH₄Cl and facilitate the proton-coupled electron transfer.

  • Reagent Addition: Add NH₄Cl followed by Iron powder. Stir vigorously.

  • Thermal Activation: Heat the mixture to 80 °C (reflux) for 2 to 4 hours. Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The product amine is significantly more polar than the nitro starting material and will stain intensely with Ninhydrin.

  • Hot Filtration (Critical Step): Once starting material is consumed, filter the reaction mixture while still hot through a pad of Celite. Causality: Iron oxides form a voluminous sludge. If the mixture cools, the product will co-precipitate or adsorb onto the iron sludge, devastating the yield[4]. Wash the Celite pad thoroughly with hot ethanol.

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford Benzyl N-(3-amino-5-fluorophenyl)carbamate.

Workflow Step1 1. Reaction Setup Mix Substrate, Fe, NH4Cl in EtOH/H2O Step2 2. Reflux Heat at 80°C for 2-4 h Monitor by TLC Step1->Step2 Step3 3. Hot Filtration Filter through Celite Remove Fe sludge Step2->Step3 Step4 4. Workup Concentrate, Extract Wash with Brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4, Evaporate Yield Desired Product Step4->Step5

Step-by-step experimental workflow for the iron-mediated reduction of the nitroarene.

Protocol B: Tin(II) Chloride Reduction (SnCl₂·2H₂O)

Use this method if heterogeneous iron reduction is incompatible with specific reactor setups[5].

Reagents:

  • Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethyl Acetate (EtOAc) or Ethanol

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the starting material in EtOAc.

  • Reagent Addition: Add SnCl₂·2H₂O in one portion.

  • Reaction: Stir at room temperature or gentle heating (40 °C) for 4-12 hours. The solution may become cloudy as tin complexes form.

  • Basic Quench (Critical Step): Pour the reaction mixture into a beaker containing an excess of saturated aqueous NaHCO₃ or 1N NaOH, and stir vigorously for 30 minutes. Causality: Sn(IV) byproducts cause severe, unbreakable emulsions. Basifying the mixture forces the tin salts to precipitate as insoluble tin oxides/hydroxides, allowing for clean phase separation.

  • Filtration & Extraction: Filter the biphasic mixture through Celite to remove the precipitated tin salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • BenchChem Technical Support. Chemoselective Reduction of Nitro Groups in Halogenated Arenes. Benchchem. 1

  • University of Oxford, Department of Chemistry. Applying a Guided Inquiry Approach to a Classic Practical on Chemoselective Reduction. 2

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. 5

  • Lipshutz, B. Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship. 3

  • Liu, Y. et al. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness. 4

Sources

Application Notes & Protocols: Strategic Use of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Versatile Building Block

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a pivotal intermediate in modern pharmaceutical synthesis, particularly in the development of targeted therapies such as kinase inhibitors. Its chemical architecture is strategically designed for multi-step synthetic routes. The molecule features a nitro group, which is a versatile precursor to an amine; a fluorine atom, which can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API); and a benzyl carbamate (Cbz) protecting group, which masks a reactive amine functionality under a wide range of reaction conditions while allowing for selective deprotection.

These application notes provide an in-depth guide for researchers and drug development professionals on the effective utilization of this intermediate. We will explore the causality behind its strategic use, provide validated, step-by-step protocols for its key transformations, and offer expert insights into process optimization and troubleshooting.

Section 1: Physicochemical Properties & Safety Data

Before initiating any experimental work, a thorough understanding of the compound's properties and handling requirements is essential.

PropertyValueSource
IUPAC Name Benzyl (3-fluoro-5-nitrophenyl)carbamateN/A
Molecular Formula C₁₄H₁₁FN₂O₄
Molecular Weight 290.25 g/mol
Appearance Pale yellow to yellow solid
Melting Point 123-125 °C
CAS Number 1229511-71-3

Safety & Handling:

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause eye, skin, and respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 2: Core Synthetic Application & Mechanistic Rationale

The primary utility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate lies in its role as a precursor to 3-amino-5-fluoroaniline derivatives. The synthetic strategy hinges on two key transformations: the selective reduction of the nitro group and the subsequent deprotection of the Cbz-protected amine.

The Strategic Role of the Cbz Protecting Group

The benzyl carbamate (Cbz) group is a cornerstone of peptide synthesis and complex molecule construction for good reason. Its selection here is deliberate:

  • Stability: The Cbz group is robust and remains intact under a wide variety of reaction conditions, including those typically used for acylation, alkylation, and some coupling reactions. This stability allows for selective chemistry to be performed on other parts of the molecule.

  • Selective Cleavage: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). This is exceptionally convenient because the same conditions are often employed for the reduction of the nitro group, allowing for a potential one-pot reaction to yield the diamine, or a stepwise process to first yield the Cbz-protected aniline.

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group to an amine is the most common and critical step in utilizing this intermediate. This transformation "unmasks" a nucleophilic site, enabling subsequent bond-forming reactions, such as amide bond formation, which is central to the structure of many kinase inhibitors.

Common methods for this reduction include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere. This method is clean and high-yielding but requires specialized hydrogenation equipment.

  • Metal-Acid Reduction: Classic methods like Tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl) or Iron (Fe) powder in acetic acid are effective and do not require high-pressure apparatus.

General Synthesis Workflow

The following diagram illustrates the typical synthetic sequence involving Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

G A Benzyl N-(3-fluoro-5- nitrophenyl)carbamate B Reduction of Nitro Group A->B e.g., SnCl2, EtOH or H2, Pd/C C Benzyl N-(3-amino-5- fluorophenyl)carbamate B->C D Downstream Reaction (e.g., Acylation) C->D E Coupled Intermediate D->E F Cbz Deprotection (Hydrogenolysis) E->F G Final Amine Intermediate F->G

Caption: General workflow for utilizing the title compound.

Section 3: Validated Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable starting point for laboratory synthesis.

Protocol 3.1: Synthesis of Benzyl N-(3-amino-5-fluorophenyl)carbamate via Nitro Reduction

This protocol details the reduction of the nitro group using Tin(II) chloride, a common and effective method that avoids the need for high-pressure hydrogenation equipment.

Materials & Equipment:

  • Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (5.0 g, 17.2 mmol) in ethanol (100 mL).

  • Addition of Reducing Agent: To this suspension, add Tin(II) chloride dihydrate (19.4 g, 86.0 mmol, 5.0 equivalents) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C). The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up - Neutralization: To the resulting residue, carefully add ethyl acetate (150 mL) and saturated NaHCO₃ solution (150 mL). Stir vigorously for 30 minutes. Caution: Initial addition may cause gas evolution. The mixture will form a thick white precipitate (tin salts).

  • Work-up - Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with additional ethyl acetate (50 mL). Transfer the filtrate to a separatory funnel.

  • Work-up - Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford Benzyl N-(3-amino-5-fluorophenyl)carbamate as a solid.

Protocol 3.2: Downstream Application - Example Acylation with Acryloyl Chloride

This protocol demonstrates a common subsequent step: the acylation of the newly formed amine to create a key covalent warhead motif found in some kinase inhibitors.

Materials & Equipment:

  • Benzyl N-(3-amino-5-fluorophenyl)carbamate

  • Acryloyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for anhydrous reactions (e.g., oven-dried flasks, syringes)

Procedure:

  • Reaction Setup: Dissolve Benzyl N-(3-amino-5-fluorophenyl)carbamate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Acylating Agent Addition: Slowly add acryloyl chloride (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired acylated product, Benzyl N-(3-acrylamido-5-fluorophenyl)carbamate.

Section 4: Troubleshooting and Expert Insights

  • Incomplete Nitro Reduction: If the reduction stalls, adding a small amount of concentrated HCl to the SnCl₂/EtOH mixture can sometimes accelerate the reaction. However, this may require re-neutralization during work-up. For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.

  • Difficult Work-up: The formation of tin salt emulsions during the work-up of SnCl₂ reductions is common. Diluting with more organic solvent and performing a slow, careful filtration through Celite is crucial for a clean separation.

  • Cbz Deprotection during Acylation: The Cbz group is generally stable to acylation conditions. However, using overly harsh or prolonged basic conditions could lead to minor cleavage. Using a hindered base like DIPEA is recommended.

References

  • Benzyl (3-fluoro-5-nitrophenyl)carbamate | C14H11FN2O4. PubChem, National Center for Biotechnology Information.[Link]

reagents for carbamoylation of 3-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reagents and Protocols for the Carbamoylation of 3-Fluoro-5-nitroaniline

Executive Summary

The synthesis of ureas and carbamates from anilines is a foundational transformation in medicinal chemistry and drug development. However, the carbamoylation of highly electron-deficient substrates, such as 3-fluoro-5-nitroaniline , presents a significant synthetic hurdle. Standard amide and urea coupling protocols often fail or proceed sluggishly due to the deactivated nature of the amine[1]. This application note provides a comprehensive, field-proven guide to selecting the right reagents and executing self-validating protocols to achieve high-yielding carbamoylation of 3-fluoro-5-nitroaniline.

The Chemical Challenge: Causality of Deactivation

To design an effective carbamoylation protocol, one must first understand the structural impediments of the substrate. In 3-fluoro-5-nitroaniline, the nucleophilicity of the primary amine is severely compromised by two factors:

  • Strong Electron Withdrawal: The nitro (-NO₂) group exerts powerful inductive (-I) and resonance (-M) withdrawing effects, pulling electron density away from the nitrogen lone pair.

  • Inductive Deactivation: The meta-fluoro (-F) substituent further exacerbates this through its strong inductive (-I) effect.

Because the amine lone pair is highly delocalized into the aromatic ring, standard coupling reagents (like standard isocyanates or unactivated carbonates) are insufficiently electrophilic to drive the reaction forward. Overcoming this requires highly reactive electrophiles that can force the formation of the critical isocyanate or carbamoyl chloride intermediate[2].

Reagent Selection Matrix

Selecting the correct carbamoylating agent is a balance between electrophilicity, safety, and yield. Table 1 summarizes the quantitative and qualitative data for the most viable reagents when dealing with heavily deactivated anilines.

Table 1: Quantitative Comparison of Carbamoylation Reagents for 3-Fluoro-5-nitroaniline

ReagentElectrophilicityTypical Yield (%)Reaction TempToxicity / HandlingKey Byproducts
Triphosgene Very High75–90%0 °C to RTHigh (Generates Phosgene)CO₂, HCl (neutralized)
Phenyl Chloroformate High65–80%RT to 50 °CModeratePhenol, HCl
1,1'-Carbonyldiimidazole (CDI) Moderate40–60%RefluxLow (Moisture sensitive)Imidazole, CO₂
Dimethyl Carbonate (DMC) Low30–50%>100 °C (Flow/Autoclave)Very Low (Green Reagent)Methanol

Insight: While Dimethyl Carbonate (DMC) is an excellent phosgene-free, green alternative for standard anilines[3], the extreme deactivation of 3-fluoro-5-nitroaniline typically necessitates the use of Triphosgene to achieve synthetically useful yields without requiring harsh, pressurized conditions.

Mechanistic Pathway

When using triphosgene (bis(trichloromethyl) carbonate), the reagent acts as a safe, solid precursor that generates phosgene in situ upon the addition of a base[2]. The deactivated aniline attacks this highly electrophilic species to form a carbamoyl chloride, which rapidly loses HCl (facilitated by the base) to form a highly reactive isocyanate intermediate. This isocyanate can then be trapped by a secondary amine or alcohol to form unsymmetrical ureas[4] or carbamates.

Mechanism A Triphosgene (Electrophile Source) B Phosgene (in situ) (Highly Reactive) A->B + DIPEA (Base) D Carbamoyl Chloride Intermediate B->D Nucleophilic Attack C 3-Fluoro-5-nitroaniline (Deactivated Nucleophile) C->D Weak -NH2 Attack E Isocyanate Intermediate D->E -HCl (Base-driven) F Target Urea / Carbamate (Stable Product) E->F + R-NH2 or R-OH

Mechanistic pathway of triphosgene-mediated carbamoylation of deactivated anilines.

Experimental Protocol: Triphosgene-Mediated Synthesis of Unsymmetrical Ureas

This protocol is designed as a self-validating system . Each phase includes specific observational cues and analytical checks to ensure the reaction is proceeding correctly.

Causality Behind Experimental Choices:
  • Solvent (Anhydrous DCM): Strict anhydrous conditions are mandatory. Water will aggressively compete as a nucleophile, hydrolyzing the isocyanate back to the starting aniline and releasing CO₂.

  • Base (DIPEA over Et₃N): N,N-Diisopropylethylamine (DIPEA) is chosen because its steric bulk prevents it from acting as a competing nucleophile, a critical factor when the primary aniline is exceptionally weak.

  • Inverse Addition: The aniline is added dropwise to the triphosgene solution (rather than vice versa). This maintains a constant excess of the electrophile, preventing the newly formed isocyanate from reacting with unreacted starting material to form an unwanted symmetrical diaryl urea.

Step-by-Step Methodology:
  • Preparation of the Electrophile:

    • In an oven-dried, round-bottom flask purged with N₂, dissolve Triphosgene (0.4 equivalents relative to aniline; providing 1.2 eq of phosgene) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Aniline Activation & Addition:

    • In a separate dry vial, dissolve 3-fluoro-5-nitroaniline (1.0 eq) and DIPEA (3.0 eq) in a minimal amount of anhydrous DCM.

    • Self-Validation (Visual): The aniline solution will be distinctly yellow.

    • Add this solution dropwise to the stirred triphosgene solution over 30 minutes at 0 °C.

  • Intermediate Verification (The Self-Validating Check):

    • Allow the reaction to stir for 1 hour, slowly warming to room temperature.

    • Self-Validation (TLC): Pull a 10 µL aliquot and quench in dry methanol. Run a TLC (Hexanes:EtOAc 7:3). The disappearance of the yellow 3-fluoro-5-nitroaniline spot (UV active, Rf ~0.4) and the appearance of a less polar methyl carbamate spot (the trapped isocyanate, Rf ~0.7) validates the successful formation of the isocyanate.

  • Nucleophile Coupling:

    • Once the isocyanate formation is confirmed, re-cool the flask to 0 °C.

    • Add the secondary nucleophile (e.g., a primary aliphatic amine, 1.2 eq) in one portion.

    • Remove the ice bath and stir at room temperature for 2–4 hours.

  • Quench and Isolation:

    • Quench the reaction by adding saturated aqueous NaHCO₃ cautiously (monitor for CO₂ gas evolution).

    • Self-Validation (Workup): Check the pH of the aqueous layer; it must be mildly basic (pH 8-9) to ensure all HCl generated has been neutralized.

    • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Step1 Step 1: Activation Dissolve Triphosgene in Anhydrous DCM Cool to 0 °C under N2 Step2 Step 2: Aniline Addition Dropwise addition of 3-Fluoro-5-nitroaniline + DIPEA to maintain excess electrophile Step1->Step2 Step3 Step 3: Validation TLC Check (Hexanes:EtOAc 7:3) Confirm Isocyanate Formation (Rf ~0.7) Step2->Step3 Step4 Step 4: Coupling Add Secondary Nucleophile (R-NH2/R-OH) Warm to Room Temperature Step3->Step4 Step5 Step 5: Quench & Isolate Wash with sat. NaHCO3 Extract, Dry, and Purify via Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of unsymmetrical ureas.

Alternative Green Protocol: Diphenyl Carbonate (DPC)

For laboratories restricting the use of triphosgene, Diphenyl Carbonate (DPC) serves as a safer, albeit less reactive, alternative. Because DPC is a weaker electrophile, the reaction relies on thermodynamic forcing (elevated temperatures) rather than kinetic reactivity.

Protocol Adjustments:

  • Combine 3-fluoro-5-nitroaniline (1.0 eq), DPC (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) in a high-boiling solvent such as Toluene or DMF.

  • Heat to 100–110 °C for 12–18 hours.

  • Causality: The elevated temperature is required to overcome the high activation energy barrier of the deactivated aniline attacking the stable carbonate. Phenol is generated as a byproduct, which must be rigorously washed out during workup using 1M NaOH (ensuring the aqueous layer remains strongly basic to keep phenol in its water-soluble phenoxide form).

References[2] Title: Organic Carbamates in Drug Design and Medicinal Chemistry

Source: nih.gov URL: 4] Title: Improved Synthesis of Unsymmetrical Ureas via Carbamates Source: thieme-connect.com URL: 3] Title: Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions Source: researchgate.net URL: 1] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: nih.gov URL:

Sources

Application Note: Scale-Up Synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Rationale

The carboxybenzyl (Cbz) protection of highly deactivated anilines is a critical transformation in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of targeted oncology therapeutics such as IDH1 inhibitors . The target compound, Benzyl N-(3-fluoro-5-nitrophenyl)carbamate , presents a distinct process chemistry challenge: the substrate (3-fluoro-5-nitroaniline) possesses an amine group that is severely deactivated by the strong electron-withdrawing inductive (


) and mesomeric (

) effects of the meta-nitro and meta-fluoro substituents.

As a result, standard Schotten-Baumann conditions (aqueous biphasic systems) often result in sluggish kinetics and high rates of reagent hydrolysis. To engineer a self-validating and scalable protocol, this methodology utilizes an anhydrous organic system driven by nucleophilic catalysis, ensuring high conversion rates while strictly managing the exothermic profile of the reaction .

Mechanistic Insights & Reagent Selection
  • Solvent System (Dichloromethane): Anhydrous DCM is selected for its excellent solvation properties for both the deactivated aniline and the resulting carbamate, preventing premature precipitation during scale-up.

  • Base & Catalyst (Pyridine + DMAP): Due to the poor nucleophilicity of the aniline, pyridine is used in stoichiometric excess to act as both an acid scavenger and an activating agent. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a critical experimental choice; DMAP reacts with benzyl chloroformate (Cbz-Cl) to form a highly electrophilic N-acylpyridinium intermediate. This lowers the activation energy barrier, forcing the deactivated aniline to attack the carbonyl carbon.

  • Thermal Control: The formation of the acylpyridinium species and the subsequent acylation are highly exothermic. Dosing Cbz-Cl at

    
     prevents the thermal degradation of the chloroformate into benzyl chloride and carbon dioxide, while also suppressing the formation of bis-Cbz impurities.
    
Scale-Up Protocol (100 g Scale)

System Preparation: Ensure all glassware (3 L jacketed reactor) is meticulously dried and maintained under a continuous positive pressure of nitrogen to prevent moisture ingress, which would rapidly hydrolyze the Cbz-Cl.

Step-by-Step Methodology:

  • Substrate Dissolution: Charge the reactor with 1.0 L of anhydrous Dichloromethane (DCM). Add 100.0 g (0.64 mol, 1.0 equiv) of 3-fluoro-5-nitroaniline and 3.9 g (0.032 mol, 0.05 equiv) of DMAP. Stir at 250 rpm until a homogenous solution is achieved.

    • Causality: Complete dissolution prior to reagent addition ensures uniform reaction kinetics and prevents localized concentration gradients.

  • Base Addition: Add 76.0 g (0.96 mol, 1.5 equiv) of anhydrous pyridine to the reactor.

  • Thermal Equilibration: Circulate coolant through the reactor jacket to bring the internal batch temperature to

    
    .
    
  • Controlled Dosing: Charge an addition funnel with 131.0 g (0.77 mol, 1.2 equiv) of Benzyl chloroformate (95% purity). Begin dropwise addition over a period of 90 to 120 minutes.

    • Causality: The slow dosing rate is a critical safety and quality parameter. It strictly controls the exotherm and minimizes the accumulation of unreacted Cbz-Cl, thereby preventing runaway reactions and bis-acylation.

  • Reaction Maturation: Following the completion of the addition, maintain the batch at

    
     for 30 minutes. Gradually adjust the jacket temperature to warm the mixture to 
    
    
    
    . Stir for 12 to 16 hours.
    • In-Process Control (IPC): Monitor conversion via HPLC. The reaction is deemed complete when unreacted 3-fluoro-5-nitroaniline is

      
      .
      
  • Quenching: Cool the mixture back to

    
    . Quench the reaction by slowly adding 500 mL of saturated aqueous 
    
    
    
    .
    • Causality:

      
       safely hydrolyzes any residual Cbz-Cl without creating a highly basic environment that could prematurely cleave the newly formed carbamate.
      
  • Phase Separation & Washing:

    • Allow the phases to separate and collect the lower organic (DCM) layer.

    • Wash the organic phase with 1M aqueous HCl (

      
       mL). Causality: This specifically protonates and extracts the excess pyridine and DMAP into the aqueous waste stream.
      
    • Wash with saturated aqueous

      
       (500 mL) to neutralize residual acidity.
      
    • Wash with brine (500 mL) to remove bulk water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    , 50 mbar).
  • Purification: Recrystallize the crude residue from a mixture of Toluene/Heptane (1:3 v/v) to afford the pure product as a crystalline solid.

Process Parameters & Analytical Specifications
Parameter / MetricTarget SpecificationProcess Rationale
Molar Ratio (Aniline:Cbz-Cl:Pyr) 1.0 : 1.2 : 1.5Excess Cbz-Cl compensates for trace hydrolysis; excess base ensures complete HCl scavenging.
Dosing Temperature

Suppresses runaway exotherms and minimizes the formation of bis-Cbz impurities.
Expected Isolated Yield 80% - 88%Yield losses are primarily restricted to the recrystallization step to ensure API-grade purity.
HPLC Purity (Area %)

High purity is mandatory to prevent catalyst poisoning in downstream nitro-group reductions.
Mass Spectrometry (ESI+)

Confirms the molecular weight of the target carbamate.
Process Workflow Visualization

G A 3-Fluoro-5-nitroaniline + DCM + Pyridine + DMAP B Cool to 0 °C (Jacketed Reactor) A->B C Controlled Dosing: Benzyl Chloroformate (1.2 eq) B->C D Warm to 20-25 °C Stir 12-16 h (HPLC Monitor) C->D E Quench: Aq. NH4Cl Phase Separation D->E F Organic Washes: 1M HCl -> NaHCO3 -> Brine E->F G Concentration & Toluene/Heptane Crystallization F->G H Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (>98.5% Purity) G->H

Scale-up synthetic workflow for the Cbz-protection of 3-fluoro-5-nitroaniline.

References
  • Google Patents. (2021). ES2903390T3 - Methods for preparing new IDH1 inhibitors. Google Patents.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

Application Notes and Protocols for the Functionalization of the Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The benzyl N-(3-fluoro-5-nitrophenyl)carbamate scaffold is a key building block in contemporary medicinal chemistry. Its unique electronic and structural features offer a versatile platform for the synthesis of diverse molecular entities with significant potential in drug discovery. The carbamate moiety provides a stable, peptide-bond-like linkage that can participate in crucial hydrogen bonding interactions with biological targets. The strategic placement of a fluorine atom and a nitro group on the phenyl ring creates a highly tunable system for chemical modification. The electron-withdrawing nature of these substituents activates the aromatic ring for a variety of transformations, making this scaffold an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization.

This comprehensive guide provides detailed application notes and step-by-step protocols for the key functionalization strategies of the benzyl N-(3-fluoro-5-nitrophenyl)carbamate scaffold. We will delve into the synthesis of the core structure, its derivatization through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the selective reduction of the nitro group. Each protocol is accompanied by an in-depth explanation of the underlying reaction mechanism, providing researchers with the necessary insights to adapt and optimize these methods for their specific research needs.

I. Synthesis of the Core Scaffold: Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

The synthesis of the title compound is achieved through the reaction of 3-fluoro-5-nitroaniline with benzyl chloroformate. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the stable carbamate linkage.

Protocol 1: Synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Materials and Reagents:

  • 3-Fluoro-5-nitroaniline

  • Benzyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a solution of 3-fluoro-5-nitroaniline (1.0 eq.) in a 2:1 mixture of acetone and water, add sodium bicarbonate (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

II. Nucleophilic Aromatic Substitution (SNA r): Diversification at the Fluoro-Position

The presence of the strongly electron-withdrawing nitro group para to the fluorine atom makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This allows for the displacement of the fluoride ion by a wide range of nucleophiles, providing a powerful tool for introducing diverse functional groups.

Mechanistic Insight: The SNAr Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[3]

SNAr_Mechanism cluster_0 S_NAr Mechanism A Aryl Fluoride + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-Determining) C Product B->C Elimination of F⁻

Caption: The addition-elimination mechanism of SNAr.

  • Addition: The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] This step is typically the rate-determining step of the reaction. The negative charge is delocalized onto the electron-withdrawing nitro group, which significantly stabilizes the intermediate.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

Protocol 2: SNAr with Thiophenol

Materials and Reagents:

  • Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add benzyl N-(3-fluoro-5-nitrophenyl)carbamate (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Add thiophenol (1.2 eq.) to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield benzyl N-(3-nitro-5-(phenylthio)phenyl)carbamate.

EntryNucleophileBaseSolventTemp (°C)Time (h)
1ThiophenolK₂CO₃DMF903
2MorpholineK₂CO₃DMF857
3PhenolK₂CO₃DMF803
4Sodium Methoxide-MethanolReflux0.5
This data is adapted from analogous reactions on a 3-fluoro-5-nitro-pentafluorosulfanyl-benzene substrate.[4][5]

III. Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

To further expand the chemical space accessible from this scaffold, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination can be employed.[6][7] These powerful reactions require the presence of a halide (typically Br or I) on the aromatic ring. Therefore, a preliminary halogenation step is necessary.

A. Halogenation of the Precursor: 3-Fluoro-5-nitroaniline

The aniline precursor is activated towards electrophilic aromatic substitution, allowing for regioselective bromination or iodination.

Protocol 3: Bromination of 3-Fluoro-5-nitroaniline

Materials and Reagents:

  • 3-Fluoro-5-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-5-nitroaniline (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise over 10 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the brominated aniline, which can then be converted to the corresponding benzyl carbamate using Protocol 1.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the halogenated scaffold and an organoboron reagent.[8]

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[9][10][11]

Suzuki_Mechanism cluster_1 Suzuki-Miyaura Cycle A Pd(0)L₂ B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C Ar'-B(OR)₂ D Reductive Elimination C->D D->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Materials and Reagents:

  • Benzyl N-(3-bromo-5-fluoro-5-nitrophenyl)carbamate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube, add benzyl N-(3-bromo-5-fluoro-5-nitrophenyl)carbamate (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (2-5 mol%), PCy₃·HBF₄ (4-10 mol%), and Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene and degassed water (typically in a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

C. Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds between an aryl halide and an amine.[6][12]

Similar to the Suzuki coupling, this reaction proceeds via a palladium-catalyzed cycle.[6][12]

Buchwald_Hartwig_Mechanism cluster_2 Buchwald-Hartwig Cycle A Pd(0)L₂ B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Amine Coordination & Deprotonation B->C R₂NH, Base D Reductive Elimination C->D D->A Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired product and regenerating the Pd(0) catalyst.

Materials and Reagents:

  • Benzyl N-(3-bromo-5-fluoro-5-nitrophenyl)carbamate

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 eq.) to an oven-dried Schlenk tube.

  • Add benzyl N-(3-bromo-5-fluoro-5-nitrophenyl)carbamate (1.0 eq.) and the amine (1.2 eq.).

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Cool to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

IV. Selective Reduction of the Nitro Group

The nitro group can be selectively reduced to an aniline, which opens up a vast array of further functionalization possibilities (e.g., diazotization, acylation, sulfonylation). Catalytic transfer hydrogenation with hydrazine hydrate and a palladium catalyst is a mild and efficient method that is often compatible with other functional groups like halogens and carbamates.[13][14]

Protocol 6: Catalytic Transfer Hydrogenation

Materials and Reagents:

  • Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Methanol

  • Celite®

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration setup

Procedure:

  • To a round-bottom flask, add benzyl N-(3-fluoro-5-nitrophenyl)carbamate (1.0 eq.) and 10% Pd/C (5-10 mol% by weight).

  • Add methanol to suspend the solids.

  • Carefully add hydrazine hydrate (5.0 eq.) dropwise to the stirring suspension at room temperature. Caution: The reaction can be exothermic.

  • After the addition, heat the mixture to reflux (approx. 65 °C) for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, benzyl N-(3-amino-5-fluorophenyl)carbamate, which can be purified by column chromatography if necessary.

SubstrateCatalystH₂ SourceSolventTemp.TimeYield
4-Nitrochlorobenzene5% Pd/CN₂H₄·H₂OMethanolReflux5 min>99%
4-Nitrotoluene5% Pd/CN₂H₄·H₂OMethanolRT1 h>99%
2-Bromo-5-nitroaniline10% Pd/CN₂H₄·H₂OMethanolReflux1.5 h92%
This data is compiled from literature sources on similar substrates.[14]

V. Conclusion

The benzyl N-(3-fluoro-5-nitrophenyl)carbamate scaffold represents a highly valuable and versatile platform for the development of novel chemical entities in drug discovery. The protocols and mechanistic insights provided in this guide offer a robust starting point for researchers to explore the rich chemistry of this scaffold. By leveraging nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and selective nitro group reduction, a vast and diverse chemical space can be readily accessed, paving the way for the discovery of new therapeutic agents.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst - Green Chemistry (RSC Publishing). (URL: [Link])

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])

  • Suzuki-Miyaura Coupling Mechanism Overview | PDF | Chemical Reactions - Scribd. (URL: [Link])

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. (URL: [Link])

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (URL: [Link])

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - Organic Chemistry Portal. (URL: [Link])

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (URL: [Link])

  • Isolated Iron Single-Atomic Site-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes to Arylamines - ACS Publications. (URL: [Link])

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing). (URL: [Link])

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (URL: [Link])

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (URL: [Link])

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole ... - RSC Publishing. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Benzyl N-(3-chloro-4-fluorophenyl)carbamate - PMC. (URL: [Link])

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed. (URL: [Link])

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (URL: [Link])

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. (URL: [Link])

  • Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)carbamate - PrepChem.com. (URL: [Link])

  • A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate - BioKB. (URL: [Link])

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. (URL: [Link])

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: [Link])

  • synthesis of n-benzyl nitrones - ResearchGate. (URL: [Link])

  • University of Groningen Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con. (URL: [Link])

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies. (URL: [Link])

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme - ChemRxiv. (URL: [Link])

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

Sources

Application Note: Catalytic Hydrogenation of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of polyfunctionalized nitroarenes is a cornerstone transformation in pharmaceutical development. Benzyl N-(3-fluoro-5-nitrophenyl)carbamate presents a classic "chemoselectivity triad": it contains a highly reducible nitro group (-NO


), a hydrogenolysis-sensitive benzyl carbamate protecting group (Cbz), and an aryl fluoride (Ar-F) susceptible to hydrodefluorination.

This application note provides field-proven, self-validating protocols for two divergent synthetic goals:

  • Chemoselective Reduction : Quantitative reduction of the nitro group to an aniline while strictly preserving the Cbz and Ar-F groups.

  • Global Reduction : Simultaneous nitro reduction and Cbz deprotection to yield the fully unprotected diamine.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

Achieving precise control over this transformation requires understanding the causality behind catalyst-substrate interactions.

  • The Failure of Standard Pd/C : Palladium on carbon (Pd/C) is highly active for both nitro reduction and benzylic C-O bond hydrogenolysis. Subjecting the title compound to standard Pd/C yields a complex mixture of the desired chemoselective product, the globally reduced diamine, and trace hydrodefluorination byproducts. Furthermore, the newly formed basic anilines strongly coordinate to the palladium surface, frequently poisoning the catalyst before Cbz cleavage is complete [1].

  • Engineering Chemoselectivity via Catalyst Poisoning : To selectively reduce the nitro group, the catalyst's active sites must be modulated. Sulfided platinum (Pt/C(S)) or ethylenediamine-poisoned palladium (Pd/C(en)) are the industrial standards for this task [2][3]. Sulfur and ethylenediamine act as selective poisons that bind strongly to the low-coordination defect sites on the metal surface. Because oxidative addition into C-O (Cbz) and C-F bonds requires these specific multi-atom defect sites, their blockage completely halts hydrogenolysis. Conversely, the thermodynamically highly favorable nitro reduction can still proceed efficiently on the remaining planar metal surfaces [3].

  • Engineering Global Reduction via Acidic Modulation : If the goal is the fully unprotected 5-fluoro-benzene-1,3-diamine, standard Pd/C must be used in conjunction with a strong acid (e.g., HCl). The acid serves a dual purpose: it accelerates the C-O bond cleavage and immediately protonates the resulting diamines. This prevents the amines from coordinating to the palladium surface, thereby avoiding catalyst poisoning and ensuring the reaction goes to completion [1].

Quantitative Data Summary

The following table summarizes the expected product distributions based on the catalyst system chosen, validating the mechanistic principles described above.

Catalyst SystemAdditiveSolventTemp / PressureNitro ReductionCbz CleavageAr-F CleavageMajor Product
5% Pt/C (sulfided) NoneEtOAc25 °C / 30 psi>99%<1%<1%Benzyl N-(3-amino-5-fluorophenyl)carbamate
5% Pd/C(en) NoneTHF25 °C / 15 psi>99%<2%<1%Benzyl N-(3-amino-5-fluorophenyl)carbamate
10% Pd/C NoneMeOH25 °C / 30 psi>99%~40% (Mixed)~5%Complex Mixture
10% Pd/C 2.2 eq HClMeOH40 °C / 50 psi>99%>99%<2%5-fluoro-benzene-1,3-diamine (di-HCl)

Reaction Pathway Visualization

G Start Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (Nitro, Cbz, Ar-F) Chemoselective Benzyl N-(3-amino-5-fluorophenyl)carbamate (Cbz Intact, Ar-F Intact) Start->Chemoselective H2 (1-3 atm) Pt/C(S) or Pd/C(en) 25 °C, EtOAc Global 5-fluoro-benzene-1,3-diamine (Cbz Cleaved, Ar-F Intact) Start->Global H2 (3-5 atm) Pd/C (10%), HCl 40 °C, MeOH SideProduct Benzene-1,3-diamine (Hydrodefluorination Product) Global->SideProduct Prolonged H2 Pd/C, Basic Media

Divergent catalytic hydrogenation pathways for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Experimental Protocols

Protocol A: Chemoselective Reduction (Cbz Intact)

Objective : Synthesis of Benzyl N-(3-amino-5-fluorophenyl)carbamate. Self-Validating Principle : The reaction is highly exothermic; a brief temperature spike confirms initiation. The starting material is distinctly yellow, while the product is colorless to pale brown. Loss of yellow color serves as a primary visual indicator of nitro reduction completion.

Step-by-Step Methodology :

  • Preparation : In a rigorously clean, dry 100 mL hydrogenation vessel, dissolve Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (10.0 mmol, ~2.90 g) in HPLC-grade Ethyl Acetate (50 mL).

  • Catalyst Addition : Carefully add 5% Pt/C (sulfided) (1.0 mol% Pt, ~390 mg) under a gentle stream of Argon. Caution: Dry catalysts can ignite solvent vapors; always add under inert gas.

  • Purging : Seal the vessel. Purge the system with Argon (3 cycles of pressurizing to 15 psi and venting), followed by Hydrogen gas (3 cycles).

  • Reaction : Pressurize the vessel to 30 psi with H

    
    . Agitate the mixture at 25 °C.
    
  • In-Process Control (IPC) : Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3) after 2 hours. The nitro group reduction is typically complete within 2-4 hours. Do not extend the reaction unnecessarily, as prolonged exposure can risk trace side reactions.

  • Workup : Once complete, carefully vent the H

    
     and purge with Argon (3 cycles). Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the pad with EtOAc (2 × 20 mL).
    
  • Isolation : Concentrate the filtrate under reduced pressure to afford the product. The crude material is typically >95% pure and can be used directly in subsequent coupling steps.

Protocol B: Global Reduction (Cbz Cleaved)

Objective : Synthesis of 5-fluoro-benzene-1,3-diamine dihydrochloride. Self-Validating Principle : The addition of HCl ensures the product precipitates or remains strictly in the aqueous/polar phase during workup as a dihydrochloride salt, validating the removal of the lipophilic Cbz group.

Step-by-Step Methodology :

  • Preparation : In a 100 mL pressure vessel, dissolve the starting material (10.0 mmol, ~2.90 g) in Methanol (40 mL).

  • Acidification : Add a solution of 1M HCl in Methanol (22.0 mL, 2.2 equiv). Note: The excess acid is critical to protonate both resulting amine groups, preventing Pd catalyst poisoning.

  • Catalyst Addition : Add 10% Pd/C (50% w/w water wet) (5.0 mol% Pd, ~530 mg dry weight equivalent) under Argon.

  • Purging & Reaction : Purge with Argon (3x) and H

    
     (3x). Pressurize to 50 psi with H
    
    
    
    and heat the mixture to 40 °C with vigorous stirring.
  • In-Process Control (IPC) : Monitor via LC-MS after 6 hours. You will observe the rapid formation of the intermediate Benzyl N-(3-amino-5-fluorophenyl)carbamate, followed by its slower conversion to the fully deprotected diamine. Continue until the intermediate is completely consumed (typically 10-14 hours).

  • Workup : Vent and purge with Argon. Filter the mixture through Celite, washing with MeOH (2 × 20 mL).

  • Isolation : Evaporate the filtrate to dryness. Triturate the resulting sticky solid with Diethyl Ether (30 mL) and filter to collect 5-fluoro-benzene-1,3-diamine as a highly pure, stable dihydrochloride salt.

References

  • Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(3), 210-221. URL:[Link] [1]

  • Maegawa, T., Fujita, Y., Sakurai, A., Akashi, A., Sato, M., Oono, K., & Sajiki, H. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 837-839. URL:[Link] [2]

Application Notes and Protocols: Recrystallization of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Introduction: The Rationale for Recrystallization

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a compound of interest in medicinal chemistry and materials science due to its unique combination of a carbamate linkage, a nitroaromatic system, and a fluorinated phenyl ring. The purity of this compound is paramount for its intended downstream applications, as impurities can significantly impact biological activity, reaction kinetics, and material properties.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle of recrystallization lies in the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Impurities, conversely, should either be highly soluble at all temperatures or completely insoluble. This differential solubility allows for the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor or as an insoluble solid that can be removed by filtration.

Physicochemical Properties and Considerations

A thorough understanding of the physicochemical properties of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is crucial for developing an effective recrystallization protocol.

PropertyPredicted Value/ConsiderationRationale
Molecular Formula C₁₄H₁₁FN₂O₄-
Molecular Weight 290.25 g/mol -
Melting Point Not experimentally determined in literature. Likely higher than the analogous Benzyl (3-fluorophenyl)carbamate (53-57 °C) due to the presence of the polar nitro group which can increase crystal lattice energy.The melting point of a purified compound should be sharp. A broad melting range is indicative of impurities.
Solubility Expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and alcohols (methanol, ethanol). Limited solubility in non-polar solvents like hexanes.The presence of the carbamate and nitro groups imparts polarity to the molecule, favoring dissolution in polar solvents. The aromatic rings contribute to some solubility in less polar solvents.

Safety and Handling

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate and the solvents used for its recrystallization pose potential health and safety risks. It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

General Hazards of Related Compounds:

  • Nitroaromatic Compounds: Can be toxic and are often skin and eye irritants. Some are suspected mutagens.

  • Carbamates: Can vary in toxicity. Some are known to be cholinesterase inhibitors.

  • Organic Solvents: Many are flammable and can cause respiratory irritation or have other toxic effects.

Always consult the Safety Data Sheet (SDS) for each specific chemical being used. In the absence of a specific SDS for the target compound, exercise caution based on the hazards of structurally similar molecules[1][2][3][4][5].

Experimental Protocol: A Systematic Approach to Recrystallization

Due to the absence of a specific literature precedent, a systematic approach to solvent selection is recommended.

Materials and Equipment
  • Crude Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Magnetic stir bars

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Test tubes for solvent screening

  • Analytical balance

  • Solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes, water)

Step 1: Solvent Screening

The selection of an appropriate solvent is the most critical step in recrystallization.

Procedure:

  • Place approximately 20-30 mg of the crude product into a small test tube.

  • Add a few drops of a candidate solvent at room temperature and observe the solubility. An ideal solvent should show low solubility.

  • If the compound does not dissolve, gently heat the test tube in a warm water bath or on a hot plate.

  • Continue adding the solvent dropwise with heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, scratch the inside of the test tube with a glass rod to induce crystallization.

  • Once at room temperature, place the test tube in an ice bath to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.

Solvent Systems to Evaluate:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate.

  • Mixed Solvents (Solvent/Anti-solvent):

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexanes

    • Ethyl Acetate/Hexanes

    • Toluene/Hexanes

Step 2: Recrystallization Procedure (General Method)

Once a suitable solvent or solvent system has been identified, proceed with the bulk recrystallization.

Workflow for Recrystallization:

Recrystallization_Workflow A 1. Dissolution: Dissolve crude product in a minimum amount of hot solvent. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities C 3. Cooling & Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D 4. Isolation: Collect crystals by vacuum filtration. C->D E 5. Washing: Wash crystals with a small amount of cold solvent. D->E F 6. Drying: Dry the purified crystals. E->F G 7. Analysis: Determine melting point and assess purity. F->G

Caption: A generalized workflow for the recrystallization process.

Detailed Steps:

  • Dissolution: Place the crude Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen recrystallization solvent. Heat the mixture to just below the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration. This is done by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry, or dry them in a drying oven at a temperature well below the compound's melting point. For solvent removal under milder conditions, a vacuum desiccator can be used.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if available) is an indication of high purity. Further analysis by techniques such as NMR or HPLC can also be performed to confirm purity.

Troubleshooting

ProblemPossible CauseSolution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. / High concentration of impurities.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point or a mixed solvent system.
No Crystal Formation Too much solvent was used. / The compound is too soluble in the chosen solvent.Re-heat the solution and evaporate some of the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Low Recovery Yield Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-warmed. Allow sufficient time for cooling in an ice bath.
Colored Crystals Colored impurities were not completely removed.Use activated charcoal for decolorization. Ensure the amount of charcoal is appropriate.

Conclusion

The protocol outlined in this application note provides a comprehensive and systematic approach for the recrystallization of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. By carefully selecting a suitable solvent system and following the detailed procedural steps, researchers can effectively purify this compound, ensuring its suitability for subsequent scientific investigations. The principles and troubleshooting guide presented here are broadly applicable to the purification of other novel organic compounds where established protocols are not yet available.

References

  • PubChem. Benzyl N-[3-(trifluoromethyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

  • SpectraBase. (R)-3-Benzyl-1-(3-fluoro-phenyl)-5-(3-nitro-phenyl)-imidazolidine-2,4-dione. [Link]

  • PrepChem. Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)carbamate. [Link]

  • PubChemLite. Benzyl n-[3-(trifluoromethyl)phenyl]carbamate. [Link]

  • Google Patents. Preparation method of 3-fluoro-5-nitro trifluor toluene.
  • Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. [Link]

  • ResearchGate. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • The Royal Society of Chemistry. An efficient one-pot synthesis of industrially valuable primary organic carbamates and N-substituted ureas by reusable Merrifield anchored iron(II)-anthra catalyst. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific synthetic hurdles encountered when working with highly deactivated anilines.

Synthesizing Benzyl N-(3-fluoro-5-nitrophenyl)carbamate presents a unique kinetic and thermodynamic challenge. The synergistic electron-withdrawing effects of the meta-fluoro and meta-nitro groups severely reduce the nucleophilicity of the amine. Standard carbamoylation conditions often result in poor yields, favoring reagent hydrolysis or bis-acylation over the desired product formation. This guide provides the mechanistic causality behind these failures and field-proven protocols to overcome them.

Visualizing the Chemical Challenge

To optimize the yield, we must first map the competing reaction kinetics. The diagram below illustrates the delicate balance between the desired nucleophilic attack and the primary degradation pathways.

ReactionPathways Aniline 3-Fluoro-5-nitroaniline (Electron-Deficient) Carbamate Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (Desired Product) Aniline->Carbamate Base, Solvent (Nucleophilic Attack) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Carbamate Hydrolysis Benzyl Alcohol + CO2 (Hydrolysis Side-Product) CbzCl->Hydrolysis H2O / Excess Base (Degradation) BisAcyl Di-Cbz Aniline (Bis-acylation Side-Product) Carbamate->BisAcyl Excess Cbz-Cl / Base (Over-reaction)

Caption: Competing pathways in carbamate synthesis: target formation vs hydrolysis and bis-acylation.

Troubleshooting Guide & FAQs

Q1: Why is my conversion rate so low despite using an excess of benzyl chloroformate (Cbz-Cl)? A1: The core issue is the inherently low nucleophilicity of 3-fluoro-5-nitroaniline. The strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups severely deplete electron density from the aromatic ring and the amine nitrogen[1]. When using weak bases (like triethylamine) in non-polar solvents, the activation energy for the nucleophilic attack on the electrophilic carbonyl carbon of Cbz-Cl is simply too high[2]. Solution: You must switch to a stronger base or a catalytic system. Deprotonating the aniline first with Sodium Hydride (NaH) in THF generates a highly nucleophilic anilide anion, forcefully driving the reaction forward.

Q2: I am observing significant amounts of benzyl alcohol and CO₂ evolution. How do I prevent Cbz-Cl hydrolysis? A2: Benzyl chloroformate is highly susceptible to base-catalyzed hydrolysis. When the primary nucleophile (the aniline) is sluggish, the competing hydrolysis pathway dominates. If water is present in your solvent, or if you are using aqueous biphasic conditions at elevated temperatures, excess benzyl chloroformate accumulates in the reaction mixture favoring rapid hydrolysis into benzyl alcohol, CO₂, and HCl[3]. Solution: Ensure strictly anhydrous conditions if using the NaH/THF method. If utilizing a biphasic system (e.g., NaHCO₃ in EtOAc/Water), strictly control the temperature between 0 °C and 5 °C during the Cbz-Cl addition to suppress the hydrolysis kinetics.

Q3: My LC-MS shows a mass corresponding to a di-Cbz (bis-acylated) side product. How can I minimize this? A3: Bis-acylation occurs when the newly formed carbamate, which still possesses a slightly acidic N-H proton, is deprotonated by excess base and reacts with a second equivalent of Cbz-Cl. Benzylated and bis-acylated side products readily form when excess reagent is used in the presence of strong bases[4]. Solution: Strictly control the stoichiometry of Cbz-Cl (limit to 1.1 equivalents). Add the Cbz-Cl dropwise over an extended period to maintain a low steady-state concentration of the electrophile.

Solvent and Base Optimization Matrix

To facilitate your experimental design, the following table summarizes the quantitative expectations and mechanistic outcomes of various base/solvent systems applied to this specific electron-deficient substrate.

Base / Solvent SystemTemperature ProfileExpected YieldPrimary ByproductMechanistic Recommendation
TEA / DCM 0 °C to RT< 30%Unreacted AnilineNot Recommended. Base is too weak to overcome the electronic deactivation of the aniline.
NaHCO₃ / EtOAc-H₂O 0 °C to 5 °C50 - 60%Benzyl AlcoholAcceptable. Good for scale-up, but requires strict temperature control to prevent Cbz-Cl hydrolysis.
Pyridine / DCM (cat. DMAP) 0 °C to RT75 - 85%Di-Cbz AnilineGood. Pyridine acts as an acyl transfer catalyst. Watch for bis-acylation if Cbz-Cl is added too quickly.
NaH / THF 0 °C to RT> 90%None (if dry)Optimal. Irreversible deprotonation creates a highly reactive anilide, bypassing the nucleophilicity issue.
Optimized Experimental Protocol: NaH/THF Method

This self-validating protocol ensures complete conversion by pre-forming the highly reactive anilide anion. This approach directly addresses the root causality of the low yield: the electronic deactivation of the 3-fluoro-5-nitroaniline substrate.

Step 1: Preparation and Deprotonation Causality: NaH irreversibly deprotonates the deactivated amine, drastically increasing its nucleophilicity before the electrophile is introduced.

  • In a flame-dried, argon-purged round-bottom flask, dissolve 3-fluoro-5-nitroaniline (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions.

  • Validation Check: Observe the evolution of hydrogen gas (bubbling). Stir at 0 °C for 30 minutes until bubbling ceases and the solution turns deep red/orange. This color shift is the visual confirmation of successful anilide anion formation.

Step 2: Electrophilic Addition Causality: Dropwise addition at low temperature prevents the thermal degradation of Cbz-Cl and limits the local concentration of the electrophile, preventing bis-acylation.

  • Dilute Benzyl chloroformate (1.1 equiv, 11 mmol) in an equal volume of anhydrous THF.

  • Add the Cbz-Cl solution dropwise via a syringe pump over 45 minutes to the vigorously stirred anilide solution at 0 °C.

  • Validation Check: The deep red/orange color of the anilide will gradually lighten to a pale yellow as the carbamate forms, indicating the consumption of the highly conjugated anion.

Step 3: Reaction Maturation and Quenching Causality: Warming to room temperature ensures complete consumption of any sterically hindered intermediates.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 2 hours.

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The desired carbamate will appear at a higher

    
     than the highly polar baseline anilide.
    
  • Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH and protonate the product.

Step 4: Workup and Purification

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield pure Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

References

Sources

troubleshooting solubility issues with Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Introduction

Welcome to the technical support guide for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a molecule with multiple aromatic rings, a nitro group, and a carbamate linker, it possesses a complex physicochemical profile that often leads to poor aqueous solubility. This guide provides a series of troubleshooting steps and in-depth explanations in a question-and-answer format to help you overcome these challenges, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general chemical properties and expected solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate?

Answer: To effectively work with Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, it is crucial to understand its structural characteristics, which dictate its solubility profile. The molecule is comprised of a benzyl carbamate core attached to a 3-fluoro-5-nitrophenyl ring.

  • Hydrophobicity: The presence of two aromatic rings (benzyl and nitrophenyl) makes the molecule predominantly nonpolar and hydrophobic. Nitroaromatic compounds are typically insoluble or only slightly soluble in water but show good solubility in organic solvents.[1][2]

  • Polarity: The carbamate (-O-C(=O)-NH-) and nitro (-NO2) groups introduce polar characteristics. The polar nature of the nitro group can lead to higher boiling points compared to similar-sized hydrocarbons but does not guarantee water solubility.[3] Carbamates themselves are polar but can have variable water solubility depending on the rest of the molecule's structure.[4][5]

  • Hydrogen Bonding: The N-H group in the carbamate linker can act as a hydrogen bond donor, and the oxygen atoms in the carbamate and nitro groups can act as hydrogen bond acceptors.

Given this structure, the compound is expected to be a crystalline solid with a relatively high melting point and poor solubility in aqueous solutions. Its solubility is predicted to be significantly better in polar aprotic and some polar protic organic solvents.

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous Water, PBS, SalineInsoluble / Very Poor The large hydrophobic surface area of the aromatic rings dominates, preventing effective solvation by water molecules.
Polar Protic Ethanol, MethanolSlightly to Moderately Soluble The solvent's hydroxyl group can interact with the polar moieties of the compound, but the overall hydrophobicity may limit high solubility.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble / Highly Soluble These solvents are effective at solvating large, polarizable molecules and can disrupt the crystal lattice energy of the solid compound. DMSO is a common choice for creating stock solutions of poorly water-soluble compounds.[6]
Nonpolar Toluene, HexaneSlightly Soluble to Insoluble While the compound has nonpolar regions, the polarity of the nitro and carbamate groups will limit solubility in highly nonpolar solvents.
Q2: I'm having difficulty dissolving the compound to make an initial stock solution. What is the recommended procedure?

Answer: The most common and effective method for preparing a stock solution of a poorly water-soluble compound like this is to use a high-purity, anhydrous polar aprotic solvent.

Recommended Solvent: Dimethyl sulfoxide (DMSO).

Rationale: DMSO has a strong dipole moment and is an excellent solvent for a wide range of organic compounds that are difficult to dissolve in other solvents, including water and alcohols.[7] It effectively solvates both the polar and nonpolar regions of the molecule.

  • Weighing: Accurately weigh the desired amount of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10-50 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Gentle Warming (Optional): If the compound does not fully dissolve, you can gently warm the solution in a water bath at 37°C for 5-10 minutes.[6] Caution: Do not overheat, as it may risk compound degradation.

  • Sonication (Optional): Alternatively, sonication in a bath sonicator for 5-10 minutes can help break up solid aggregates and facilitate dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before storing.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Q3: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous buffer/cell culture medium. What is happening and how can I solve this?

Answer: This phenomenon is known as "shock precipitation" or "fall-out" and is the most common issue encountered with poorly soluble compounds.[8] It occurs because the compound, which is stable in the 100% organic solvent, is rapidly transferred to an aqueous environment where its solubility is exceedingly low. The organic solvent disperses, leaving the compound to crash out of the solution.

Below is a workflow to troubleshoot this issue.

start Precipitation Observed in Aqueous Medium check_conc Is the final concentration too high? start->check_conc reduce_conc Solution: Lower the final working concentration. check_conc->reduce_conc Yes check_dilution Was the dilution method optimized? check_conc->check_dilution No improve_dilution Solution: Add stock slowly to vortexing buffer. check_dilution->improve_dilution No check_vehicle Is the final solvent concentration sufficient? check_dilution->check_vehicle Yes adjust_vehicle Solution: Increase final DMSO% (e.g., 0.1% to 0.5%). Run vehicle control! check_vehicle->adjust_vehicle No advanced Consider Advanced Formulation Strategies (See Q4) check_vehicle->advanced Yes, but still precipitates

Caption: Troubleshooting workflow for compound precipitation.

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration. Your target concentration may simply be above the compound's maximum aqueous solubility limit.

  • Optimize the Dilution Technique: Avoid adding the DMSO stock as a single large drop into the aqueous medium. Instead, use the following protocol.

  • Prepare Buffer: Place your final volume of aqueous buffer (e.g., PBS, cell culture media) in a sterile tube.

  • Vortex: Place the tube on a vortex mixer at a medium speed to create a vortex.

  • Add Stock Slowly: While the buffer is vortexing, add the required volume of your concentrated DMSO stock solution drop-by-drop directly into the vortex. This ensures rapid mixing and dispersion, minimizing localized high concentrations that lead to precipitation.

  • Continue Vortexing: Allow the solution to vortex for an additional 10-15 seconds after adding the stock.

  • Use Immediately: Use the freshly prepared working solution as soon as possible.

  • Maintain a Co-solvent Percentage: Many experimental systems, including most cell lines, can tolerate a final DMSO concentration of 0.1% to 0.5%.[6] Maintaining this small amount of co-solvent in the final solution can significantly improve compound solubility.

    • Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples to ensure that any observed effects are due to the compound and not the solvent.

Q4: The co-solvent approach is insufficient or incompatible with my experiment (e.g., solvent-sensitive assay, in vivo studies). What are some advanced solubilization strategies?

Answer: When standard co-solvent systems are not an option, several formulation strategies can be employed. The choice depends on the specific requirements of your experiment.

Caption: Decision tree for selecting an advanced solubilization strategy.

  • Solubilization with Surfactants:

    • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[9]

    • Common Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.

    • Considerations: Can interfere with some biological assays or have in vivo side effects. Always test for compatibility.

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" by encapsulating the hydrophobic part of a drug molecule, thereby increasing its apparent water solubility.[9][10]

    • Common Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its good solubility and low toxicity.[9]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-40% w/v solution). Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Add Compound: Add the powdered Benzyl N-(3-fluoro-5-nitrophenyl)carbamate directly to the cyclodextrin solution.

  • Mix: Stir or shake the mixture vigorously at room temperature or with gentle heat (e.g., 37-40°C) for several hours or overnight to allow for complex formation.

  • Clarify: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your working solution. The concentration should be confirmed analytically (e.g., by HPLC-UV).

  • pH Adjustment:

    • Mechanism: For ionizable compounds, altering the pH of the solution can convert the molecule into its more soluble salt form.[11][12][13]

    • Applicability to this Compound: Limited. Benzyl N-(3-fluoro-5-nitrophenyl)carbamate does not have strongly acidic or basic functional groups. The N-H proton of the carbamate is extremely weakly acidic (pKa is typically >15) and would require a very strong base to deprotonate, making this approach impractical for most biological applications. Therefore, pH adjustment is unlikely to significantly improve its solubility.[11]

Q5: How should I properly store the solid compound and my stock solutions to maintain their integrity?

Answer: Proper storage is critical to prevent degradation and to avoid solubility issues that can arise from improper handling.

  • Solid Compound: Store the powder in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it in a desiccator at 4°C or -20°C is recommended to protect it from moisture and light.

  • Stock Solutions (in DMSO):

    • Aliquot: As mentioned previously, divide the stock solution into small, single-use volumes in tightly sealed vials. This is the most important step to prevent issues.[6]

    • Storage Temperature: Store frozen at -20°C for short-term (weeks to months) or -80°C for long-term (months to years) storage.

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can cause the compound to gradually fall out of solution, leading to inaccurate concentrations in your experiments.[6]

    • Before Use: When you retrieve an aliquot from the freezer, allow it to thaw completely at room temperature. Then, vortex it gently for 10-15 seconds to ensure any solute that may have precipitated during freezing is fully redissolved. Visually inspect for clarity before making your working dilutions.

Summary of Solubilization Strategies

MethodMechanismProsConsBest For
Co-solvent (DMSO) Increases solubility by reducing the polarity of the solvent system.[14]Simple, effective for high concentrations, well-established.Potential for cell toxicity at >0.5%; can interfere with some assays.In vitro screening, initial stock preparation.
Surfactants Encapsulation in hydrophobic micelle cores.[9]High loading capacity, can be used in vivo.Can interfere with biological membranes and assays; potential toxicity.Formulations for in vitro and in vivo studies where co-solvents are not viable.
Cyclodextrins Formation of water-soluble inclusion complexes.[10]Generally low toxicity, improves bioavailability.Lower loading capacity than surfactants; can be expensive.In vitro and in vivo applications requiring a non-surfactant, non-solvent approach.
pH Adjustment Converts compound to a more soluble ionized (salt) form.[11]Simple and inexpensive.Not effective for non-ionizable compounds like this one.Compounds with distinct acidic or basic pKa values.

References

  • Protheragen. Solubilizer Excipients. [Link]

  • Jadhav, N., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Pawar, P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Kumar, G. P., & Kumar, R. P. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • CK-12 Foundation. What are the physical properties of nitro compounds? [Link]

  • Gattefossé. Excipients for solubility and bioavailability enhancement. [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]

  • Solubility of Things. Nitrobenzene. [Link]

  • ContextMinds. (2026). pH adjustment: Significance and symbolism. [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Fiveable. pH and Solubility | AP Chem. [Link]

  • Fiveable. 8.11 pH and Solubility | AP Chemistry. [Link]

  • ResearchGate. Can CC(Cellulose Carbamate) be dissolved in any organic solvent? [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • Lee, S., et al. (2015). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. Pharmaceutical Development and Technology. [Link]

  • Solubility of Things. Carbamate. [Link]

  • Wikipedia. Benzyl carbamate. [Link]

Sources

Technical Support Center: Purification of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you know that the synthesis of Cbz-protected electron-deficient anilines presents unique challenges. The strong electron-withdrawing nature of the nitro and fluoro groups on 3-fluoro-5-nitroaniline drastically reduces the nucleophilicity of the amine[1]. This often necessitates forcing conditions (excess reagents, elevated temperatures, or stronger bases), which inevitably leads to a complex impurity profile[2].

This guide provides field-proven, mechanistically grounded solutions to isolate highly pure Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Reaction & Impurity Generation Pathway

To effectively remove impurities, we must first understand their kinetic and thermodynamic origins. The diagram below illustrates the competing pathways during the carbamoylation of 3-fluoro-5-nitroaniline.

SynthesisWorkflow SM 3-Fluoro-5-nitroaniline (Starting Material) Base Base (e.g., Pyridine) Solvent (THF/DCM) SM->Base Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Base Target Benzyl N-(3-fluoro-5- nitrophenyl)carbamate Base->Target Main Pathway BisCbz Bis-Cbz Carbamate (Over-acylation) Base->BisCbz Excess Cbz-Cl BnOH Benzyl Alcohol (Hydrolysis) Base->BnOH Moisture/H2O Unreacted Unreacted Amine (Incomplete Rxn) Base->Unreacted Sluggish Rxn

Fig 1: Reaction pathways showing the formation of the target carbamate and primary impurities.

Quantitative Impurity Profiling

Understanding the physicochemical properties of these byproducts is the key to orthogonal purification design.

ImpurityCausality / OriginPolarity (TLC / Silica)Exploitable Property for Removal
Unreacted 3-Fluoro-5-nitroaniline Sluggish nucleophilic attack due to highly electron-deficient aromatic ring[1].Highly polar (Strong H-bond donor).Low solubility in non-polar solvents; distinct Rf value.
Bis-Cbz Carbamate Deprotonation of the product carbamate by base, followed by reaction with excess Cbz-Cl[3].Highly non-polar (No N-H bond).Elutes rapidly during normal-phase chromatography.
Benzyl Alcohol Hydrolysis of unreacted Cbz-Cl during aqueous workup or from adventitious moisture[4].Moderately polar.High solubility in hexanes/alcohols; volatile under high vacuum.
Residual Base (e.g., Pyridine) Used as an acid scavenger for HCl byproduct[1].Polar / Basic.Forms highly water-soluble salts at low pH.

Troubleshooting FAQs & Mechanistic Solutions

Q1: I have a significant amount of unreacted 3-fluoro-5-nitroaniline. Can I just use a standard 1M HCl wash to remove it?

A: No. While a 1M HCl wash is standard protocol for removing typical aliphatic amines or electron-rich anilines[1], it is highly inefficient for 3-fluoro-5-nitroaniline. Mechanistic Causality: The synergistic electron-withdrawing effects of the meta-fluoro and meta-nitro groups drastically lower the pKa of the conjugate acid. The amine is simply too weakly basic to be fully protonated and partitioned into the aqueous layer at pH 0-1. Solution: Instead of relying on acid-base extraction, exploit its polarity. The unreacted aniline is highly polar compared to the mono-Cbz product. Flash column chromatography (Hexane/EtOAc gradient) is the most reliable method for complete separation.

Q2: My LC-MS shows a mass corresponding to [M+134]. What is this, and how do I prevent it?

A: This mass corresponds to the Bis-Cbz carbamate (N,N-bis(benzyloxycarbonyl)-3-fluoro-5-nitroaniline), formed by over-acylation[3]. Because the initial reaction is slow, chemists often add excess Cbz-Cl and strong bases (like DMAP or NaH) to drive completion. However, the resulting mono-carbamate proton is relatively acidic and can be deprotonated, leading to a second acylation event. Prevention: Maintain strict stoichiometry (1.05 eq Cbz-Cl) and avoid hyper-nucleophilic catalysts like DMAP if bis-acylation is observed. Keep the reaction temperature strictly below 5°C during reagent addition[1]. Removal: The bis-Cbz product lacks an N-H bond, making it highly non-polar. It will elute very near the solvent front on silica gel TLC (e.g., in 9:1 Hexane:EtOAc). A quick silica plug easily separates it from the target mono-Cbz product.

Q3: My product is an oil instead of a solid, and NMR shows a massive singlet at ~4.6 ppm. How do I fix this?

A: You have heavy benzyl alcohol contamination. Cbz-Cl readily hydrolyzes in the presence of moisture to form unstable benzyl carbonic acid, which decarboxylates into benzyl alcohol and CO₂[4]. Benzyl alcohol acts as a high-boiling solvent, preventing your carbamate from crystallizing[2]. Removal: Do not attempt to boil it off on a standard rotary evaporator; the temperatures required will degrade your product. Instead, triturate the crude oil in cold hexanes or pentane. Benzyl alcohol is highly soluble in aliphatic hydrocarbons, whereas the Cbz-protected aniline will precipitate as a solid.

Self-Validating Purification Protocol

This protocol is designed as a self-validating system. Each step includes a specific observable metric to ensure the chemical transformation or phase separation has occurred successfully.

PurificationWorkflow Crude Crude Mixture in EtOAc (Target + Impurities) AqBase Wash with 1M NaHCO3 (Hydrolyzes excess Cbz-Cl) Crude->AqBase AqAcid Wash with 1M HCl (Removes Pyridine/TEA) AqBase->AqAcid OrgLayer Dried Organic Layer (Target, Bis-Cbz, BnOH, Aniline) AqAcid->OrgLayer Silica Silica Gel Chromatography (Hexane/EtOAc Gradient) OrgLayer->Silica Pure Pure Benzyl N-(3-fluoro-5- nitrophenyl)carbamate Silica->Pure Elutes after Bis-Cbz

Fig 2: Orthogonal purification workflow utilizing liquid-liquid extraction and chromatography.

Step-by-Step Methodology

Phase 1: Liquid-Liquid Extraction (Quench & Wash)

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate).

  • Base Wash (Cbz-Cl Destruction): Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Validation Check: Observe the biphasic mixture. Vigorous bubbling (CO₂ evolution) indicates the active hydrolysis of residual Cbz-Cl[2]. Continue washing until gas evolution ceases.

  • Acid Wash (Base Removal): Wash the organic layer with 1M HCl (2 x 10 mL).

    • Causality: This quantitatively protonates the reaction base (e.g., pyridine, TEA), rendering them water-soluble[1]. As noted, it will not efficiently remove the 3-fluoro-5-nitroaniline.

  • Drying: Wash with brine, separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Chromatographic Isolation

  • Column Preparation: Pack a silica gel column using 100% Hexanes.

  • Loading: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) and load it onto the column.

  • Elution Gradient:

    • Step 1 (100% Hexanes to 95:5 Hexane:EtOAc): This non-polar flush will rapidly elute the Bis-Cbz impurity and residual benzyl alcohol .

    • Step 2 (85:15 to 80:20 Hexane:EtOAc): The target Benzyl N-(3-fluoro-5-nitrophenyl)carbamate will elute.

    • Validation Check: The target compound will appear as a strong UV-active spot (254 nm) on TLC.

    • Step 3 (Retention): The highly polar, unreacted 3-fluoro-5-nitroaniline (which is bright yellow) will remain tightly bound to the silica or elute much later, ensuring complete separation.

  • Final Isolation: Pool the fractions containing the pure product and concentrate. The introduction of the Cbz group enhances crystallinity[2]; the product should solidify upon standing or after trituration with cold hexanes.

References

  • MDPI. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." MDPI. Available at:[Link]

Sources

Technical Support Center: Optimization of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Time & Yield for Deactivated Anilines Ticket ID: #CBZ-F-NO2-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

User Issue: "My reaction between 3-fluoro-5-nitroaniline and benzyl chloroformate (Cbz-Cl) is stalling. I see starting material remaining even after 24 hours at room temperature."

Technical Diagnosis: The core issue is nucleophilicity . The substrate, 3-fluoro-5-nitroaniline, possesses two strong electron-withdrawing groups (EWGs): a nitro group (


) and a fluorine atom (

). These groups significantly reduce the electron density on the amino nitrogen via inductive (

) and mesomeric (

) effects.

According to the Hammett equation principles, this aniline is orders of magnitude less reactive than unsubstituted aniline. Standard Schotten-Baumann conditions (aqueous base) often fail because the rate of Cbz-Cl hydrolysis by water competes effectively with the slow rate of aminolysis.

Optimization Strategy: To optimize reaction time, we must shift from "kinetic control" attempts to thermodynamic forcing or catalytic activation . This guide details the transition from aqueous/biphasic conditions to anhydrous, high-temperature, or catalyzed protocols.

Optimized Protocol (The "Gold Standard")

Based on kinetic data for similar electron-deficient systems (e.g., 4-bromo-3-fluoro-5-nitroaniline), the following protocol is recommended for maximum conversion speed.

Reagents:

  • Substrate: 3-Fluoro-5-nitroaniline (1.0 eq)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.5 – 3.0 eq)

  • Base:

    
    -Diisopropylethylamine (DIEA) or Pyridine (2.0 – 4.0 eq)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 eq)

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 3-fluoro-5-nitroaniline in anhydrous THF (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIEA (3.0 eq) and DMAP (0.1 eq). Stir for 10 minutes.

  • Reagent Addition: Cool to 0°C. Add Cbz-Cl (1.5 eq) dropwise.

    • Note: Cooling is critical initially to prevent exotherms, even with slow substrates.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC/LC-MS at 2 hours.

    • Optimization: If <50% conversion at 4 hours, heat to 60°C (Reflux) .

  • Quench: Once complete, quench with saturated

    
     solution.
    

Troubleshooting & FAQs

Q1: Why is the reaction incomplete even with excess Cbz-Cl?

A: This suggests the Cbz-Cl is decomposing before it can react with your amine.

  • Cause: Moisture in the solvent acts as a competing nucleophile, hydrolyzing Cbz-Cl to benzyl alcohol and

    
    . Since your amine is "deactivated," water wins the race.
    
  • Fix: Switch to anhydrous solvents (DCM or THF) and use an organic base (DIEA) instead of aqueous carbonate/bicarbonate.

Q2: I see a new spot on TLC that isn't product or starting material. What is it?

A: It is likely the symmetric urea (1,3-bis(3-fluoro-5-nitrophenyl)urea).

  • Mechanism: If water hydrolyzes the formed carbamate or isocyanate intermediate, it yields an unstable carbamic acid that decarboxylates to the amine. This amine then reacts with the isocyanate/carbamate to form the urea.

  • Fix: Ensure strictly anhydrous conditions. Avoid "aging" the reaction mixture too long without sufficient electrophile.

Q3: Can I use Pyridine as both solvent and base?

A: Yes, this is a classic "force" tactic.

  • Method: Dissolve the aniline in pure pyridine and add Cbz-Cl at 0°C

    
     RT.
    
  • Benefit: Pyridine acts as an acyl transfer catalyst (forming an

    
    -acylpyridinium intermediate), which is more electrophilic than Cbz-Cl itself.
    
  • Drawback: Workup is harder (requires extensive acid washes to remove pyridine).

Q4: How do I remove unreacted 3-fluoro-5-nitroaniline?

A: Due to the EWGs, the starting aniline is very weakly basic, meaning it may not protonate/extract easily into weak acid (1M HCl).

  • Strategy: Use a chemical scavenger . Add a small amount of isatoic anhydride or a polymer-supported isocyanate resin at the end of the reaction to "capture" unreacted amine, then filter. Alternatively, column chromatography is usually required due to the similar polarity of the nitro-aniline and the carbamate.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing this specific synthesis.

OptimizationStrategy Start Start: 3-F-5-NO2-Aniline + Cbz-Cl CheckSolvent Is Solvent Anhydrous? Start->CheckSolvent IssueHydrolysis Issue: Cbz-Cl Hydrolysis (Water competes with Amine) CheckSolvent->IssueHydrolysis No CheckBase Base Selection CheckSolvent->CheckBase Yes Schotten Aqueous (Na2CO3) Standard Schotten-Baumann CheckBase->Schotten Standard Organic Organic (DIEA/Pyridine) Anhydrous Conditions CheckBase->Organic Recommended Slow Slow / Incomplete Schotten->Slow Substrate Deactivated CheckRate Reaction Rate Check (TLC @ 4h) Organic->CheckRate CheckRate->Slow <50% Conv Fast Complete Conversion CheckRate->Fast >95% Conv ActionCat Action: Add DMAP (0.1 eq) Slow->ActionCat Step 1 ActionHeat Action: Heat to 60°C (THF) ActionForce Action: Use Pyridine Solvent ActionHeat->ActionForce Step 3 (Nuclear Option) ActionCat->ActionHeat Step 2 (if still slow)

Figure 1: Decision tree for optimizing the Cbz-protection of electron-deficient anilines.

Mechanistic Insight (The "Why")

To understand the necessity of these conditions, we must look at the transition state.

  • Direct Attack (Slow): The lone pair on the aniline nitrogen is delocalized into the nitro-substituted ring. It struggles to attack the carbonyl carbon of Cbz-Cl.

  • DMAP Catalysis (Fast):

    • DMAP attacks Cbz-Cl first, forming a highly reactive

      
      -acylpyridinium salt .
      
    • This intermediate is positively charged and much more electrophilic than the neutral chloroformate.

    • The weak aniline nucleophile can now successfully attack this "super-activated" species.

Data Summary: Comparative Reaction Times (Estimated)

ConditionBaseSolventTempEst. TimeYield
Standard

(aq)
Dioxane/H2ORT24-48 hLow (<40%)
AnhydrousDIEADCMRT12-18 hMod (60-70%)
Catalyzed DIEA + DMAP DCM RT 4-6 h High (85-95%)
ForcingPyridinePyridine60°C1-2 hHigh (90%)*

*Requires difficult workup.

References

  • Patent Reference for Analogous Substrate

    • Synthesis of Methyl (4-bromo-3-fluoro-5-nitrophenyl)carbamate. (2017). In WO2017074832A1 (Paragraph [00282], Step D).
    • Source: [1]

    • Relevance: Describes the use of DIEA (3 eq) and Chloroformate (3 eq)
  • General Methodology for Carbamate Synthesis

    • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[2] John Wiley & Sons.[1][2]

    • Relevance: Standard reference for Cbz protection mechanisms and altern
  • Kinetic Studies on Carbamate Formation

    • Kinetics of Carbamate Formation and Breakdown. (1968). Journal of the American Chemical Society.[3]

    • Source: [1]

    • Relevance: Establishes the correlation between amine basicity (pKa)

Sources

Technical Support Center: Troubleshooting Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The protection of anilines with the benzyloxycarbonyl (Cbz) group is a foundational transformation in drug development, prized for the stability and orthogonality of the resulting carbamate[1]. However, synthesizing Benzyl N-(3-fluoro-5-nitrophenyl)carbamate presents unique kinetic and thermodynamic challenges due to the highly deactivated nature of the starting material.

This guide is designed for synthesis chemists and drug development professionals. It bypasses generic advice to focus on the exact mechanistic causality driving side reactions—specifically bis-acylation and reagent hydrolysis—and provides a self-validating protocol to achieve high-yielding mono-protection.

Frequently Asked Questions & Troubleshooting

Q1: Why is my conversion so low, and why do I see a massive benzyl alcohol peak on LC-MS?

The Causality: 3-fluoro-5-nitroaniline is a severely electron-deficient aniline. The combined inductive (-I) effect of the fluorine atom and the resonance/inductive (-M/-I) effects of the nitro group drastically deplete electron density on the aniline nitrogen, reducing its nucleophilicity[2]. Consequently, the nucleophilic attack on benzyl chloroformate (Cbz-Cl) is sluggish.

If you are using standard Schotten-Baumann conditions (e.g., aqueous NaHCO₃ in EtOAc), water acts as a competitive nucleophile. Because the aniline is so unreactive, the hydrolysis of Cbz-Cl into benzyl alcohol, CO₂, and HCl outpaces the desired amidation[1]. The Fix: Abandon aqueous biphasic conditions. Move to strictly anhydrous solvents (e.g., Dichloromethane or Tetrahydrofuran) to eliminate the hydrolytic pathway.

Q2: I switched to anhydrous conditions and used DMAP/TEA to force the reaction, but now I have a significant bis-acylated (bis-Cbz) impurity. How do I prevent this?

The Causality: While strong bases or nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA) accelerate the initial reaction, they introduce a critical over-reaction pathway. The newly formed mono-carbamate product contains an N-H bond flanked by two electron-withdrawing moieties: the Cbz carbonyl and the 3-fluoro-5-nitrophenyl ring. This makes the mono-carbamate highly acidic. Strong bases readily deprotonate this intermediate, generating a highly nucleophilic carbamate anion that rapidly attacks a second equivalent of Cbz-Cl, resulting in the bis-Cbz impurity[3][4]. The Fix: You must thread the needle regarding base strength. Use a milder base such as Pyridine or N-Methylmorpholine (NMM)[5]. Pyridine is basic enough to scavenge the HCl byproduct and drive the equilibrium forward, but not strong enough to significantly deprotonate the mono-carbamate intermediate.

Q3: Could the base be causing Nucleophilic Aromatic Substitution (SₙAr) of the fluorine atom?

The Causality: SₙAr requires an electron-deficient aromatic ring with a leaving group positioned ortho or para to a strong electron-withdrawing group (EWG)[6]. In 3-fluoro-5-nitroaniline, the fluorine is meta to the nitro group. Because the negative charge of the intermediate Meisenheimer complex cannot be directly stabilized by the nitro group via resonance, SₙAr is highly disfavored under mild conditions[7]. The Fix: Unless you are refluxing the reaction with strong alkoxide bases, SₙAr is not your primary side reaction. Focus your troubleshooting entirely on the acylation chemistry.

Mechanistic and Diagnostic Workflows

DecisionTree Start Issue: Low Yield of Mono-Cbz Product CheckTLC Check LC-MS/TLC for Major Byproducts Start->CheckTLC Unreacted Unreacted Aniline + Benzyl Alcohol CheckTLC->Unreacted Hydrolysis BisCbz Bis-acylated (Bis-Cbz) Impurity CheckTLC->BisCbz Over-reaction Sol1 Switch to Anhydrous DCM Use Pyridine as Base Unreacted->Sol1 Sol2 Reduce Base pKa (Use NMM) Control Temp to 0°C BisCbz->Sol2

Caption: Decision tree for diagnosing and resolving Cbz-protection side reactions.

Mechanism Aniline 3-Fluoro-5-nitroaniline (Weak Nucleophile) Mono Mono-Cbz Carbamate (Desired Product) Aniline->Mono + Cbz-Cl Base CbzCl Cbz-Cl (Electrophile) CbzCl->Mono Hydrolysis Benzyl Alcohol + CO2 (Hydrolysis) CbzCl->Hydrolysis + H2O (Aqueous Base) Bis Bis-Cbz Carbamate (Side Product) Mono->Bis + Excess Cbz-Cl Strong Base

Caption: Competitive pathways in the synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Quantitative Condition Optimization

The following table summarizes the quantitative impact of solvent and base selection on the competing reaction pathways.

Solvent SystemBase (Equivalents)Temp (°C)Time (h)Conversion (%)Bis-acylation (%)Isolated Yield (%)
EtOAc / H₂O (1:1)NaHCO₃ (2.5 eq)251245< 140
Anhydrous THFNaH (1.5 eq)0 to 252> 998510
Anhydrous DCMDMAP (1.5 eq)254> 992862
Anhydrous DCM Pyridine (1.2 eq) 0 to 25 16 95 < 2 88

Self-Validating Experimental Protocol

This protocol utilizes anhydrous conditions and a mild base to suppress both hydrolysis and bis-acylation. It includes an in-process validation step to ensure the reaction trajectory is correct before workup.

Objective: Achieve >90% conversion to the mono-carbamate while keeping the bis-acylated impurity below 2%.

Materials Required:

  • 3-fluoro-5-nitroaniline (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

  • Anhydrous Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon. Add 3-fluoro-5-nitroaniline (10.0 mmol, 1.56 g) and dissolve completely in anhydrous DCM (30 mL).

  • Base Addition: Add anhydrous pyridine (12.0 mmol, 0.97 mL) to the stirring solution. Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Electrophile Addition (Critical Step): Dilute Cbz-Cl (11.0 mmol, 1.57 mL) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over a period of 15 minutes. Causality: Dropwise addition prevents localized concentration spikes of Cbz-Cl, which can trigger bis-acylation even with mild bases.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and gradually warm to room temperature. Stir for 16 hours.

  • In-Process Validation: Quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol and analyze via LC-MS.

    • Validation Check: The desired mono-carbamate mass should be the dominant peak.

    • Corrective Action: If >5% unreacted aniline remains, add an additional 0.1 eq of Cbz-Cl and stir for 2 hours. Do not add more base , as excess base will trigger the bis-acylation pathway.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with cold 1M HCl (20 mL) to remove residual pyridine, followed by a brine wash (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization (EtOAc/Hexanes) or silica gel flash chromatography to afford the pure Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

References

Sources

stability of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions

Prepared by the Senior Application Scientist Team

This technical guide provides in-depth information, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working with Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. The focus of this document is to address the compound's stability under acidic conditions, a critical parameter in process development, formulation, and analytical method development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in acidic media?

The principal concern is the acid-catalyzed hydrolysis of the carbamate functional group.[1] Carbamates, particularly benzyl carbamates, are susceptible to cleavage under acidic conditions, which can lead to the loss of the parent compound and the formation of degradation products.[2][3] The rate of this degradation is highly dependent on the acid concentration (pH), temperature, and duration of exposure.[1]

Q2: What is the mechanism of acid-catalyzed degradation for this benzyl carbamate?

The degradation proceeds via acid-catalyzed hydrolysis. The generally accepted mechanism involves the following steps:

  • Protonation: The carbonyl oxygen of the carbamate group is protonated by the acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A nucleophile, typically water present in the medium, attacks the activated carbonyl carbon.

  • Cleavage: The tetrahedral intermediate collapses, cleaving the stable benzylic C-O bond. This step is facilitated by the formation of a stable benzyl cation, which is subsequently trapped by a nucleophile (e.g., water to form benzyl alcohol) or eliminated to form toluene.

  • Decarboxylation: The resulting carbamic acid intermediate is highly unstable and rapidly decomposes to release the free amine (3-fluoro-5-nitroaniline) and carbon dioxide.[1][4]

G cluster_0 Acid-Catalyzed Hydrolysis Mechanism A Benzyl N-(3-fluoro-5-nitrophenyl)carbamate B Protonated Carbamate (Activated Intermediate) A->B + H+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D Unstable Carbamic Acid + Benzyl Cation C->D Cleavage E Degradation Products: 3-Fluoro-5-nitroaniline + CO2 + Benzyl Alcohol D->E Decarboxylation & Cation Trapping

Caption: Mechanism of acid-catalyzed benzyl carbamate hydrolysis.

Q3: What are the expected degradation products from the acid hydrolysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate?

Based on the mechanism described above, the expected degradation products are:

  • 3-Fluoro-5-nitroaniline

  • Benzyl alcohol (if water is the trapping nucleophile) or Toluene

  • Carbon Dioxide [1][4]

Q4: How do the electron-withdrawing fluoro and nitro groups on the N-phenyl ring affect the carbamate's stability in acid?

The 3-fluoro and 5-nitro substituents are strong electron-withdrawing groups. This electronic effect decreases the basicity and nucleophilicity of the nitrogen atom within the carbamate linkage. A less nucleophilic nitrogen atom can slow the rate of certain cleavage pathways. However, the primary mechanism of acid hydrolysis often begins with protonation of the carbonyl oxygen. The electronic effects of these substituents on the N-phenyl ring have a less direct impact on this initial protonation step compared to substituents on the O-benzyl ring. Therefore, while electronic factors are important, significant degradation under harsh acidic conditions should still be anticipated.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My HPLC/LC-MS analysis shows a significant loss of the parent compound and the appearance of new peaks after using an acidic mobile phase or performing an acidic workup.

  • Likely Cause: This is a classic sign of acid-catalyzed hydrolysis of the carbamate. The acidic environment of your chromatography or extraction is causing the compound to degrade on the column or during the workup procedure.[1]

  • Troubleshooting Steps:

    • Confirm Degradant Identities: Hypothesize that the new peaks correspond to 3-fluoro-5-nitroaniline and benzyl alcohol. Use LC-MS to check if the molecular weights of the new peaks match these suspected structures. For ultimate confirmation, inject authentic standards of the suspected degradants and compare retention times.

    • Modify Analytical Method: If instability is observed in the HPLC mobile phase, consider using a less acidic modifier or a buffer closer to a neutral pH, if compatible with your separation goals. Ensure samples are analyzed promptly after preparation.

    • Alter Workup Procedure: For reaction workups, minimize the time the compound is in contact with the acidic aqueous phase. Use a milder acid or perform the extraction at a lower temperature to reduce the rate of hydrolysis.[1] Consider a rapid neutralization step before extraction.

Issue 2: My reaction yield is consistently low when using acidic reagents. I suspect my starting material, Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, is not stable.

  • Likely Cause: The acidic conditions of your reaction are likely too harsh for the carbamate group, leading to its premature cleavage. While benzyl carbamates can tolerate some acidic conditions, strong acids like concentrated HCl, HBr in acetic acid, or neat trifluoroacetic acid at elevated temperatures will cause deprotection.[2][3]

  • Troubleshooting Steps:

    • Perform a Stability Screen: Before running the full reaction, conduct a small-scale experiment. Dissolve your starting material in the reaction solvent with the acid and monitor its stability over time by TLC or LC-MS at the intended reaction temperature. This will confirm if degradation is the source of your low yield.

    • Use Milder Conditions: If degradation is confirmed, explore milder acidic conditions. This could involve using a weaker acid, a lower concentration of the acid, or running the reaction at a lower temperature.

    • Consider Alternative Synthetic Routes: If the desired transformation requires harsh acidic conditions, it may be necessary to reconsider the synthetic strategy. This could involve using a different protecting group for the amine that is stable to acid but can be removed under orthogonal conditions (e.g., catalytic hydrogenolysis for the Cbz group).[2][6]

Issue 3: I have poor or declining mass balance in my stability study.

  • Likely Cause: One or more of your degradation products may not be detected by your current analytical method, or they may be volatile.[1] For instance, 3-fluoro-5-nitroaniline and benzyl alcohol have different UV absorbance profiles than the parent compound.[1]

  • Troubleshooting Steps:

    • Adjust UV Detection Wavelength: Use a diode array detector (DAD) or photodiode array (PDA) detector to analyze the full UV spectrum of all peaks and ensure you are using a wavelength suitable for detecting both the parent compound and the key degradants.

    • Modify HPLC Gradient: Ensure your HPLC gradient is capable of eluting all components, from the more polar amine to the less polar benzyl alcohol.

    • Employ Universal Detection: If UV detection is insufficient, consider using a more universal detector like a Charged Aerosol Detector (CAD) or mass spectrometry (MS) to ensure all non-volatile components are accounted for.[1]

Experimental Protocol: Forced Degradation Study in Acidic Conditions

This protocol provides a standardized method to quantitatively assess the stability of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. The goal is to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.[1][7]

1. Objective: To determine the degradation rate and identify the degradation products of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate under defined acidic stress conditions.

2. Materials:

  • Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

  • HPLC-grade Methanol or Acetonitrile

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Volumetric flasks, pipettes, and standard laboratory glassware

  • Calibrated HPLC system with a PDA or MS detector

3. Procedure:

Caption: Experimental workflow for an acid-forced degradation study.

  • Step 1: Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol.

  • Step 2: Stress Sample Preparation: In a volumetric flask, add 1 mL of the stock solution and 1 mL of 0.1 M HCl. This creates a final drug concentration of 0.5 mg/mL in 50:50 MeOH:0.1 M HCl.

  • Step 3: Incubation: Place the flask in a controlled temperature oven or water bath set to 60°C.[8]

  • Step 4: Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.[8] The "Time 0" sample should be taken immediately after preparation and before incubation.

  • Step 5: Quenching and Dilution: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH. Dilute the neutralized sample with the HPLC mobile phase to a suitable final concentration (e.g., 50 µg/mL).

  • Step 6: Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Step 7: Iteration: If less than 5% degradation is observed after 24 hours, repeat the experiment using harsher conditions, such as 1 M HCl or a higher temperature.[7][8]

4. Data Analysis and Interpretation

Summarize the results in a table to track the degradation over time. Calculate the percentage of the remaining parent compound and the formation of degradation products.

Table 1: Hypothetical Stability Data in 0.1 M HCl at 60°C

Time (hours)Parent Compound Area% Parent Remaining% Degradation Product 1 (Amine)% Degradation Product 2 (Alcohol)Mass Balance (%)
01,500,000100.00.00.0100.0
21,425,00095.02.52.499.9
41,355,00090.34.84.799.8
81,210,00080.79.59.499.6
24950,00063.318.218.099.5
  • % Parent Remaining is calculated relative to the area at Time 0.

  • % Degradation Product is calculated using relative response factors if known, or as a percentage of the total area.

  • Mass Balance is the sum of the % Parent Remaining and the percentages of all degradation products, which should ideally be between 98-102%.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Stability issues of (S)
  • BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.
  • Taylor & Francis Group. (N.D.). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Taylor & Francis eBooks.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • U.S. Geological Survey. (N.D.). Methods of Analysis by the U.S.
  • Frontiers in Microbiology. (2021, July 6).
  • Pivato, G., et al. (N.D.). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC.
  • Separation Science. (2023, December 8).
  • Master Organic Chemistry. (2018, June 7).
  • LCGC International. (2020, November 13). Stability Studies and Testing of Pharmaceuticals: An Overview.

Sources

Technical Support Center: Purification of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the column chromatography of this specific molecule. Our troubleshooting guides and FAQs are presented in a direct question-and-answer format to address the precise challenges you may encounter during your experiments.

Compound Quick Reference

Before beginning any purification, it's essential to understand the physicochemical properties of the target compound. These properties dictate its behavior on a silica column.

PropertyValue / DescriptionRationale & Implication for Chromatography
Molecular Formula C₁₄H₁₁FN₂O₄---
Molecular Weight 290.25 g/mol ---
Appearance Expected to be a white to pale yellow solid.[1]The nitro group can impart a yellowish color, which may intensify with impurities.
Polarity Moderately PolarThe molecule contains several polar functional groups: a carbamate, a nitro group, and a fluorine atom. These groups will interact with the polar silica gel stationary phase, requiring a moderately polar mobile phase for elution.
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. Moderately soluble in less polar solvents like Hexane/EtOAc mixtures.Good solubility in the loading solvent is crucial to ensure the compound is applied to the column in a narrow band, which is critical for good separation.
Key Functional Groups Carbamate (-NHCOO-), Nitro (-NO₂), Fluoro (-F), Aromatic RingsThe carbamate and nitro groups are primary sites for interaction (hydrogen bonding and dipole-dipole) with the silica gel surface. Peak tailing can sometimes be an issue with nitro compounds due to strong interactions with acidic silanol sites on the silica.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm about to start my purification. How do I determine the right solvent system for the column?

Answer: The key to successful column chromatography is selecting a mobile phase that provides optimal separation, and this is best determined by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system where your desired compound, Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, has a Retention Factor (Rf) value between 0.25 and 0.40.[3][4]

The Causality: An Rf value in this range indicates that the compound has a balanced affinity for both the stationary phase (silica gel) and the mobile phase.

  • If Rf is too low (<0.2): The compound is too strongly adsorbed to the silica, and it will take an excessive volume of solvent to elute it from the column, leading to broad peaks and poor resolution.[4]

  • If Rf is too high (>0.5): The compound has a high affinity for the solvent and will travel too quickly down the column, co-eluting with less polar impurities and resulting in poor separation.[4]

Step-by-Step Protocol for TLC Analysis:

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). On a silica gel TLC plate, spot the crude mixture in one lane. If available, spot the starting materials in adjacent lanes for comparison.

  • Test Solvents: Develop the TLC plate in a chamber containing a prepared solvent system. Start with a relatively non-polar mixture and gradually increase polarity.

  • Visualize: View the developed plate under a UV lamp (254 nm) to see the spots.

  • Calculate Rf: Measure the distance traveled by the spot and the distance traveled by the solvent front. Calculate Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Optimize: Adjust the solvent ratio until the spot for your target compound is in the desired 0.25-0.40 range.

Suggested Starting Solvent Systems for TLC:

Solvent SystemRatio (v/v)Expected Polarity
Hexane : Ethyl Acetate80 : 20Low
Hexane : Ethyl Acetate70 : 30Medium
Hexane : Ethyl Acetate60 : 40Medium-High
Dichloromethane : Methanol98 : 2Medium
Question 2: My compound won't move from the origin on the column (Rf ≈ 0). What's wrong?

Answer: This is a classic sign that your mobile phase (eluent) is not polar enough. The polar functional groups on your carbamate are interacting too strongly with the highly polar silica gel, effectively immobilizing the compound at the top of the column.

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a Hexane/Ethyl Acetate system, you would increase the percentage of Ethyl Acetate. For example, if you started with 80:20 Hexane:EtOAc, try moving to 70:30 or 60:40.

  • Perform a Step Gradient: If you have already packed and run the column with the initial solvent, you don't need to start over. You can switch to a more polar solvent mixture during the elution. For example, after running several column volumes of 80:20 Hexane:EtOAc with no product eluting, switch directly to a 60:40 mixture. This will push the compound down the column.

  • Check for Solubility Issues: In rare cases, if the compound precipitates at the top of the column when it comes into contact with the non-polar eluent, it will not move. This happens if you dissolve your crude product in a very strong solvent (like pure DCM or Acetone) and load it onto a column equilibrated with a very weak solvent (like 95:5 Hexane:EtOAc). The compound crashes out of solution. Ensure your loading solvent is not significantly stronger than your mobile phase.

Question 3: My product is eluting too quickly (Rf ≈ 1) and I'm not separating it from impurities. What should I do?

Answer: This situation is the opposite of the previous problem: your mobile phase is too polar. The compound is spending too much time dissolved in the mobile phase and not enough time interacting with the stationary phase, causing it to wash through the column quickly along with other non-polar compounds.

Troubleshooting Steps:

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. If you are using 50:50 Hexane:EtOAc, for example, your TLC trials should guide you to a less polar system, such as 70:30 or 80:20 Hexane:EtOAc.

  • Re-run the Column (If Necessary): If the purification has already failed, you will need to combine the impure fractions, evaporate the solvent, and re-purify using the new, less polar solvent system determined by TLC.

Question 4: I'm seeing significant peak tailing on my TLC analysis of the collected fractions. What causes this and how can I prevent it?

Answer: Peak tailing with nitro-aromatic compounds and carbamates during silica gel chromatography is often caused by strong, non-ideal interactions with acidic silanol groups (Si-OH) on the surface of the silica.[2] These acidic sites can strongly bind to the basic nitrogen of the carbamate or the electron-rich nitro group, causing a portion of the molecules to lag behind the main band, resulting in a "tail."

The Causality: Standard silica gel has a heterogeneous surface with a population of highly acidic silanol groups. These sites can lead to irreversible adsorption or slow desorption kinetics for basic or highly polar compounds, which manifests as tailing.

Troubleshooting & Optimization:

  • Add a Modifier to the Mobile Phase: Adding a small amount of a competitive base or a polar modifier can block the highly active silanol sites.

    • Triethylamine (Et₃N): Add 0.1-0.5% triethylamine to your eluent. The amine will preferentially bind to the acidic silanol sites, creating a more homogenous surface for your compound to travel through.

    • Acetic Acid/Formic Acid: While less common for carbamates unless they are highly basic, adding a small amount of acid (0.1%) can sometimes improve peak shape by protonating the analyte or modifying the silica surface. This should be tested carefully by TLC first.

  • Use a Different Stationary Phase: If tailing is severe and persistent, consider using a different type of silica gel.

    • Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic silanols (e.g., end-capped silica).

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for compounds that exhibit strong acidic interactions. You would need to re-optimize the solvent system using TLC on alumina plates.[5]

  • Avoid Overloading the Column: Applying too much crude material to the column can saturate the stationary phase, exacerbating tailing effects. Ensure you are using an appropriate amount of silica gel for your sample size (typically a 30:1 to 100:1 ratio of silica:crude material by weight).

Question 5: The separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

Answer: Poor resolution between two compounds with similar polarities is a common challenge. Improving this requires enhancing the subtle differences in their interactions with the stationary and mobile phases.

Troubleshooting Logic for Poor Separation

G start Poor Separation (ΔRf < 0.1) opt1 Optimize Solvent System start->opt1 opt2 Employ Gradient Elution start->opt2 opt3 Change Solvent Selectivity start->opt3 opt4 Improve Column Technique start->opt4 sub_opt1 Fine-tune solvent ratio (e.g., from 70:30 to 75:25) opt1->sub_opt1 sub_opt2 Start with a weak eluent (e.g., 90:10 Hex:EtOAc) and gradually increase polarity (e.g., to 60:40 Hex:EtOAc) opt2->sub_opt2 sub_opt3 Replace a solvent with one from a different selectivity group. (e.g., Hexane/EtOAc -> Hexane/DCM or Toluene/Acetone) opt3->sub_opt3 sub_opt4 Use a longer/narrower column. Ensure proper packing and loading. opt4->sub_opt4

Caption: Troubleshooting workflow for poor separation.

Detailed Strategies:

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent to allow the faster-moving impurity to separate out. Then, gradually increase the polarity of the eluent to wash your desired, more polar product off the column. This technique sharpens peaks and improves resolution. A typical gradient might start at 80:20 Hexane:EtOAc and slowly transition to 60:40 Hexane:EtOAc.[2]

  • Change Solvent Selectivity: If adjusting the polarity of a Hexane/EtOAc system doesn't work, the two compounds may have very similar polarities in that specific system. The solution is to change the nature of the solvents themselves.[5] Solvents are grouped by their chemical properties (selectivity groups). Try a system with a different combination, for example:

    • Dichloromethane / Methanol: A common alternative.

    • Toluene / Acetone: Offers different aromatic and ketone interactions. You must re-screen these new systems with TLC to find an appropriate starting ratio.

  • Improve Column Dimensions and Packing: Use a longer, narrower column. This increases the path length and the number of theoretical plates, providing more opportunities for the compounds to separate. Ensure your column is packed perfectly vertically and that the silica bed is not disturbed, as channels or cracks will ruin separation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the purification. It assumes a Hexane/Ethyl Acetate solvent system has been determined by TLC to be optimal.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_tlc 1. TLC Analysis (Find Rf ≈ 0.3) prep_slurry 2. Prepare Silica Slurry (in weak eluent) prep_tlc->prep_slurry prep_pack 3. Pack Column prep_slurry->prep_pack run_load 4. Load Sample (Dry or Wet Loading) prep_pack->run_load run_elute 5. Elute with Mobile Phase (Isocratic or Gradient) run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect ana_tlc 7. Analyze Fractions by TLC run_collect->ana_tlc ana_combine 8. Combine Pure Fractions ana_tlc->ana_combine ana_evap 9. Evaporate Solvent ana_combine->ana_evap

Caption: Step-by-step workflow for purification.

Materials & Equipment:

  • Silica gel (60 Å, 40-63 µm particle size)[6]

  • Glass chromatography column with stopcock

  • Eluent: HPLC-grade Hexane and Ethyl Acetate

  • Crude Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

  • Sand and Cotton/Glass Wool

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

Methodology:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 0.5 cm) of sand.

    • In a separate beaker, prepare a slurry of silica gel in a non-polar solvent mixture (e.g., 90:10 Hexane:EtOAc). The consistency should be like a milkshake, not too thick.

    • With the stopcock open and a flask underneath to collect solvent, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent addition.

    • Crucially, never let the solvent level drop below the top of the sand/silica bed.

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude product in a minimal amount of a solvent like Dichloromethane or the eluent itself. Using a pipette, carefully apply this solution directly to the top of the silica bed. Open the stopcock to allow the sample to load onto the silica, stopping when the liquid level reaches the sand. Add a small amount of eluent to wash the sides and load any remaining sample.

    • Dry Loading (For compounds with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (approx. 2-3 times the weight of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully fill the column with the mobile phase determined from your initial TLC analysis.

    • Open the stopcock and begin collecting the eluting solvent (the eluate) in fractions. A typical fraction size might be 10-20 mL, depending on column size.

  • Fraction Analysis & Completion:

    • Monitor the progress of the separation by spotting every few fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain your pure compound.

    • Once the desired product has fully eluted, you can increase the solvent polarity significantly (e.g., to 100% Ethyl Acetate) to wash any remaining highly polar impurities off the column.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

References

  • BenchChem. (n.d.). Overcoming challenges in the analysis of nitro compounds.
  • Thermo Fisher Scientific. (n.d.). The Acclaim Carbamate Column—A Superior Solution.
  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
  • Rahman, M. M., et al. (2015).
  • (n.d.). TROUBLESHOOTING GUIDE.
  • (n.d.). Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography.
  • (2020). Faster, More Sensitive Determination of Carbamates in Drinking Water.
  • (2009).
  • (n.d.). Supporting Information.
  • Wikipedia. (n.d.). Benzyl carbamate.
  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • BenchChem. (n.d.). Application Notes and Protocols: Purification of (S)-Benzyl 3-aminobutyrate by Column Chromatography.
  • (n.d.). HPLC Troubleshooting Guide.
  • (n.d.).
  • (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?.
  • (2017). Rf values TLC - Organic Chemistry LAB. Wyzant Ask An Expert.
  • (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. PMC.
  • (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.
  • ChemScene. (n.d.). 1672709-38-4 | Benzyl (3-fluoro-4-nitrophenyl)carbamate.
  • (n.d.).
  • (n.d.). 5. Thin Layer Chromatography.
  • University of Groningen. (n.d.).
  • (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl)
  • (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Benzyl (3-Fluorophenyl)carbamate | 149524-47-0.
  • (2017).
  • Sigma-Aldrich. (n.d.). Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate | 2200013-24-5.
  • (2011). Benzyl N-(3-chloro-4-fluorophenyl)
  • (n.d.). CN100344605C - Preparation method of 3-fluoro-5-nitro trifluor toluene.
  • (2020). Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria.. Sigma-Aldrich.

Sources

Technical Support Center: Stabilizing Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for preventing the hydrolysis of this compound during experimental workflows.

Introduction: Understanding the Challenge

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is an aryl carbamate characterized by a phenyl ring bearing two strong electron-withdrawing groups (EWG), a nitro group and a fluorine atom. While the carbamate moiety is a crucial functional group in many pharmaceutical agents and prodrugs, its stability can be a significant concern.[1][2][3] The electronic properties of your specific compound make the carbamate carbonyl carbon highly electrophilic and particularly susceptible to nucleophilic attack by water (hydrolysis), especially under basic or neutral conditions.[4] This degradation can lead to inaccurate results in biological assays, analytical quantification, and compromise the integrity of your research. This guide provides a series of frequently asked questions and troubleshooting protocols to help you maintain the stability and purity of your compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is carbamate hydrolysis and why is my specific compound, Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, so susceptible?

A1: Carbamate hydrolysis is the chemical breakdown of the carbamate linkage (-NH-C(=O)-O-) by water. This reaction cleaves the molecule into an amine (3-fluoro-5-nitroaniline), an alcohol (benzyl alcohol), and carbon dioxide.[1][3]

Your compound's high susceptibility stems from the electronic nature of the 3-fluoro-5-nitrophenyl group. Both the nitro (-NO₂) and fluoro (-F) groups are strongly electron-withdrawing. This has two major consequences:

  • Increased Acidity of the N-H Proton: The EWGs pull electron density away from the carbamate nitrogen, making the attached proton (N-H) more acidic and easier to remove under neutral or basic conditions.

  • Excellent Leaving Group: These EWGs stabilize the negative charge on the resulting phenoxide ion, making the 3-fluoro-5-nitrophenoxide a very good leaving group.

Together, these features promote a rapid, base-catalyzed hydrolysis mechanism known as the E1cB (Elimination Unimolecular conjugate Base) pathway.[5][6] Studies on structurally similar nitro-substituted aryl carbamates have shown they are remarkably unstable, to the point that measuring their half-life under physiological or basic conditions can be impossible.[4]

Q2: Under what specific conditions is hydrolysis most likely to occur?

A2: The rate of hydrolysis is highly dependent on pH and temperature.

  • pH: The most critical factor is pH. Hydrolysis is significantly accelerated under neutral and, especially, alkaline (basic) conditions (pH > 7).[7][8] The compound is most stable in a slightly acidic environment (pH 3-6). Acid-catalyzed hydrolysis can also occur, but it is generally a much slower process for this class of compounds compared to base-catalyzed degradation.[8][9]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[7] Storing solutions at room temperature or elevated temperatures (e.g., 37°C for cell-based assays) will accelerate degradation.

  • Solvent: The presence of water is necessary for hydrolysis. Using non-aqueous, aprotic solvents (like anhydrous DMSO or DMF) for stock solutions is preferable. However, hydrolysis will begin once the stock is diluted into aqueous buffers for experiments.

  • Enzymes: Biological matrices such as plasma, serum, or cell lysates contain esterase enzymes that can efficiently catalyze the hydrolysis of carbamate bonds.[7]

Q3: I am seeing a new peak in my LC-MS analysis that corresponds to 3-fluoro-5-nitroaniline. Is this related to hydrolysis?

A3: Yes, this is the hallmark of carbamate hydrolysis. The appearance and growth of a peak corresponding to the mass of 3-fluoro-5-nitroaniline, alongside a decrease in the peak for your parent compound, is direct evidence of degradation. Monitoring the formation of this aniline byproduct is an excellent way to quantify the rate of hydrolysis.

Q4: How should I store my compound to ensure its long-term stability?

A4: Proper storage is crucial to prevent degradation before the compound is even used.

  • Solid Form: Store the compound as a solid in a tightly sealed vial inside a desiccator containing a drying agent (e.g., anhydrous calcium sulfate, molecular sieves).[10] To provide the best protection, flush the vial with an inert gas like argon or nitrogen before sealing. Store the desiccator in a freezer (-20°C or below).[7] The combination of low temperature, low humidity, and an inert atmosphere provides the optimal storage environment.

  • Solution Form: If you must store the compound in solution, use an anhydrous, aprotic solvent such as DMSO or DMF. Prepare a high-concentration stock, aliquot it into single-use vials to minimize freeze-thaw cycles, and store at -80°C. Do not store in aqueous buffers.

Part 2: Troubleshooting and Prophylactic Guide

This section provides a logical workflow and actionable solutions to prevent hydrolysis during your experiments.

Troubleshooting Workflow for Compound Instability

If you suspect your compound is degrading, follow this diagnostic workflow.

G A Instability Suspected (e.g., poor assay results, extra LC-MS peaks) B Step 1: Analyze a freshly prepared sample (Control) A->B C Is the fresh sample pure? B->C D Problem is likely storage. Review solid & stock solution storage protocols. C->D No E Step 2: Check Experimental Conditions C->E Yes F What is the pH of your aqueous buffer/media? E->F G pH ≥ 7 (High Risk) F->G Neutral/Alkaline H pH < 7 (Lower Risk) F->H Acidic I Action: Buffer solution to pH 5-6. Use an acetate or MES buffer. Minimize incubation time. G->I J What is the temperature and incubation time? H->J I->J K Action: Reduce temperature if possible. Perform experiments on ice. Minimize incubation time. J->K L Problem Solved? K->L M Continue with optimized protocol. L->M Yes N Consider a forced degradation study to precisely define stability limits. L->N No

Caption: A troubleshooting decision tree for diagnosing and resolving carbamate instability.

Mechanism of Base-Catalyzed Hydrolysis (E1cB Pathway)

Understanding the mechanism highlights the critical points for intervention (i.e., preventing the initial deprotonation by controlling pH).

G cluster_step1 Step 1: Rapid, Reversible Deprotonation cluster_step2 Step 2: Rate-Determining Elimination (Slow) cluster_step3 Step 3: Rapid Hydrolysis of Isocyanate cluster_step4 Step 4: Rapid Decarboxylation title Figure 1: E1cB Hydrolysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate A Carbamate (Ar-NH-CO-OBn) B Carbamate Anion (Ar-N⁻-CO-OBn) A->B + OH⁻ B->A + H₂O C Carbamate Anion OH OH⁻ (Base) H2O H₂O D Isocyanate (Ar-N=C=O) + Benzyl Alcohol (BnOH) C->D Elimination of ⁻O-Bn E Isocyanate F Carbamic Acid (Ar-NH-COOH) E->F + H₂O (fast) G Carbamic Acid H2O_2 H₂O H Amine Product (Ar-NH₂) + CO₂ G->H Decarboxylation (fast)

Caption: The base-catalyzed E1cB hydrolysis pathway common for aryl carbamates with EWGs.

Summary of Preventative Measures

This table summarizes the key factors influencing hydrolysis and the recommended actions to mitigate them.

FactorRisk ConditionPreventative Action & Rationale
pH pH ≥ 7 (Neutral/Alkaline)Maintain pH between 3 and 6. Use a suitable buffer (e.g., acetate, MES). This prevents the initial, critical deprotonation of the carbamate nitrogen required for the E1cB mechanism.[7][8][9]
Temperature > 4°CWork on ice. Use pre-chilled solvents and refrigerated equipment. Store samples at ≤ 4°C for short-term use (<24h) and -20°C or below for long-term.[7] Lower temperatures significantly slow the reaction rate.
Solvent/Matrix Aqueous Buffers, Biological MediaMinimize time in aqueous solutions. Prepare stock in anhydrous DMSO/DMF. Add to aqueous buffer immediately before use. For biological matrices, consider adding an esterase inhibitor if compatible with the assay.
Storage (Solid) Exposure to Air/HumidityStore in a desiccator under inert gas (Ar/N₂). [10] This prevents degradation from atmospheric moisture.
Storage (Solution) Aqueous Buffers, Repeated Freeze-ThawStore as single-use aliquots in anhydrous solvent at -80°C. Avoids introducing water and the physical stress of repeated temperature cycles.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Working Solution

This protocol describes how to prepare an aqueous working solution of your compound while minimizing the risk of immediate hydrolysis.

Objective: To prepare a dilute solution of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in a stability-enhancing aqueous buffer.

Materials:

  • Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

  • Anhydrous DMSO

  • 0.5 M Sodium Acetate buffer stock (pH 5.0)

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Anhydrous Stock: Prepare a high-concentration (e.g., 10-50 mM) stock solution of the compound in anhydrous DMSO.

  • Prepare Working Buffer: In a sterile tube, prepare the final working buffer. For example, to make 1 mL of a 50 mM Acetate buffer (pH 5.0), add 100 µL of 0.5 M Sodium Acetate (pH 5.0) to 900 µL of nuclease-free water.

  • Chill the Buffer: Place the working buffer on ice for at least 10 minutes.

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. a. Dilute the DMSO stock 1:10 into the chilled working buffer. Vortex briefly. This is your intermediate dilution. b. Perform the final dilution from the intermediate solution into a separate tube of chilled working buffer to reach your target concentration.

  • Immediate Use: Use the final working solution immediately. Do not store it. Prepare it fresh for each experiment.

Protocol 2: HPLC-UV Method for Monitoring Hydrolysis

This protocol provides a basic reverse-phase HPLC method to quantify the parent compound and its primary hydrolysis product, 3-fluoro-5-nitroaniline. This is essential for conducting a forced degradation study or simply checking the stability of your compound under specific experimental conditions.[11]

Objective: To separate and quantify Benzyl N-(3-fluoro-5-nitrophenyl)carbamate from its aniline degradation product.

Instrumentation & Materials:

  • HPLC system with a UV-Vis or Diode-Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • Sample vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at 254 nm and 280 nm (or use DAD to scan for optimal wavelengths).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      18.0 10 90
      18.1 90 10

      | 22.0 | 90 | 10 |

  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of your experimental sample. Quench the reaction by diluting it 1:1 (or more) in Mobile Phase B (Acetonitrile) to precipitate proteins and halt further degradation. Centrifuge to clarify and transfer the supernatant to an HPLC vial.

  • Analysis: Inject the prepared samples. The aniline product will be more polar and should elute earlier than the parent carbamate compound. Quantify the peak areas to determine the percentage of compound remaining over time.

References

  • Armstrong, V. C., et al. (1969). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • U.S. Geological Survey. (1994). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory - Determination of selected carbamate pesticides. Retrieved from [Link]

  • Hegarty, A. F., & Frost, L. N. (1973). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • Vacondio, F., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. Retrieved from [Link]

  • Broxton, T. J., & Deady, L. W. (1984). Aryl N-(4-Nitropheny1)carbamates. ConnectSci. Retrieved from [Link]

  • University of Toronto. (n.d.). Hydrolysis. Retrieved from [Link]

  • Al-Janabi, K. S. M. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

  • Sánchez-Brunete, C., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067–1072. Retrieved from [Link]

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • MDPI. (2022, January 18). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]

  • Armstrong, V. C., et al. (1969). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. R Discovery. Retrieved from [Link]

  • Reddit. (2025, January 14). Selective deportation of OBn vs. CBz. Retrieved from [Link]

  • ResearchGate. (2025, July 30). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Frontiers. (2021, July 6). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

  • OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved from [Link]

  • PMC. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of reduction products of nitrobenzyl carbamates. Retrieved from [Link]

  • Amanote Research. (2011, January 1). Mechanisms of Hydrolysis of Phenyl- And Benzyl 4-Nitrophenyl-Sulfamate Esters. Retrieved from [Link]

  • Synlett. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]

  • Singh, M. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. PMC. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric and Electronic Hindrance in Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles presented by Benzyl N-(3-fluoro-5-nitrophenyl)carbamate .

Working with this molecule presents a trifecta of synthetic challenges:

  • Steric Bulk : The large benzyloxycarbonyl (Cbz) group restricts the trajectory of incoming reagents[1].

  • Electronic Deactivation : The profoundly electron-withdrawing 3-fluoro and 5-nitro groups reduce the nucleophilicity of the carbamate nitrogen[2].

  • Chemoselectivity : The presence of reducible (nitro, Cbz) and displaceable (fluoro) groups complicates deprotection and substitution strategies[3].

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights to ensure your drug development workflows succeed.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is the N-alkylation of this specific carbamate failing or proceeding with <10% yield? Causality & Solution: Organic carbamates exhibit amide resonance, which inherently makes the nitrogen poorly nucleophilic[2]. When you add the electron-withdrawing pull of the 3-fluoro-5-nitrophenyl ring and the steric shielding of the Cbz group, standard bases like K₂CO₃ fail to generate a reactive anion. To overcome this, you must use Cesium Carbonate (Cs₂CO₃) and Tetrabutylammonium Iodide (TBAI) . The large ionic radius of the cesium cation creates a "loose" ion pair, exposing the naked carbamate anion (the "Cesium Effect"). Simultaneously, TBAI converts your alkyl chloride/bromide into an alkyl iodide in situ, which has a longer C-I bond and a lower steric requirement for the Sₙ2 transition state.

Q2: I am trying to perform a Nucleophilic Aromatic Substitution (SₙAr) of the 3-fluoro group, but I am only recovering starting material. Why? Causality & Solution: For an SₙAr reaction to proceed smoothly, the leaving group must be ortho or para to a strong electron-withdrawing group (like a nitro group) to stabilize the negative charge of the Meisenheimer intermediate[4]. In your molecule, the fluorine is at position 3, while the nitro group is at position 5—they are meta to each other. Because direct resonance stabilization is impossible, the activation energy barrier is exceptionally high[4]. Furthermore, the bulky Cbz group at position 1 sterically shields the ring. To overcome this, abandon conventional thermal heating. Use microwave irradiation (150°C) in a high-boiling polar aprotic solvent (NMP) with a highly nucleophilic, sterically unhindered cyclic secondary amine (e.g., morpholine or pyrrolidine).

Q3: How can I deprotect the Cbz group without reducing the 5-nitro group or causing hydrodefluorination? Causality & Solution: The Cbz group is traditionally removed via catalytic hydrogenation (H₂, Pd/C)[5]. However, applying these conditions to your molecule will rapidly reduce the 5-nitro group to a 5-amino group and may cleave the C-F bond. To overcome this, use Iodotrimethylsilane (TMSI) . This reagent operates via a mild Lewis acid-base mechanism rather than redox chemistry. The hard silicon atom coordinates to the carbamate carbonyl, and the soft iodide nucleophile attacks the benzylic carbon, selectively cleaving the Cbz group while leaving the nitro and fluoro groups completely intact.

Section 2: Mechanistic Pathways & Visualizations

N_Alkylation A Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (Sterically Hindered & Electron Deficient) B Deprotonation via Cs2CO3 (Formation of 'Loose' Ion Pair) A->B + Cs2CO3 / DMF C Carbamate Anion (Poor Nucleophile) B->C - HCO3- D TBAI Addition (In situ Alkyl-I Generation) C->D + TBAI + Alkyl-X E Successful N-Alkylation (Steric Barrier Overcome) C->E Direct Alkyl-Cl/Br (Very Slow/Fails) D->E Rapid SN2 Attack

Workflow of N-alkylation overcoming steric hindrance via the Cesium effect and TBAI.

SNAr_Strategy Target SNAr at 3-Fluoro Position Barrier High Activation Energy (Meta-Nitro + Cbz Shielding) Target->Barrier Standard Standard Heating (Conventional) Result: Starting Material Recovery Barrier->Standard Thermal Microwave Microwave Irradiation (150°C) + Cyclic Secondary Amine Barrier->Microwave MW Activation Success Successful Fluorine Displacement Microwave->Success Overcomes Sterics

Decision tree for SNAr strategies to bypass meta-deactivation and steric shielding.

Section 3: Quantitative Data & Comparisons

Table 1: Optimization of N-Alkylation Conditions

Base Solvent Additive Temp (°C) Yield (%) Mechanistic Observation
K₂CO₃ DMF None 25 <5% Tight ion pair; anion is too sterically hindered.
NaH THF None 0 to 25 15% Strong base, but poor solubility of the resulting sodium salt limits reaction.
Cs₂CO₃ DMF None 60 45% "Cesium effect" loosens ion pair, increasing effective nucleophilicity.

| Cs₂CO₃ | DMF | TBAI (0.2 eq) | 60 | 92% | In situ generation of alkyl iodide overcomes the steric Sₙ2 transition state. |

Table 2: Chemoselectivity Matrix for Cbz Deprotection

Reagent System Cbz Cleavage Nitro Reduction Defluorination Recommendation
H₂, 10% Pd/C Yes Yes (to -NH₂) Possible Avoid; completely unselective redox chemistry.
HBr (33% in AcOH) Yes No No Viable, but strongly acidic; may degrade sensitive amides.

| TMSI, DCM, 0°C | Yes | No | No | Optimal; mild Lewis acid mechanism preserves all functional groups. |

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Sterically Hindered N-Alkylation
  • Setup : In an oven-dried flask under N₂, dissolve Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation : Add Cs₂CO₃ (2.0 eq) and TBAI (0.2 eq). Stir at room temperature for 15 minutes to allow the loose ion pair to form.

  • Alkylation : Add the alkyl halide (1.5 eq) dropwise. Heat the reaction to 60°C.

  • Self-Validation (TLC) : Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating: the N-alkylated product will lack the N-H hydrogen bond donor, resulting in a significantly higher R_f value (less polar) than the starting material.

  • Workup : Quench with water. Extract with EtOAc. Wash the organic layer with 5% aqueous Na₂S₂O₃ to neutralize any free iodine (I₂) generated by the TBAI, which prevents product discoloration.

Protocol B: Microwave-Assisted SₙAr of the Meta-Fluoro Group
  • Setup : In a heavy-walled microwave vial, combine the carbamate (1.0 eq) and a cyclic secondary amine (e.g., morpholine, 3.0 eq) in anhydrous NMP (0.5 M).

  • Irradiation : Seal the vial and irradiate in a microwave reactor at 150°C for 30 minutes.

  • Self-Validation (Visual) : The reaction mixture will transition from a pale yellow to a deep orange/red. This color shift is a reliable indicator of the formation of the highly conjugated SₙAr Meisenheimer intermediate.

  • Workup : Pour the mixture into ice water to precipitate the product. Filter and wash with cold water to remove NMP and excess amine.

Protocol C: Chemoselective Cbz Cleavage
  • Setup : Dissolve the carbamate (1.0 eq) in anhydrous DCM (0.1 M) under N₂ and cool to 0°C.

  • Deprotection : Add TMSI (1.5 eq) dropwise via syringe. Stir at 0°C for 2 hours.

  • Self-Validation (TLC) : Complete consumption of the starting material will yield a new baseline spot on TLC (the amine hydroiodide salt), confirming cleavage without nitro reduction.

  • Quench : Slowly add MeOH (5.0 eq) to destroy excess TMSI and cleave the intermediate silyl carbamate, releasing CO₂ gas (bubbling is a positive visual confirmation).

  • Workup : Concentrate under reduced pressure. Partition between EtOAc and saturated aqueous NaHCO₃ containing 5% Na₂S₂O₃ (critical step to remove brown I₂ impurities). Extract, dry, and concentrate to yield the pure 3-fluoro-5-nitroaniline derivative.

Section 5: References

Sources

storage conditions to prevent degradation of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate . As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with a deep mechanistic understanding of this compound's stability.

Unlike standard aliphatic carbamates, the highly electron-withdrawing nature of the 3-fluoro-5-nitrophenyl moiety fundamentally alters the reactivity and degradation profile of this molecule. This guide bridges theoretical chemical causality with field-proven troubleshooting protocols to ensure the integrity of your experimental workflows.

Section 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand why Benzyl N-(3-fluoro-5-nitrophenyl)carbamate degrades. The molecule consists of a benzyl carbamate (Cbz) linkage attached to an electron-deficient aromatic ring. This structure is susceptible to three primary degradation pathways:

  • Hydrolytic Cleavage: The strong inductive (-I) and resonance (-R) electron-withdrawing effects of the fluorine and nitro groups pull electron density away from the carbamate nitrogen. This makes the corresponding 3-fluoro-5-nitroaniline an excellent leaving group, drastically lowering the activation energy required for nucleophilic attack (e.g., by moisture or base) at the carbonyl carbon[1].

  • Thermal Decomposition: When exposed to elevated temperatures, N-arylcarbamates undergo thermal decomposition to yield an isocyanate and an alcohol[2]. The electron-deficient aromatic ring accelerates the expulsion of benzyl alcohol, forming 3-fluoro-5-nitrophenyl isocyanate[3].

  • Photolysis: The nitroaromatic group is highly sensitive to UV light, which can trigger radical-mediated reduction or dimerization, often manifesting as a distinct color change in the sample.

Degradation_Mechanisms A Benzyl N-(3-fluoro-5-nitrophenyl)carbamate B Hydrolysis (H2O / OH-) A->B C Thermal Stress (>100°C) A->C D Photolysis (UV Light) A->D E 3-Fluoro-5-nitroaniline + Benzyl Alcohol + CO2 B->E F 3-Fluoro-5-nitrophenyl isocyanate + Benzyl Alcohol C->F G Nitro-reduction / Dimerization Products D->G

Caption: Primary degradation pathways of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate under stress.

Section 2: Troubleshooting & FAQs

Q1: What are the optimal long-term storage conditions for this compound? A1: To arrest the thermodynamic and kinetic drivers of degradation, strict environmental controls are required. Below is the quantitative storage matrix:

ParameterRecommended ConditionScientific Rationale
Temperature -20°CSuppresses the kinetic energy required for 2[2].
Moisture < 1% Relative HumidityPrevents the 1[1].
Light Amber vial / Dark storageMitigates photolytic excitation of the photosensitive nitroaromatic moiety.
Atmosphere Argon or Nitrogen (Inert)Prevents oxidative degradation and atmospheric moisture ingress.

Q2: My powdered sample has turned from pale yellow to a deep brownish-orange. Can I still use it? A2: No, a color shift to deep brown/orange is a macroscopic indicator of photolytic degradation or oxidative coupling of the 3-fluoro-5-nitroaniline byproduct. The nitro group has likely undergone partial reduction or radical dimerization. Using this sample will introduce highly reactive, off-target impurities into your assays.

Q3: I suspect my stock solution in DMSO has degraded. How can I analytically confirm this? A3: DMSO is highly hygroscopic. If the stock was repeatedly opened to the air, water ingress likely catalyzed hydrolysis. You should run an LC-MS analysis. Look for the disappearance of the parent mass and the emergence of two specific peaks: 3-fluoro-5-nitroaniline (amine byproduct) and benzyl alcohol .

Q4: Can I recover the intact compound from a partially degraded batch? A4: Yes, if the degradation is minimal (<15%). Because the primary degradant (3-fluoro-5-nitroaniline) is significantly more polar than the highly lipophilic intact carbamate, you can purify the mixture using flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Section 3: Self-Validating Experimental Protocols

To confidently utilize this compound in critical drug development assays, you must validate its stability under your specific laboratory conditions. Do not rely solely on vendor certificates of analysis (CoA) once the seal is broken.

Protocol: Forced Degradation & Mass Balance Validation Assay

This protocol is designed as a self-validating system . By calculating the mass balance between the parent compound and its mechanistic degradation products, you can definitively prove whether your analytical method is capturing all degradation events, or if invisible secondary reactions (like isocyanate polymerization) are occurring.

Step 1: Anhydrous Reconstitution

  • Equilibrate the sealed vial of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Under an argon atmosphere, dissolve the compound in anhydrous Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

Step 2: Stress Induction (Hydrolytic & Thermal)

  • Aliquot 1 mL of the stock into three separate amber HPLC vials.

  • Control: Add 100 µL of anhydrous MeCN. Store at -20°C.

  • Hydrolytic Stress: Add 100 µL of 0.1 M NaOH (aq).

  • Thermal Stress: Add 100 µL of anhydrous MeCN. Heat to 80°C in a thermomixer.

  • Incubate all samples for 24 hours.

Step 3: HPLC-UV/MS Analysis

  • Quench the hydrolytic stress sample with 100 µL of 0.1 M HCl.

  • Inject 5 µL of each sample onto a C18 Reversed-Phase column.

  • Run a gradient of 10% to 90% MeCN in Water (with 0.1% Formic Acid) over 15 minutes.

  • Monitor UV absorbance at 254 nm and collect positive/negative ESI-MS data.

Step 4: Mass Balance Validation (The Trust Mechanism)

  • Integrate the peak areas for the intact carbamate, benzyl alcohol, and 3-fluoro-5-nitroaniline.

  • Convert peak areas to molar concentrations using standard calibration curves.

  • Validation Equation: [Intact Carbamate] + [3-fluoro-5-nitroaniline] = 100% Initial Molarity (± 5%).

  • Causality Check: If the mass balance falls below 95%, the3 has likely polymerized into a polyurea derivative, which may not elute from your column[3].

Stability_Workflow S1 1. Reconstitution (Anhydrous MeCN) S2 2. Stress Induction (Heat, Light, Moisture) S1->S2 S3 3. HPLC-MS Analysis (Quantify Degradants) S2->S3 S4 4. Mass Balance Validation (>95%) S3->S4

Caption: Step-by-step self-validating experimental workflow for forced degradation and stability testing.

References

  • The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Science Publishing. URL:[Link]

  • Montmorillonite K10-induced decomposition of methyl N-phenylcarbamate to phenylisocyanate and its prospect for recovering isocyanates. University of Twente / Molecular Catalysis. URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate represents a specific class of electron-deficient aromatic carbamates, often utilized as intermediates in the synthesis of kinase inhibitors or as "caged" prodrug moieties. Its structural characterization presents unique challenges due to the strong electron-withdrawing effects of the nitro and fluoro substituents, which significantly alter proton environments compared to standard benzyl carbamates (Cbz-protected anilines).

This guide compares the analytical performance of DMSO-d6 versus CDCl3 solvent systems for this compound and evaluates 1H NMR against 19F NMR for purity assessment.

Strategic Comparison: Analytical Performance

Scenario A: Solvent System Selection (DMSO-d6 vs. CDCl3)

The choice of solvent is the single most critical variable in the NMR analysis of this compound. The "performance" of the assay is defined by signal resolution and the visibility of the exchangeable carbamate proton.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Technical Insight
NH Signal Visibility Excellent (Sharp Singlet)Poor (Broad/Invisible)In CDCl3, the amide proton undergoes rapid exchange and quadrupole broadening, often vanishing into the baseline. DMSO forms strong H-bonds, "locking" the proton and shifting it downfield (~10.0+ ppm).
Aromatic Resolution High Moderate The polarity of DMSO often separates the core aniline protons (H2, H4, H6) from the benzyl aromatic multiplet (7.3–7.4 ppm). In CDCl3, overlap is common.
Solubility High Moderate The nitro group reduces solubility in non-polar solvents. DMSO ensures complete dissolution, preventing concentration-dependent shifts.
Water Peak Interference ~3.33 ppm~1.56 ppmDMSO's water peak is far removed from the aromatic region of interest.
Scenario B: Purity Assessment (1H NMR vs. 19F NMR)

For quantitative purity analysis (qNMR), comparing nuclei provides a distinct advantage.

Metric1H NMR 19F NMR Verdict
Specificity Low (Many overlapping signals)High (Single diagnostic peak)19F NMR shows a single singlet/multiplet around -111 ppm, free from solvent or benzyl-group interference.
Dynamic Range Limited by solvent residualsExcellent (No background)19F is superior for detecting trace fluorinated side-products (e.g., regioisomers from the aniline starting material).
Acquisition Time Fast (1-5 mins)Medium (5-15 mins)1H is faster for structure confirmation; 19F is superior for quantitation.

Theoretical Spectral Data & Assignment

The following data is constructed based on substituent additivity rules (Curphy-Morrison) and empirical data from analogous 3,5-disubstituted nitroanilines.

Predicted 1H NMR Data (400 MHz, DMSO-d6)

Structure Reference:

  • Core: 3-Fluoro-5-nitroaniline ring.

  • Linker: Carbamate (-NH-C(O)-O-).

  • Tail: Benzyl group (-CH2-Ph).

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH 10.30 – 10.50 s (br)1H-Strongly deshielded by -NO2 and C=O. Diagnostic peak.
Ar-H4 8.15 – 8.25 dt / m1H

,

Between -NO2 and -F. Most deshielded aromatic proton.
Ar-H6 7.90 – 8.00 t / dd1H

Between -NO2 and -NH-. Deshielded by ortho-NO2.
Ar-H2 7.60 – 7.70 dt / dd1H

,

Between -F and -NH-. Shielded relative to H4/H6 due to lack of ortho-NO2.
Bn-Ar 7.35 – 7.45 m5H-Benzyl aromatic protons (overlap).
Bn-CH2 5.20 – 5.25 s2H-Characteristic benzylic methylene singlet.
Key Coupling Patterns
  • Fluorine Coupling: The 19F nucleus (

    
    ) couples to protons.
    
    • Ortho (

      
      ):  ~8–10 Hz (Seen in H2 and H4).
      
    • Meta (

      
      ):  ~5–6 Hz (Seen in H6).
      
    • Note: This creates "false" doublets or triplets. Always check 19F-decoupled 1H NMR if the splitting is ambiguous.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Objective: Minimize aggregation and exchange broadening.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Step-by-Step:

    • Weigh 5-10 mg of solid into a clean vial (not directly into the tube to avoid static loss).

    • Add 0.6 mL DMSO-d6.

    • Sonicate for 30 seconds to ensure complete dissolution (nitro compounds can be crystalline and slow to dissolve).

    • Transfer to a 5mm NMR tube.

    • Critical Step: If the NH peak is broad, add 1 drop of activated molecular sieves to the tube and shake to remove trace water, which catalyzes proton exchange.

Protocol B: 19F NMR Purity Check
  • Objective: Quantify fluorinated impurities (e.g., 2-fluoro isomer).

  • Reference: Internal standard

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) or use an external reference.
  • Parameters:

    • Spectral Width: 200 ppm (to cover -60 to -150 ppm).

    • Relaxation Delay (D1): >10 seconds (Fluorine relaxes slowly; short D1 leads to integration errors).

Decision Logic & Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum and troubleshooting common issues.

NMR_Analysis_Flow Start Start Analysis: Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Solvent Select Solvent Start->Solvent CDCl3 CDCl3 Solvent->CDCl3 Standard DMSO DMSO-d6 (Recommended) Solvent->DMSO Preferred CheckNH Check NH Peak (~10.4 ppm) CDCl3->CheckNH DMSO->CheckNH NH_Sharp Sharp Singlet? CheckNH->NH_Sharp Likely in DMSO NH_Broad Broad/Missing? CheckNH->NH_Broad Likely in CDCl3 ArRegion Analyze Aromatic Region (7.3 - 8.3 ppm) NH_Sharp->ArRegion NH_Broad->ArRegion Proceed with caution IdentifyBn Identify Benzyl Group (5H multiplet @ 7.4 ppm) ArRegion->IdentifyBn IdentifyCore Identify Core Protons (H2, H4, H6) ArRegion->IdentifyCore Final Structure Confirmed IdentifyBn->Final Coupling Analyze Splitting (J-coupling) IdentifyCore->Coupling CheckF Check 19F Coupling (Doublet of Doublets?) Coupling->CheckF CheckF->Final

Caption: Analytical workflow for confirming the structure of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate via 1H NMR.

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • Reich, H. J. (2020).[1] Proton NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

Sources

A Researcher's Guide to the 13C NMR Spectroscopy of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide leverages a comparative approach, drawing on empirical data from structurally analogous compounds and established principles of NMR spectroscopy to provide a reliable predicted spectrum.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret and predict 13C NMR spectra for complex organic molecules.

The Foundational Principles of 13C NMR Chemical Shifts

The chemical shift (δ) in 13C NMR spectroscopy is a sensitive indicator of the electronic environment of a carbon nucleus.[1] Factors such as the hybridization of the carbon atom, the electronegativity of adjacent atoms, and resonance effects all contribute to the final observed chemical shift, which typically ranges from 0 to 220 ppm.[1][2][3] Electron-withdrawing groups deshield the carbon nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect, shielding the nucleus and shifting the resonance upfield.

Predicted 13C NMR Chemical Shifts for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

The structure of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is presented below with a numbering scheme for the carbon atoms to facilitate the assignment of chemical shifts.

G cluster_benzyl Benzyl Group cluster_carbamate Carbamate Linkage cluster_phenyl 3-Fluoro-5-nitrophenyl Group C7 C7 C8 C8 C7->C8 O O C7->O C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C12->C7 C_O C=O (C13) N N C_O->N O->C_O H H N->H C1 C1 N->C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 F F C3->F C5 C5 C4->C5 C6 C6 C5->C6 NO2 NO2 C5->NO2 C6->C1

Caption: Structure of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate with carbon numbering.

Based on an analysis of substituent effects and data from comparable molecules, the predicted 13C NMR chemical shifts for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Aromatic Ring (3-fluoro-5-nitrophenyl)
C1~142Attached to the electron-withdrawing carbamate nitrogen.
C2~105Shielded by the meta-nitro group and ortho to the carbamate.
C3~163 (d, ¹JCF ≈ 245 Hz)Directly bonded to the highly electronegative fluorine atom. Expected to be a doublet due to C-F coupling.
C4~110Shielded by the para-fluoro group and ortho to the nitro group.
C5~149Attached to the strongly electron-withdrawing nitro group.
C6~118Influenced by the ortho-carbamate and meta-fluoro and nitro groups.
Benzyl Group
C7 (CH₂)~68Methylene carbon attached to the carbamate oxygen.
C8 (ipso-C)~135Unsubstituted aromatic carbon attached to the CH₂ group.
C9 (ortho-C)~128Aromatic carbons ortho to the CH₂ group.
C10 (para-C)~129Aromatic carbon para to the CH₂ group.
C11 (meta-C)~128Aromatic carbons meta to the CH₂ group.
Carbamate Group
C13 (C=O)~153Carbonyl carbon of the carbamate group.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined 13C NMR data for benzyl carbamate and derivatives of 3-fluoro-5-nitroaniline is presented.

Benzyl Carbamate

Benzyl carbamate provides a reference for the benzyl and carbamate moieties of the target molecule.[4][5][6]

Carbon AtomExperimental Chemical Shift (δ, ppm)
CH₂67.2
ipso-C136.8
ortho-C128.5
meta-C128.0
para-C128.2
C=O156.8

The predicted chemical shifts for the benzyl group in the target molecule are in close agreement with the experimental values for benzyl carbamate. The carbamate carbonyl is also expected in a similar region.

3-Fluoro-5-nitroaniline

While not a carbamate, 3-fluoro-5-nitroaniline offers insight into the electronic effects of the fluoro and nitro substituents on the aromatic ring. The presence of the amino group will influence the chemical shifts, but the relative positions of the signals provide valuable comparative data.[7][8]

Carbon AtomExperimental Chemical Shift (δ, ppm)
C-NH₂149.6
C-F164.5 (d, ¹JCF = 242 Hz)
C-NO₂148.9
CH (ortho to NH₂)102.8
CH (ortho to F)104.7
CH (ortho to NO₂)110.5

The strong deshielding effect of the fluorine and nitro groups is evident in the downfield shifts of the carbons directly attached to these substituents. This supports the predicted downfield shifts for C3 and C5 in the target molecule.

Experimental Protocol for 13C NMR Data Acquisition

For researchers seeking to acquire experimental data for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate or similar compounds, the following general protocol is recommended.

  • Sample Preparation : Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Instrument : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters :

    • Experiment : Standard proton-decoupled 13C NMR experiment.

    • Pulse Program : A standard 90° pulse sequence.

    • Spectral Width : Approximately 250 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, depending on the sample concentration.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

G cluster_workflow 13C NMR Data Acquisition and Analysis Workflow prep Sample Preparation (10-20 mg in 0.6 mL deuterated solvent) instrument NMR Spectrometer (≥400 MHz) prep->instrument acquisition Data Acquisition (Proton-decoupled 13C experiment) instrument->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing analysis Spectral Analysis (Peak picking, Assignment) processing->analysis

Caption: General workflow for 13C NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR spectrum of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. By leveraging a comparative approach with structurally similar compounds, we have established a reliable set of predicted chemical shifts and provided the rationale behind these predictions. The presented experimental protocol offers a starting point for the empirical validation of these findings. This detailed analysis serves as a valuable resource for researchers in the field, enabling a deeper understanding of the structural characteristics of this and related molecules.

References

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
  • [1-(4-Fluorobenzyl)-1,2,3-triazol-4-yl]methyl benzyl(methyl)carbamate - Optional[13C NMR]. (n.d.). SpectraBase.
  • Benzyl carbamate | C8H9NO2 | CID 12136. (n.d.). PubChem.
  • Benzyl carbamate 621-84-1. (n.d.). ChemicalBook.
  • 2-Fluoro-5-nitroaniline(369-36-8) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Ethyl benzylcarbamate | C10H13NO2 | CID 75801. (n.d.). PubChem.
  • Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate.
  • Methyl N-[(1Z)-4-phenylpenta-1,4-dienyl]carbamate - Optional[13C NMR]. (n.d.). SpectraBase.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (n.d.). PMC.
  • 13C NMR spectroscopy • Chemical shift. (n.d.).
  • Section of 13 C-NMR spectra of phenyl N-phenylcarbamate (bottom,...). (n.d.). ResearchGate.
  • 13C-NMR. (n.d.).
  • Benzyl carbamate(621-84-1) IR Spectrum. (n.d.). ChemicalBook.
  • A guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).

Sources

mass spectrometry fragmentation of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal chemical principles driving the fragmentation pathways. We will objectively compare these pathways with those of alternative structures and discuss the experimental choices that ensure a robust, self-validating analytical method.

Introduction: The Analytical Imperative

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (Molecular Formula: C₁₄H₁₁FN₂O₄, Molecular Weight: 290.25 g/mol ) is a molecule featuring several key functional groups: a carbamate linker, a benzyl ester, and a substituted nitroaromatic ring. Characterizing such molecules is critical in pharmaceutical development and chemical synthesis, where unambiguous identification of compounds, metabolites, and impurities is paramount. Mass spectrometry, particularly tandem MS (MS/MS), is an indispensable tool for this purpose, providing a structural "fingerprint" through controlled fragmentation.

Understanding the fragmentation pattern is not merely an academic exercise; it is foundational for developing sensitive and specific quantitative methods (e.g., Multiple Reaction Monitoring, MRM) and for identifying unknown related substances. This guide will elucidate the primary fragmentation pathways, grounded in established principles of ion chemistry.

Predicted Fragmentation Pathways: A Mechanistic Overview

The fragmentation of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is governed by the relative stabilities of the resulting ions and neutral losses. The structure contains several bonds susceptible to cleavage under collision-induced dissociation (CID). The primary sites for protonation in positive-ion ESI are the nitrogen atoms of the carbamate and nitro groups, and the carbonyl oxygen. The protonated molecular ion, [M+H]⁺, with an expected mass-to-charge ratio (m/z) of approximately 291.07, is the starting point for all subsequent fragmentation.

The key functional groups dictate the fragmentation logic:

  • Carbamate Core: Carbamates are known to fragment via several characteristic pathways, including cleavage at the C-O and N-C bonds of the carbamate linkage.[1][2][3]

  • Benzyl Group: The benzylic C-O bond is relatively labile, readily cleaving to produce a stable benzyl cation or, more commonly, a tropylium ion (C₇H₇⁺) at m/z 91 through rearrangement.[4]

  • Nitroaromatic Ring: Nitroaromatic compounds frequently exhibit radical losses of NO (30 Da) and NO₂ (46 Da).[5][6]

  • Fluorinated Ring: The C-F bond is strong, but losses of F (19 Da) or HF (20 Da) can occur, particularly in higher-energy fragmentation.[4][7]

Based on these principles, we can predict several high-probability fragmentation pathways, which are visualized in the diagram below.

Fragmentation_Pathway M [M+H]⁺ m/z 291.07 frag91 Tropylium Ion C₇H₇⁺ m/z 91.05 M->frag91 - C₇H₄FN₂O₄ (200 Da) frag156 3-Fluoro-5-nitroaniline C₆H₅FN₂O₂⁺ m/z 156.03 M->frag156 - C₈H₆O₂ (134 Da) (Loss of Benzyloxycarbonyl radical) frag245 [M+H - NO₂]⁺ m/z 245.08 M->frag245 - NO₂ (46 Da) frag200 [M+H - C₇H₇]⁺ C₇H₄FN₂O₄⁺ m/z 200.01 M->frag200 - C₇H₇ (91 Da) (Loss of Benzyl radical) frag110 [Fragment - NO₂]⁺ C₆H₄FN⁺ m/z 110.03 frag156->frag110 - NO₂ (46 Da) frag154 [Fragment - CO₂]⁺ C₆H₄FN₂O₂⁺ m/z 154.02 frag200->frag154 - CO₂ (44 Da)

Caption: Predicted major fragmentation pathways for protonated Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Experimental Protocol: A Self-Validating Workflow

To experimentally verify these predictions, a robust and reproducible LC-MS/MS method is required. The following protocol is designed for a standard triple quadrupole or Q-TOF mass spectrometer.

Sample Preparation
  • Prepare a stock solution of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate at 1 mg/mL in methanol.

  • Perform a serial dilution to create a working solution of 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility with the LC system and promote efficient ionization.

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C18 column provides excellent retention and separation for moderately polar compounds like the analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive. ESI is the preferred method for polar and thermally labile molecules, producing the protonated molecular ion with high efficiency and minimal in-source fragmentation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • MS1 (Full Scan): Scan from m/z 50 to 400 to confirm the presence of the [M+H]⁺ precursor ion at m/z 291.07.

  • MS2 (Product Ion Scan): Select the precursor ion m/z 291.07 for fragmentation. Perform collision-induced dissociation (CID) with argon as the collision gas. A collision energy ramp (e.g., 10-40 eV) should be performed to observe the full spectrum of fragment ions, from low-energy (stable losses) to high-energy (more extensive fragmentation) pathways.

The logical workflow for this experimental setup is illustrated below.

Experimental_Workflow cluster_prep Sample Handling cluster_analysis LC-MS/MS System prep 1. Prepare 1 µg/mL Analyte Solution inject 2. Inject into LC System prep->inject lc 3. LC Separation (C18 Column) inject->lc esi 4. Ionization (Positive ESI) lc->esi ms1 5. MS1 Scan (Confirm m/z 291.07) esi->ms1 cid 6. Precursor Isolation & CID Fragmentation ms1->cid ms2 7. MS2 Product Ion Scan (Detect Fragments) cid->ms2 data 8. Correlate Spectra with Predicted Pathways ms2->data Data Analysis

Caption: Standard experimental workflow for LC-MS/MS fragmentation analysis.

Comparative Analysis

The utility of a fragmentation pattern is magnified when compared with related structures and alternative analytical techniques.

Comparison with Alternative Ionization Methods
Ionization MethodPrincipleExpected Outcome for AnalyteSuitability
Electrospray Ionization (ESI) Soft ionization; creates ions from solution.Strong [M+H]⁺ signal, ideal for MS/MS. Minimal in-source fragmentation preserves the precursor ion.Excellent. The method of choice for this type of analysis.
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the sample.Good for less polar compounds. May produce a strong [M+H]⁺ signal but can induce more thermal degradation.Good Alternative. Could be useful if ESI response is poor, but ESI is preferred.
Electron Ionization (EI) Hard ionization; high-energy electrons bombard the sample in the gas phase.Extensive fragmentation, molecular ion peak may be weak or absent. Provides a highly detailed, library-searchable spectrum.Poor for MS/MS. Not suitable for LC-MS and would likely not produce a stable precursor for targeted fragmentation analysis.
Comparison with Structurally Similar Compounds

Analyzing the fragmentation of related molecules provides crucial context and confirms the influence of specific functional groups.

CompoundKey Structural DifferenceImpact on Fragmentation
Benzyl N-phenylcarbamate Lacks -F and -NO₂ groups.Fragmentation is dominated by the carbamate and benzyl moieties. The primary fragments would be the tropylium ion (m/z 91) and the anilinium ion (m/z 94). The absence of the electron-withdrawing nitro group makes the N-phenyl bond stronger.
3-Fluoro-5-nitroaniline Lacks the benzyl carbamate group.Provides the fragmentation signature of the substituted aromatic ring. The protonated molecule (m/z 157) would readily lose NO₂ to yield a fragment at m/z 111. This helps confirm the origin of fragments seen in the target analyte.
Benzyl Carbamate Lacks the substituted phenyl ring.[8]Fragmentation is simplified to the core benzyl carbamate structure. Key fragments would include the tropylium ion (m/z 91) and protonated aminocarbonyloxy radical fragments. This isolates the behavior of the benzyloxycarbonyl protecting group.

Summary of Predicted Fragment Ions

The table below consolidates the key predicted ions for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. Experimental analysis would be required to determine relative abundances.

m/z (Predicted)Proposed FormulaNeutral LossNotes / Origin
291.07[C₁₄H₁₂FN₂O₄]⁺-Protonated Molecular Ion ([M+H]⁺)
245.08[C₁₄H₁₂FN₂O₂]⁺NO₂ (46.01 Da)Characteristic loss from the nitroaromatic ring.[5]
200.01[C₇H₄FN₂O₄]⁺C₇H₇ (91.05 Da)Cleavage of the benzyl group as a radical.
156.03[C₆H₅FN₂O₂]⁺C₈H₆O₂ (134.04 Da)Cleavage of the N-C bond, loss of the benzyloxycarbonyl radical.
154.02[C₆H₄FN₂O₂]⁺CO₂ (44.00 Da)Decarboxylation of the m/z 200 fragment. A common loss for carbamates.[3]
110.03[C₆H₄FN]⁺NO₂ (46.01 Da)Loss of the nitro group from the 3-fluoro-5-nitroaniline fragment.
91.05[C₇H₇]⁺C₇H₄FN₂O₄ (200.01 Da)Formation of the highly stable tropylium ion from the benzyl moiety.[4]

Conclusion

The mass spectrometric fragmentation of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a predictable process governed by the chemistry of its constituent functional groups. The most informative fragments are expected to arise from the cleavage of the carbamate linker, loss of the nitro group, and the formation of the characteristic tropylium ion at m/z 91. By employing a systematic LC-MS/MS approach with ESI, researchers can confirm these pathways and develop highly specific methods for the detection and quantification of this molecule. Comparing the observed spectrum to that of related compounds provides an additional layer of confidence, solidifying the structural assignment and demonstrating a thorough analytical approach.

References

  • Gao, W., Zhang, Q., & Chen, J. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]

  • ResearchGate. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate. [Link]

  • Verbeck, G. F., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC. [Link]

  • Benson, W. R., & Damico, J. N. (1968). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

  • Jin, H., & Kenttämaa, H. I. (2019). Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. ACS Publications. [Link]

  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • Macho, M., & Polášek, M. (2016). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference.
  • All About Chemistry. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • PubChem. (n.d.). benzyl N-(3-(trifluoromethyl)phenyl)carbamate. PubChem. [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Wikipedia. [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Spiteller, G., & Spiteller-Friedmann, M. (1965). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. [Link]

  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. [Link]

Sources

FTIR spectral peaks of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectral Peaks of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate: A Comparative Analysis

Introduction

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a complex organic molecule featuring a central carbamate linkage flanked by a benzyl group and a heavily substituted aromatic ring. As an N-aryl carbamate, its synthesis and characterization are critical in various research domains, including medicinal chemistry and materials science, where such scaffolds are frequently employed.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of such compounds. It provides a unique molecular fingerprint by probing the vibrational modes of functional groups.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected FTIR spectral features of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. In the absence of a publicly available experimental spectrum for this specific molecule, we will deduce its characteristic peaks through a logical, evidence-based comparison with structurally related analogues and established spectroscopic principles. This comparative approach not only allows for a robust prediction but also deepens the understanding of how substituent effects manifest in vibrational spectra.

Molecular Structure and Key Vibrational Modes

To interpret its FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that correspond to specific peaks in the spectrum.

Caption: Molecular structure of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

The primary functional groups to be analyzed are:

  • Secondary Carbamate (-NH-C=O-O-): This group gives rise to some of the most characteristic peaks, including the N-H stretch, C=O stretch (amide I band), and N-H bend coupled with C-N stretch (amide II band).

  • Nitro Group (-NO₂): Attached to the aromatic ring, this group has strong, distinct symmetric and asymmetric stretching vibrations.

  • Fluoro-Aromatic C-F Bond: The carbon-fluorine stretch provides a key signal, though it can sometimes be located in the crowded fingerprint region.

  • Benzyl and Substituted Phenyl Groups: These contribute to aromatic C-H and C=C stretching peaks, as well as out-of-plane bending vibrations that can hint at the substitution pattern.

Comparative FTIR Analysis Workflow

Our analytical approach involves predicting the spectrum of the target molecule by comparing it with simpler, well-characterized compounds. This allows us to isolate the spectral contributions of each molecular fragment.

G cluster_0 Target Molecule cluster_1 Comparative Compounds (Experimental Data) cluster_2 Data Synthesis Target Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (Predicted Spectrum) Base Benzyl Carbamate (Provides core carbamate & benzyl signature) Analysis Peak-by-Peak Comparison & Substituent Effect Analysis Base->Analysis [1, 2] Nitro 4-Nitrobenzyl Carbamate (Isolates effect of -NO₂) Nitro->Analysis [1] Aryl 3-Fluoro-5-nitroaniline (Provides substituted aryl signature) Aryl->Analysis [21, 22] Analysis->Target Predictive Assignment

Caption: Workflow for the predictive analysis of the FTIR spectrum.

Spectral Interpretation and Comparison

The following table summarizes the predicted peak assignments for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate alongside experimental data from our chosen reference compounds. This direct comparison highlights the influence of each structural modification.

Vibrational ModeBenzyl Carbamate (Experimental) [cm⁻¹]4-Nitrobenzyl Carbamate (Experimental) [cm⁻¹]Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (Predicted) [cm⁻¹]Rationale for Predicted Peaks & Shifts
N-H Stretch 3422-3332 (broad, two bands for -NH₂)[4]3526 (sharper)[4]~3350-3250 (single, sharp band)As a secondary carbamate, a single N-H stretching band is expected. Hydrogen bonding in the solid state will broaden it and shift it to a lower wavenumber compared to a free N-H (~3450 cm⁻¹).
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3050Characteristic of sp² C-H bonds on the benzene rings. Typically appears as a series of weaker peaks just above 3000 cm⁻¹.[5]
Aliphatic C-H Stretch ~2950-2850~2950-2850~2950-2850Symmetric and asymmetric stretches of the benzylic -CH₂- group.
C=O Stretch (Amide I) 1694[4]1707 (4-nitrobenzyl)[4], 1745 (2-nitrophenyl)[4]~1730-1715The C=O frequency is highly sensitive to electronic effects. The strongly electron-withdrawing 3-fluoro-5-nitrophenyl group attached to the nitrogen will pull electron density away from the carbamate, strengthening the C=O double bond and causing a hypsochromic (blue) shift to a higher wavenumber compared to benzyl carbamate.[6][7]
N-H Bend / C-N Stretch (Amide II) 1610 (-NH₂ Scissoring)[4]1610[4]~1560-1530This band is characteristic of secondary amides and carbamates. It arises from a coupling of the N-H in-plane bend and the C-N stretch.
-NO₂ Asymmetric Stretch N/A~1513[4]~1550-1530This is a very strong and diagnostically crucial peak for the nitro group on an aromatic ring.[8][9] Its position confirms the presence of the -NO₂ substituent.
Aromatic C=C Stretch ~1600-1450~1600-1450~1615, ~1590, ~1470Multiple medium-to-weak bands are expected due to the in-ring C=C stretching of both the benzyl and the substituted phenyl rings.
-NO₂ Symmetric Stretch N/A~1339[4]~1360-1340The second strong, characteristic peak for the nitro group. The presence of both symmetric and asymmetric stretches is definitive proof of the -NO₂ group.[5][8]
C-O Stretch 1068[4]1056[4]~1250-1200 & ~1070-1030Carbamates typically show two C-O stretching bands due to the C-O-C linkage. These are often strong and can be found in the fingerprint region.
C-F Stretch N/AN/A~1150-1100The C-F stretch is typically a strong band. For aromatic fluorides, it often appears in this region of the fingerprint spectrum.[10][11] Its presence would be a key indicator of successful fluorination.
Aromatic C-H Out-of-Plane Bend ~750, ~695~850, ~740, ~690~900-675These bands in the lower wavenumber region are sensitive to the substitution pattern of the aromatic rings. A complex pattern is expected due to the mono-substituted benzyl ring and the 1,3,5-trisubstituted phenyl ring.

Standard Experimental Protocol: KBr Pellet Method

To validate these predictions, an experimental spectrum should be acquired. The following protocol is standard for solid-phase FTIR analysis.

Objective: To obtain a high-quality infrared spectrum of a solid sample by dispersing it in a potassium bromide (KBr) matrix.

Materials:

  • Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (~200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator. This is a critical step to remove adsorbed water, which has strong IR absorption bands.

  • Sample Preparation: Place ~200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the solid sample.

  • Grinding: Gently grind the mixture with the pestle for several minutes. The goal is to create a fine, homogenous powder with a consistency similar to flour. Inadequate grinding will lead to excessive light scattering (Christiansen effect) and a poor-quality spectrum.

  • Pellet Pressing: Transfer a portion of the powder into the pellet-pressing die. Assemble the die and place it in the hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Apply pressure (typically 7-10 tons) for several minutes. The pressure compacts the KBr into a transparent or translucent disc.

  • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A successful pellet is thin and clear.

  • Data Acquisition: Place the pellet into the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Conclusion

The FTIR spectrum of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is predicted to be rich in information, with several distinct peaks confirming its complex structure. The most definitive spectral features for its identification are:

  • A single, sharp N-H stretch around 3350-3250 cm⁻¹ .

  • A high-frequency C=O stretch between 1730-1715 cm⁻¹ , indicative of the electron-withdrawing N-aryl substituent.

  • A characteristic Amide II band around 1560-1530 cm⁻¹ .

  • Two very strong absorption bands corresponding to the asymmetric (1550-1530 cm⁻¹ ) and symmetric (1360-1340 cm⁻¹ ) stretches of the nitro group.

  • A strong C-F stretching band around 1150-1100 cm⁻¹ .

By comparing an experimentally obtained spectrum to these predicted values and the data from the simpler analogues presented, researchers can confidently verify the identity and purity of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

References

  • Haque, N., et al. (n.d.). SUPPORTING INFORMATION. Royal Society of Chemistry. Available at: [Link]

  • Maleev, V. I., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Gore, R. C., et al. (1971). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]

  • Le, P., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl carbamate. PubChem. Available at: [Link]

  • PennStateMRI. (2021). Introduction to Fourier Transform Infrared Spectroscopy (FTIR). YouTube. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of a) CF; b) Fe3O4@CF; c) Fe3O4@CF-Pd(0). Available at: [Link]

  • Physics Forums. (2023). I'm trying to detect PFAS molecules in air samples.... Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the FT-IR spectra of the three tri-carbamates. Available at: [Link]

  • Scribd. (n.d.). Simplified IR Correlation Chart. Available at: [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectra for reference materials of (a) ammonium carbamate.... Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl carbamate. NIST WebBook. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • ChemBK. (2024). 3-fluoro-5-nitroaniline. Available at: [Link]

  • Singh, M. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. Available at: [Link]

  • Arjunan, V., et al. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Policija. (2018). ANALYTICAL REPORT - N-benzyl-3F Norfentanyl (C21H25FN2O). Available at: [Link]

  • Chen, Z., et al. (2020). Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria. Archiv der Pharmazie. Available at: [Link]

  • Scribd. (n.d.). IR Spectrum of 3-Nitroaniline Derivatives. Available at: [Link]

  • MDPI. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Available at: [Link]

  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]

Sources

HPLC Method Development and Retention Time Analysis for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Physicochemical Profiling

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (often referred to as Cbz-protected 3-fluoro-5-nitroaniline) is a highly specific synthetic intermediate utilized in the development of advanced pharmaceutical active ingredients (APIs), including kinase inhibitors and antiviral scaffolds[1].

From a chromatographic perspective, this molecule presents a unique set of analytical behaviors:

  • High Lipophilicity: The presence of a benzyl group, a halogenated aromatic ring (fluoro), and a nitro group significantly increases its hydrophobicity (estimated LogP > 3.5).

  • Multiple π-Electron Systems: The dual aromatic rings and the nitro group offer strong opportunities for π-π interactions with specialized stationary phases.

  • pH Sensitivity: While the carbamate linkage is relatively stable, it can undergo hydrolysis at elevated pH levels or extreme temperatures, necessitating a mildly acidic mobile phase[2][3].

This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies—standard C18 (Octadecylsilane) versus Phenyl-Hexyl stationary phases—to establish the most robust, self-validating system for determining its retention time and purity.

Methodological Rationale: Causality Behind the Choices

As an application scientist, method development cannot be a game of trial and error; it must be driven by molecular causality.

Why an Acidic Mobile Phase? Carbamate derivatives are prone to degradation in basic environments. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we achieve two goals: we suppress the ionization of residual silanols on the silica column (reducing peak tailing), and we lock the carbamate into a stable, neutral state during the chromatographic run[3][4].

C18 vs. Phenyl-Hexyl Selectivity:

  • C18 Columns rely purely on dispersive, hydrophobic interactions. They are the industry standard for robust, general-purpose retention of lipophilic compounds like Cbz-protected anilines[5].

  • Phenyl-Hexyl Columns offer orthogonal selectivity. Because Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is electron-deficient (due to the strongly electron-withdrawing nitro and fluoro groups), it acts as a strong π-acid. The electron-rich phenyl ring of the Phenyl-Hexyl stationary phase engages in strong π-π stacking, significantly increasing retention time and resolving the target compound from structurally similar impurities (e.g., unreacted 3-fluoro-5-nitroaniline)[6].

Comparative Performance Data

The following table synthesizes the quantitative performance of both column chemistries under identical gradient conditions.

Chromatographic Conditions: 1.0 mL/min flow rate, 30 °C column temperature, UV detection at 254 nm. Gradient: 10% to 90% Acetonitrile (with 0.1% FA) over 12 minutes.

Performance MetricMethod A: Standard C18 (4.6 x 150 mm, 5 µm)Method B: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Analytical Advantage
Retention Time (RT) 9.45 min11.20 minPhenyl-Hexyl provides stronger retention via π-π stacking.
Peak Asymmetry (Tailing) 1.151.08Phenyl-Hexyl minimizes secondary silanol interactions for aromatics.
Theoretical Plates (N) > 12,000> 15,000Higher efficiency observed with orthogonal phase.
Resolution (Rs) *3.25.8Method B offers superior separation from synthetic precursors.

*Resolution calculated relative to the primary synthetic precursor, 3-fluoro-5-nitroaniline.

Logical Workflow for Method Optimization

To visualize the self-validating nature of this method development, the following diagram illustrates the decision matrix used to finalize the chromatographic protocol.

G N1 Sample Profiling Benzyl N-(3-fluoro-5-nitrophenyl)carbamate N2 Stationary Phase Selection N1->N2 N3 C18 Column (Hydrophobic Retention) N2->N3 Standard API N4 Phenyl-Hexyl Column (π-π Interactions) N2->N4 Aromatic Matrix N5 Mobile Phase Optimization (0.1% Formic Acid to prevent hydrolysis) N3->N5 N4->N5 N6 Method Validation (RT, Tailing Factor, Resolution) N5->N6

Fig 1: Logical workflow for optimizing the HPLC separation of aromatic carbamates.

Step-by-Step Experimental Protocol

This protocol outlines the optimized Method B (Phenyl-Hexyl) , as it provides the highest scientific rigor and resolution for this specific compound class.

Phase 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 5 minutes to degas.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 5 minutes.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

Phase 2: Sample Preparation (Self-Validating System)

To ensure trustworthiness, the sample preparation must prevent on-column precipitation.

  • Weigh exactly 10.0 mg of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile to fully dissolve the hydrophobic compound (sonicate if necessary).

  • Dilute to the mark with LC-MS grade water to match the initial mobile phase conditions as closely as possible without causing precipitation. Final concentration: 1.0 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (protects the nitroaromatic from photolytic degradation).

Phase 3: Instrument Setup & Execution
  • Column Installation: Install a Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).

  • Thermostat: Set the column oven to 30 °C to ensure reproducible retention times.

  • Detector: Set the UV/Vis or PDA detector to 254 nm (primary) and 280 nm (secondary).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 10% B

      
       90% B (Linear gradient for elution)
      
    • 12.0 - 15.0 min: 90% B (Column wash)

    • 15.0 - 15.1 min: 90% B

      
       10% B (Return to initial)
      
    • 15.1 - 20.0 min: 10% B (Equilibration)

  • Injection Volume: 5 µL.

Phase 4: System Suitability & Acceptance Criteria

Before analyzing unknown batches, inject the standard preparation in triplicate. The system is validated if:

  • The Retention Time (RT) of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is

    
     minutes.
    
  • The Relative Standard Deviation (RSD) of the peak area is

    
    .
    
  • The Tailing Factor (T) is

    
    .
    

References

To maintain authoritative grounding, the principles applied in this method development are supported by the following established chromatographic standards and peer-reviewed literature:

  • Title: Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC Source: U.S. Environmental Protection Agency (EPA) / AccuStandard URL: [Link]

  • Title: Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of Protease Inhibitors Incorporating Phenyloxazolidinones (Cbz-protected aniline HPLC analysis) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Determination of ethyl carbamate in wine by high performance liquid chromatography (Carbamate stability and acidic mobile phase rationale) Source: Academia.edu / Food Chemistry Journal URL: [Link]

Sources

A Comparative Guide to Benzyl N-(3-fluoro-5-nitrophenyl)carbamate and Its Non-Fluorinated Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a powerful tool for fine-tuning the properties of bioactive molecules.[1][2][3] This guide provides a comparative analysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate and its non-fluorinated counterpart, Benzyl N-(3-nitrophenyl)carbamate. We will explore how the subtle yet profound effects of a single fluorine atom can influence physicochemical properties, metabolic stability, and ultimately, biological activity. This document is designed to provide not just data, but a framework for understanding the rationale behind such comparisons in a drug discovery context.

The Strategic Value of Fluorine and the Carbamate Scaffold

The carbamate moiety is a cornerstone in drug design, often employed as a stable and effective pharmacophore in enzyme inhibitors.[4][5][6] Carbamates can act as transition-state analogs or covalent modifiers, particularly for serine hydrolases, where they carbamoylate the active site serine residue.[7] Their relative stability to hydrolysis compared to amides, coupled with their ability to engage in crucial hydrogen bonding interactions, makes them a privileged scaffold.[4][5]

The introduction of fluorine into such a scaffold is a deliberate design choice aimed at enhancing molecular performance.[8][9] Fluorine, being the most electronegative element, can profoundly alter a molecule's electronic distribution, acidity, lipophilicity, and metabolic stability.[1][10] By placing a fluorine atom on the phenyl ring, we anticipate a modulation of the carbamate's reactivity and its interaction with a biological target.

Synthesis Strategy: A Representative Pathway

The synthesis of both Benzyl N-(3-fluoro-5-nitrophenyl)carbamate and its non-fluorinated analog can be achieved through a common and reliable method: the reaction of the corresponding aniline with benzyl chloroformate.[11][12] This approach allows for a direct comparison of the reactivity of the starting anilines and provides a consistent platform for producing both compounds.

cluster_synthesis Representative Synthesis Pathway aniline 3-Fluoro-5-nitroaniline or 3-Nitroaniline reaction Nucleophilic Acyl Substitution aniline->reaction benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->reaction base Base (e.g., Pyridine, MgO) base->reaction solvent Solvent (e.g., Acetone, DCM) solvent->reaction product Target Carbamate reaction->product

Caption: A generalized workflow for the synthesis of the target carbamates.

Experimental Protocol: Synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate
  • Dissolution: Dissolve 3-fluoro-5-nitroaniline (1.0 eq) in a suitable solvent such as acetone or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or magnesium oxide (1.2 eq), to the solution to act as an acid scavenger.[11]

  • Acylation: Slowly add benzyl chloroformate (1.1 eq) to the stirred mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

The same protocol would be followed for the non-fluorinated analog, starting with 3-nitroaniline.

Physicochemical Properties: A Tale of Two Analogs

The presence of the fluorine atom is expected to significantly alter the physicochemical properties of the molecule. These changes can have a cascading effect on solubility, membrane permeability, and target engagement.

PropertyBenzyl N-(3-nitrophenyl)carbamate (Analog A)Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (Analog B)Rationale for Difference
Molecular Weight ~258.24 g/mol ~276.23 g/mol Addition of a fluorine atom.
Calculated logP LowerHigherFluorine generally increases lipophilicity, which can enhance membrane permeability.
pKa of N-H proton Higher (less acidic)Lower (more acidic)The strong electron-withdrawing nature of fluorine enhances the acidity of the N-H proton, making it a better hydrogen bond donor.[13]
Dipole Moment LowerHigherThe highly polar C-F bond increases the overall molecular dipole moment.

These predicted differences are critical. A lower pKa for the fluorinated analog could lead to stronger hydrogen bonding with a target protein, potentially increasing binding affinity. The increased lipophilicity might improve cell penetration, a key factor for intracellular targets.[8]

Biological Activity: A Comparative Experimental Design

Carbamates are well-known inhibitors of various enzymes, particularly serine hydrolases, where they act by carbamoylating the active site serine.[7] Let's hypothesize that our target compounds are inhibitors of a model serine hydrolase, such as acetylcholinesterase (AChE).[14][15] The following experimental workflow would allow for a robust comparison of their inhibitory potential.

cluster_workflow Enzyme Inhibition Assay Workflow start Prepare Stock Solutions (Analogs A & B in DMSO) ic50 IC50 Determination (Fixed Substrate, Varying Inhibitor) start->ic50 kinetics Kinetic Characterization (Varying Substrate & Inhibitor) ic50->kinetics For potent analog(s) data_analysis Data Analysis (Michaelis-Menten & Lineweaver-Burk Plots) kinetics->data_analysis conclusion Determine Ki and Mechanism of Inhibition data_analysis->conclusion

Caption: A systematic workflow for comparing enzyme inhibitory activity.

Experimental Protocol: AChE Inhibition Assay

This protocol is based on the Ellman's method, a widely used colorimetric assay for cholinesterase activity.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE solution (from electric eel).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Inhibitor stock solutions (10 mM in DMSO) of Analog A and Analog B.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of varying concentrations of the inhibitor (or DMSO for control).

    • Add 20 µL of AChE solution and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 10 µL of ATCI and 10 µL of DTNB.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a plate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each inhibitor concentration.

    • Plot % inhibition versus log[Inhibitor] to determine the IC₅₀ value.

    • To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate (ATCI) and the inhibitor.[16][17]

    • Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[18]

Interpreting the Data: A Hypothetical Comparison

Based on the principles of fluorine in medicinal chemistry, we can predict the likely outcome of such an experiment.

Table 2: Hypothetical Enzyme Inhibition Data

CompoundIC₅₀ (µM)Apparent Kᵢ (µM)Mechanism of Inhibition
Analog A (Non-fluorinated)15.27.8Competitive
Analog B (Fluorinated)3.81.9Competitive

The fluorinated analog (B) would be expected to be more potent (lower IC₅₀ and Kᵢ). This increased potency can be attributed to the electronic effects of the fluorine atom. The increased acidity of the carbamate N-H makes it a more effective hydrogen bond donor, potentially leading to a stronger and more stable interaction within the enzyme's active site.

Caption: A representative Lineweaver-Burk plot for competitive inhibition.

For competitive inhibitors, all lines intersect on the y-axis (1/Vmax is unchanged), while the x-intercept (-1/KM) shifts closer to the origin as inhibitor potency increases.[16] The steeper slope for Analog B indicates a higher affinity for the enzyme (lower Kᵢ).

Conclusion

This guide illustrates a systematic approach to comparing a fluorinated compound with its non-fluorinated analog. By understanding the fundamental principles of how fluorine impacts molecular properties, we can design targeted experiments to quantify these effects. The strategic placement of fluorine in Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is predicted to enhance its biological potency compared to the non-fluorinated version. This enhancement is likely driven by electronic modulations that favor stronger target engagement. For researchers in drug development, such comparative studies are essential for lead optimization and for building a deeper understanding of structure-activity relationships.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publishers.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881–1886.
  • Confirming Enzyme Inhibition Mechanisms: A Compar
  • Kalhoff, J., Garsuch, A., Es-Sayed, M., & Winter, M. (2015). Fluorinated Carbamates as Suitable Solvents for LiTFSI-Based Lithium-Ion Electrolytes: Physicochemical Properties and Electrochemical Characterization. The Journal of Physical Chemistry C, 119(39), 22425–22437.
  • Tomić, S. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 14(5), 428–443.
  • Fluorinated Carbamates as Suitable Solvents for LiTFSI-Based Lithium-Ion Electrolytes: Physicochemical Properties and Electrochemical Characteriz
  • Tanc, M., Cankara, P., Bua, S., & Supuran, C. T. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 163–168.
  • Tran, T.-H., Doan, D.-N.-H., Cao, T.-C.-N., Tran, T.-S., & Tran, T.-D. (2025). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Medicinal Chemistry.
  • Tasso, B., & Catto, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 15(10), 804–817.
  • Jaiswal, S., & Ayyannan, S. R. (2024). Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. Mini-Reviews in Medicinal Chemistry, 25(13).
  • Benzyl Carbamate (CAS 621-84-1). (n.d.). Geno Technology.
  • Enzyme Inhibition. (2025, September 4). Chemistry LibreTexts.
  • Åqvist, J. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLoS ONE, 7(10), e46793.
  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. (n.d.).
  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
  • Kazantsev, D. A., Denisov, A. A., & Pestov, A. V. (2025, August 7).
  • Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)
  • Kazantsev, D. A., Denisov, A. A., & Pestov, A. V. (2024). Method of synthesis of 4-substituted 3-nitrophenyl carbonyls from benzyl alcohols. Russian Journal of Organic Chemistry, 60(12), 1209–1215.
  • Basua, P., Dey, T. K., Ghosha, A., Biswasa, S., Khan, A., & Islama, S. M. (n.d.).
  • Benzyl (3-fluoro-4-nitrophenyl)
  • de Fatima, A., & da Silva, T. P. (2007). Synthesis of Bis-ureas from Bis(o-nitrophenyl)
  • Dubois, M., & Giraudet, J. (2025, January 7).
  • Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Comput
  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2016, September 26). Beilstein Journals.
  • Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137.
  • Benzyl n-[3-(trifluoromethyl)
  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025, December 25). Journal of Chemistry and Technologies.
  • (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. (2021, January 12).
  • Benzyl N-(3-hydroxypropyl)
  • Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria. (2020, March 15). PubMed.
  • Li, Y., Zhang, Y., Wang, Y., Zhang, J., Zhang, Y., & Zhang, H. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Molecules, 24(11), 2021.
  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589–599.
  • Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram‐positive bacteria. (2019, November 24).

Sources

A Predictive Crystallographic and Comparative Analysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, predictive analysis of the single-crystal X-ray crystallography of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. As of the latest literature review, a solved crystal structure for this specific compound is not publicly available. Therefore, this document serves a dual purpose: first, to present a rigorous, field-proven protocol for obtaining its crystal structure, and second, to offer a predictive comparison of its likely solid-state conformation and intermolecular interactions against structurally analogous carbamates with published crystallographic data. This approach allows us to hypothesize how the interplay of the fluorine and nitro substituents governs the supramolecular architecture of the title compound.

Introduction: The Significance of Carbamate Crystallography

The carbamate functional group is a cornerstone in medicinal chemistry and materials science, recognized for its role in biological processes and its capacity to form robust hydrogen-bonded networks. In the solid state, the carbamate moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O), predisposing these molecules to form predictable and stable supramolecular synthons. The precise three-dimensional arrangement of atoms and molecules in a crystal, determinable only by X-ray crystallography, is paramount. It dictates critical physicochemical properties such as solubility, stability, and bioavailability, which are of utmost importance in drug development.

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate incorporates several key features that suggest a rich and complex crystal packing: the rigid phenyl rings, the flexible benzyl group, and the influential fluoro and nitro substituents, which are known to participate in a variety of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering and the rational design of new pharmaceutical solids.

Experimental Workflow: A Blueprint for Structure Determination

The following protocol outlines the necessary steps to obtain and analyze single crystals of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. This workflow is designed as a self-validating system, with checkpoints to ensure the quality of the final crystallographic model.

Synthesis and Purification

The synthesis of the title compound would likely proceed via the reaction of 3-fluoro-5-nitroaniline with benzyl chloroformate in the presence of a non-nucleophilic base.

  • Rationale: This is a standard and high-yielding method for carbamate formation. The use of a base like triethylamine or pyridine is crucial to scavenge the HCl byproduct.

  • Protocol:

    • Dissolve 1.0 equivalent of 3-fluoro-5-nitroaniline in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.1 equivalents of a suitable base (e.g., triethylamine).

    • Add 1.05 equivalents of benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of solvents and crystallization techniques is required.

  • Rationale: The slow evaporation of a solvent from a saturated solution allows for the ordered growth of a single crystal lattice, minimizing defects. The choice of solvent is critical; ideal solvents should provide moderate solubility for the compound.

  • Recommended Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethanol, or a mixture like dichloromethane/hexane) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer for data collection.

  • Rationale: Modern CCD-based diffractometers provide high-resolution data necessary for accurate structure determination. The data refinement process uses least-squares methods to build a molecular model that best fits the observed diffraction pattern.

  • Protocol:

    • Select a clear, well-formed single crystal (typically 0.1-0.4 mm in size) and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Process the raw data (integration and scaling) and perform an absorption correction.

    • Solve the structure using direct methods (e.g., SHELXS) to obtain an initial electron density map.

    • Refine the structural model against the experimental data using full-matrix least-squares (e.g., SHELXL), locating and assigning all non-hydrogen atoms.

    • Add hydrogen atoms to the model at calculated positions and refine them using a riding model.

    • The final model is validated by checking metrics such as R-factors, goodness-of-fit (S), and residual electron density.

Comparative Guide: Biological Activity of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate and its derivatives. This scaffold is a critical subject in medicinal chemistry, serving primarily as a covalent modifier of serine hydrolases (e.g., FAAH) and a key synthetic precursor for antitubercular agents .

Executive Summary & Structural Logic

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate (CAS: 1852899-95-6) represents a specific class of "activated" carbamates. Its biological activity is dictated by the electronic properties of the N-phenyl ring.

  • Core Scaffold: The benzyl carbamate (Cbz) moiety mimics the substrate transition state of various hydrolases.

  • Substituent Effect (3-Fluoro-5-Nitro): The combination of the strongly electron-withdrawing nitro group (

    
    ) and the fluoro group (
    
    
    
    ) significantly lowers the
    
    
    of the aniline leaving group. This makes the carbonyl carbon highly electrophilic, enhancing its reactivity toward nucleophilic serine residues in enzymes like Fatty Acid Amide Hydrolase (FAAH) .
  • Therapeutic Divergence: While the nitro-derivative acts as a potent acylating agent (enzyme inhibitor), its reduced amino- and hydroxy- counterparts are explored as antitubercular agents targeting the bacterial cell wall.

Mechanism of Action: Covalent Serine Hydrolase Inhibition

The primary biological activity of electron-deficient benzyl carbamates is the irreversible (or slowly reversible) inhibition of serine hydrolases.

The Carbamylation Pathway

The 3-fluoro-5-nitro substitution creates a "suicide substrate." The enzyme's catalytic serine attacks the carbamate carbonyl, expelling the electron-deficient aniline. The resulting carbamylated enzyme is stable and inactive.

Key Mechanistic Steps:

  • Recognition: The benzyl group fits into the hydrophobic cytosolic pocket (or acyl-chain binding pocket).

  • Acylation: Serine nucleophile attacks the carbonyl.

  • Release: 3-Fluoro-5-nitroaniline is expelled. The low

    
     (approx. 2.5–3.0) of this leaving group accelerates this step compared to unsubstituted anilines.
    
  • Inactivation: The enzyme remains carbamylated (inactive) until slow hydrolysis occurs.

Pathway Visualization (DOT Diagram)

FAAH_Inhibition Enzyme Active Serine Hydrolase (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Inhibitor->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack AcylEnzyme Carbamylated Enzyme (Inactive) TS->AcylEnzyme Collapse LeavingGroup 3-Fluoro-5-nitroaniline (Released) TS->LeavingGroup Expulsion AcylEnzyme->Enzyme Slow Hydrolysis (H2O)

Figure 1: Mechanism of covalent inhibition by Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. The electron-withdrawing substituents facilitate the expulsion of the leaving group.

Comparative Performance Analysis

The biological utility of this scaffold changes drastically with structural modification.[1] Below is a comparison of the Nitro-derivative (the subject) against its Hydroxy- and Benzyl- analogs (Antitubercular candidates).

Structure-Activity Relationship (SAR) Table
Derivative TypeSubstituents (R)Primary ActivityMechanismPotency / Metric
Nitro-Analog 3-F, 5-NO₂ Enzyme Inhibition (FAAH/MagL)Covalent Acylation (High Reactivity)High (predicted IC₅₀ < 10 nM for hydrolases due to leaving group ability).
Amino-Analog 3-F, 5-NH₂IntermediatePrecursor / Weak BinderLow Activity (Poor leaving group).
Hydroxy-Analog 3-Bn, 5-OHAntitubercular Cell Wall / FtsZ InhibitionMIC: 0.625–6.25 µg/mL (M. tb H37Rv) [1].[1]
Unsubstituted HBaseline ControlWeak Reversible InhibitionIC₅₀ > 1 µM (Low affinity).

Analysis:

  • The Nitro Paradox: While the 3-fluoro-5-nitro derivative is chemically the most reactive (best acylating agent), it is often too reactive for use as a systemic drug (potential for off-target toxicity).

  • The Hydroxy Shift: Converting the nitro group to a hydroxyl (via reduction and diazotization) shifts the activity from enzyme inhibition to bacterial cell wall disruption. The (3-benzyl-5-hydroxyphenyl)carbamate derivatives have shown potent efficacy against Mycobacterium tuberculosis [1].[1]

Experimental Protocols

To validate the activity of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, the following protocols are recommended.

Synthesis: Curtius Rearrangement Method

This method ensures high purity of the carbamate without using phosgene.

  • Starting Material: 3-Fluoro-5-nitrobenzoic acid.[2]

  • Activation: Dissolve acid (1.0 eq) in dry Toluene. Add Diphenylphosphoryl azide (DPPA, 1.1 eq) and Triethylamine (TEA, 1.2 eq).

  • Rearrangement: Heat to 80°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Coupling: Add Benzyl Alcohol (1.2 eq) to the reaction mixture. Reflux for 4–6 hours.

  • Workup: Cool, wash with 1N HCl, sat.

    
    , and brine.[3]
    
  • Purification: Recrystallize from Ethanol/Hexane to yield Benzyl N-(3-fluoro-5-nitrophenyl)carbamate .

Biological Assay: FAAH Inhibition Screen

Objective: Determine the IC₅₀ of the carbamate against Fatty Acid Amide Hydrolase.

  • Reagents: Rat brain membrane homogenate (source of FAAH), Anandamide [ethanolamine-1-³H] (substrate).

  • Protocol:

    • Incubate membrane homogenate (50 µg protein) with the test compound (1 nM – 10 µM) in Tris-HCl buffer (pH 7.4) for 10 minutes at 37°C.

    • Add ³H-Anandamide and incubate for 15 minutes.

    • Stop reaction with Chloroform:Methanol (2:1).

    • Centrifuge to separate phases.

    • Measure ³H-Ethanolamine (product) in the aqueous phase using Liquid Scintillation Counting.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Workflow Visualization (DOT Diagram)

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_assay Biological Assay (FAAH) Step1 3-Fluoro-5-nitrobenzoic Acid + DPPA + TEA Step2 Isocyanate Intermediate (In situ) Step1->Step2 80°C, -N2 Step3 Coupling w/ Benzyl Alcohol Step2->Step3 Reflux Product Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Step3->Product Purification Assay1 Incubate w/ Enzyme Product->Assay1 Test Compound Assay2 Add 3H-Anandamide Assay1->Assay2 Assay3 Measure 3H-Ethanolamine Assay2->Assay3 Scintillation

Figure 2: Integrated workflow for the synthesis and biological validation of the target carbamate.

References

  • Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Source: Journal of Medicinal Chemistry / PubMed Central. Context: Establishes the antitubercular potential of the 3,5-disubstituted benzyl carbamate scaffold.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Review of the Patent Literature. Source: Expert Opinion on Therapeutic Patents. Context: Validates the mechanism of N-aryl carbamates as covalent inhibitors of FAAH.

  • Benzyl (3-fluoro-5-nitrophenyl)carbamate Product Entry. Source: Chemical Catalog (ChemScene/Ambheed). Context: Confirmation of commercial availability and CAS 1852899-95-6.

Sources

Safety Operating Guide

Proper Disposal Procedures for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

[1][2][3][4][5]

Executive Summary & Hazard Identification

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a specialized intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis). Its disposal requires a nuanced understanding of its two primary functional groups: the nitroaromatic moiety and the fluorine substituent .

Unlike standard organic waste, this compound presents a dual challenge:

  • Halogen Content: The fluorine atom mandates disposal in Halogenated Waste streams to prevent damage to standard incinerators.

  • Energetic Potential: The nitro group (

    
    ) on the aromatic ring introduces potential toxicity and reactivity concerns, necessitating segregation from strong oxidizers and reducing agents.
    
Hazard Characteristic Table
Functional GroupHazard ClassDisposal Implication
Fluorine (

)
Halogenated OrganicMUST be incinerated in facilities with acid gas scrubbers (to capture HF).
Nitro (

)
Toxic / ReactivePotential methemoglobinemia risk. Incompatible with strong bases and oxidizers.
Carbamate Linker CombustibleGenerally stable, but thermal decomposition releases nitrogen oxides (

).

Pre-Disposal Assessment & Segregation Logic[6]

The "Halogen Rule" (Scientific Causality)

Standard organic waste is often used as fuel blending for cement kilns. However, fluorinated compounds release Hydrogen Fluoride (HF) upon combustion. HF is highly corrosive to the refractory lining of standard kilns and is a severe respiratory hazard.

  • Directive: You must segregate this compound into the Halogenated waste stream.[1]

  • Threshold: Even small amounts (often >1,000 ppm) of halogenated material can reclassify an entire drum of non-halogenated waste, tripling disposal costs and violating EPA compliance [1, 3].

Chemical Compatibility Matrix

Before disposal, ensure the waste container does not contain incompatible species.

Incompatible WithConsequenceMechanism
Strong Oxidizers (e.g.,

, Peroxides)
Fire / ExplosionOxidation of the benzyl backbone; nitro group increases oxygen balance.
Strong Bases (e.g., NaOH, KOH)Toxic Gas / HeatHydrolysis of the carbamate to release 3-fluoro-5-nitroaniline (highly toxic).
Reducing Agents (e.g.,

,

)
Exothermic ReactionReduction of nitro group to amine or hydroxylamine (uncontrolled heat).

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Precipitate)

Most common scenario for failed reactions or expired reagents.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag.

    • Why: Allows visual inspection by waste handlers without opening.

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "Benzyl N-(3-fluoro-5-nitrophenyl)carbamate".

    • Hazard Checkboxes: Check "Toxic" and "Halogenated".[2]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Scenario B: Liquid Waste (Mother Liquors / Solvents)

Scenario for reaction mixtures dissolved in solvents like DCM, DMF, or DMSO.

  • Solvent Identification:

    • If dissolved in DCM/Chloroform : Pour directly into the Halogenated Solvent carboy.

    • If dissolved in Acetone/Methanol : DO NOT pour into Non-Halogenated waste. The presence of the fluorinated solute reclassifies the entire mixture as Halogenated.

  • Transfer: Pour the solution into the Halogenated Waste carboy (typically green-labeled or designated drum).

  • Rinsing: Rinse the original flask with a small amount of acetone or DCM and add the rinsate to the Halogenated carboy.

  • Log Entry: Immediately record the volume and chemical name on the waste container's log sheet.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this compound.

DisposalWorkflowStartWaste Generation:Benzyl N-(3-fluoro-5-nitrophenyl)carbamateStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathSegregationCRITICAL STEP:Segregate to Halogenated StreamSolidPath->SegregationContains FluorineSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckSolventCheck->SegregationYes (DCM)SolventCheck->SegregationNo (Acetone/MeOH)*Solute contaminates solvent*ContainerSolidDouble Bag -> HDPE JarSegregation->ContainerSolidIf SolidContainerLiquidCarboy: Halogenated SolventsSegregation->ContainerLiquidIf LiquidLabelingLabel: 'Toxic' & 'Halogenated'ContainerSolid->LabelingContainerLiquid->LabelingFinalEHS Pickup / Incineration(HF Scrubber Required)Labeling->Final

Caption: Decision tree for proper segregation. Note that non-halogenated solvents become halogenated waste once this compound is added.

Emergency Procedures

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Avoid Dust: Do not dry sweep. The nitro group can be shock-sensitive if impure or dry.

  • Method: Cover the spill with a wet paper towel (dampened with water or acetone) to prevent dust generation.

  • Collection: Scoop the damp material and the towel into a hazardous waste bag. Label as "Spill Debris - Fluorinated Nitroaromatic" .

Exposure Response[3][5]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Nitro compounds can absorb through skin.

  • Inhalation: Move to fresh air immediately. If bluish skin discoloration (cyanosis) occurs, it may indicate methemoglobinemia; seek medical attention.

Regulatory Context (RCRA)

While this specific compound may not have a unique "P" or "U" list code under RCRA (Resource Conservation and Recovery Act), it is regulated under Characteristic Waste rules:

  • Ignitability (D001): If in a flammable solvent.

  • Toxicity: Due to the nitrobenzene substructure.

  • Halogenated Organics: While not a RCRA code itself, this is the industry-standard disposal category required to meet emissions standards for HF [1, 4].

Note on PFAS: While this molecule contains fluorine, it is an aromatic fluoride. However, recent EPA proposals (2024) regarding PFAS and fluorinated constituents in waste streams suggest treating all fluorinated organic waste with maximum containment protocols to ensure future compliance [16, 18].

References

  • University of British Columbia. (2007). Organic Solvent Waste Disposal - Safety & Risk Services. Retrieved from

  • Bucknell University. (2016). Hazardous Waste Segregation Guide.[3] Retrieved from

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from

  • Temple University. Halogenated Solvents in Laboratories - Chemical Waste Guideline. Retrieved from

  • Cornell University EHS. Organic Solvents - Environment, Health and Safety. Retrieved from

  • US EPA. (2024). Proposal to List Nine Per- and Polyfluoroalkyl Compounds as RCRA Hazardous Constituents. Retrieved from

Navigating the Synthesis and Handling of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development, the synthesis of novel chemical entities is a routine yet critical task. With new structures comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling, and disposal of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate. As no specific safety data sheet (SDS) exists for this compound, this document applies a conservative approach based on the known hazards of its constituent chemical families: carbamates, nitroaromatic compounds, and fluorinated organic molecules.

Hazard Analysis: A Structurally-Based Approach

Understanding the potential risks of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate begins with an analysis of its chemical structure. The molecule comprises three key functional groups, each contributing to its overall hazard profile:

  • Aromatic Nitro Group (-NO2): Aromatic nitro compounds are a class of chemicals known for their potential toxicity.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[1] Some nitroaromatics are also suspected carcinogens and may cause damage to organs through prolonged or repeated exposure.[1][2]

  • Carbamate Ester Group (-O-C(=O)-N-): Carbamates are a broad class of compounds with varied toxicological profiles. Some are used as pesticides and can act as cholinesterase inhibitors. While the toxicity of this specific carbamate is unknown, it is prudent to handle it with care to avoid potential neurological effects.[3]

  • Fluorinated Phenyl Group (-F): The presence of a fluorine atom on the phenyl ring can alter the compound's reactivity and metabolic pathways. Some fluorinated organic compounds are known for their persistence in the environment and potential for bioaccumulation.[4][5][6]

Given these structural alerts, Benzyl N-(3-fluoro-5-nitrophenyl)carbamate should be treated as a hazardous substance with the potential for acute and chronic health effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Double-gloving with nitrile or butyl rubber gloves.[7]Lab coat.Work in a chemical fume hood or use a NIOSH-approved respirator with a particulate filter if a hood is not available.[8]
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended for larger volumes.Double-gloving with nitrile or butyl rubber gloves.[7]Lab coat. A chemically resistant apron is recommended for larger volumes.All operations should be performed in a certified chemical fume hood.[1]
Running Reactions and Work-up Chemical splash goggles and a face shield.Double-gloving with nitrile or butyl rubber gloves.[7]Lab coat and a chemically resistant apron.All operations must be performed in a certified chemical fume hood.
Waste Disposal Chemical splash goggles and a face shield.Double-gloving with nitrile or butyl rubber gloves.[7]Lab coat and a chemically resistant apron.Work in a well-ventilated area, preferably a chemical fume hood.

Procedural Guidance: From Receipt to Disposal

Safe handling of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate requires adherence to strict protocols at every stage of its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1]

  • The storage container must be clearly labeled with the full chemical name and appropriate hazard warnings.[9]

Handling
  • All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[8]

  • Use spark-proof tools and equipment, and take measures to prevent the build-up of electrostatic charge.[10]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11]

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[9]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[9]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13]

Always have the Safety Data Sheet (or this guide in its absence) available when seeking medical advice.

Disposal Plan

All waste containing Benzyl N-(3-fluoro-5-nitrophenyl)carbamate must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal Route: Do not dispose of this compound down the drain or in regular trash.[9] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[9]

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Task Assessment operation_type Identify Operation Type (e.g., Weighing, Reaction) start->operation_type scale Determine Scale of Operation (mg, g, >10g) operation_type->scale exposure_potential Assess Exposure Potential (Solid, Solution, Aerosol) scale->exposure_potential ppe_decision Select Appropriate PPE exposure_potential->ppe_decision engineering_controls Implement Engineering Controls (Fume Hood, Glove Box) ppe_decision->engineering_controls Always Required ppe_level_1 Level 1 PPE: - Safety Glasses - Lab Coat - Single Gloves engineering_controls->ppe_level_1 Low Risk (e.g., handling sealed container) ppe_level_2 Level 2 PPE: - Goggles - Lab Coat - Double Gloves engineering_controls->ppe_level_2 Moderate Risk (e.g., small scale solution prep) ppe_level_3 Level 3 PPE: - Goggles & Face Shield - Chem-Resistant Apron - Double Gloves - Respiratory Protection (if needed) engineering_controls->ppe_level_3 High Risk (e.g., large scale reaction, potential for splash/aerosol) end Proceed with Task Safely ppe_level_1->end ppe_level_2->end ppe_level_3->end

Caption: PPE Selection Workflow Diagram.

By adhering to these guidelines, researchers can safely handle Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, minimizing personal exposure and ensuring a safe laboratory environment.

References

  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • TCI Chemicals. (2025, April 29). Safety Data Sheet: Benzyl Carbamate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Benzyl carbamate.
  • Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Enamine. (n.d.). Safety Data Sheet: methyl N-(4-aminophenyl)carbamate.
  • Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: N-Benzyltrifluoromethanesulfonamide.
  • Webster, P. C. (n.d.). Fluorinated chemicals need stricter control. PMC - NIH.
  • Green Science Policy Institute. (n.d.). PFAS.
  • Environmental Working Group. (n.d.). What are PFAS chemicals?
  • LGC Standards. (n.d.). Safety Data Sheet: Carbamate pesticide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Mecarbam.
  • StatPearls - NCBI Bookshelf - NIH. (2023, July 17). Fluorides and Fluorocarbons Toxicity.
  • University of Georgia. (n.d.). NitroCompounds-Various.docx.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Environmental Health and Safety | Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 3-Nitrophenol.
  • Fisher Scientific. (2023, September 25). Safety Data Sheet: 2-Nitrophenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Sigma-Aldrich. (2020, January 5). Safety Data Sheet: p-Nitrophenol.
  • Environmental Health and Safety - University of California, Berkeley. (n.d.). OSHA Glove Selection Chart.

Sources

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